molecular formula C10H12N2O4S B13354644 S-[(2-Nitrophenyl)methyl]-L-cysteine CAS No. 61543-53-1

S-[(2-Nitrophenyl)methyl]-L-cysteine

Cat. No.: B13354644
CAS No.: 61543-53-1
M. Wt: 256.28 g/mol
InChI Key: QLUTZSRKFWJIGM-QMMMGPOBSA-N
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Description

S-[(2-Nitrophenyl)methyl]-L-cysteine is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-[(2-Nitrophenyl)methyl]-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[(2-Nitrophenyl)methyl]-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61543-53-1

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H12N2O4S/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

QLUTZSRKFWJIGM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CSCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: S-[(2-Nitrophenyl)methyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Photochemical Tools & Metabolic Intermediates[1][2]

Executive Summary

S-[(2-Nitrophenyl)methyl]-L-cysteine (commonly referred to as S-2-nitrobenzyl-L-cysteine or Cys(S-2-NB) ) represents a critical intersection between synthetic photochemistry and metabolic toxicology. In drug discovery and proteomics, it serves as a robust "caged" cysteine , allowing for the spatiotemporal control of peptide activity via UV irradiation. Conversely, in toxicology, it is a mercapturic acid pathway metabolite of the environmental pollutant 2-nitrotoluene.

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, its mechanism of photocleavage, and validated protocols for its synthesis and application in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity & Physicochemical Profile

The utility of S-2-nitrobenzyl-L-cysteine lies in the orthogonality of the ortho-nitrobenzyl group. It is stable under standard acidic (TFA) and basic (Piperidine) conditions used in SPPS, yet cleaves rapidly under near-UV light (300–365 nm).

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid
Common Name S-(2-Nitrobenzyl)-L-cysteine; Cys(S-2-NB)
CAS Number 60115-45-9 (Free Acid); 2462-59-1 (General derivative class)
Molecular Formula C₁₀H₁₂N₂O₄S
Molecular Weight 256.28 g/mol
Appearance Yellow crystalline powder (Nitro group chromophore)
Solubility Soluble in DMSO, DMF, dilute acid/base.[1][2] Sparingly soluble in neutral water.
pKa Values

-COOH: ~1.9;

-NH₃⁺: ~8.4 (Thiol is protected)
UV Absorbance

~265 nm; Shoulder at ~300–350 nm (

)
Storage -20°C, Desiccated, Protected from Light (Critical)
Part 2: The Photocleavage Mechanism (Norrish Type II)

The defining feature of this molecule is its sensitivity to UV light. The cleavage follows a Norrish Type II photoisomerization mechanism. This is not a simple hydrolysis but an intramolecular rearrangement driven by the excited nitro group.

Mechanistic Cascade
  • Excitation: Absorption of a photon (

    
    , 350–365 nm) excites the nitro group to a triplet state.
    
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen proton.

  • Aci-Nitro Intermediate: This forms a transient aci-nitro species (often yellow/orange shifted).

  • Cyclization & Collapse: The intermediate rearranges to a hemiacetal, which collapses to release the free thiol (Cysteine) and the byproduct (2-nitrosobenzaldehyde).

Critical Insight: The byproduct, 2-nitrosobenzaldehyde , is highly reactive and can re-react with the released thiol to form a thiazolidine or oxidize other residues. Expert Recommendation: Always include a scavenger (e.g., semicarbazide or excess DTT) in the photolysis buffer to trap the nitroso byproduct.

Diagram 1: Photocleavage Pathway

Photocleavage Caged Caged Cysteine (Ground State) Excited Excited Nitro Group (Triplet State) Caged->Excited UV (365nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement (pH dependent) FreeCys Free L-Cysteine (Active Thiol) Hemiacetal->FreeCys Collapse Byproduct 2-Nitrosobenzaldehyde (Toxic Byproduct) Hemiacetal->Byproduct Release

Caption: The Norrish Type II photo-uncaging mechanism. Note the release of the reactive nitroso byproduct.

Part 3: Synthesis & Validation Protocol

For researchers requiring custom derivatives (e.g., Fmoc-Cys(S-2-NB)-OH for SPPS), the synthesis is a direct nucleophilic substitution.

Reagents
  • L-Cysteine hydrochloride

  • 2-Nitrobenzyl bromide (or chloride)

  • Solvent: 1:1 Dioxane/Water or THF/Water

  • Base: 2N NaOH or Triethylamine

Step-by-Step Methodology
  • Dissolution: Dissolve L-Cysteine (10 mmol) in degassed water (20 mL) containing NaOH (22 mmol). Maintain temperature at 0°C under Nitrogen atmosphere to prevent disulfide formation.

  • Alkylation: Add 2-Nitrobenzyl bromide (11 mmol) dissolved in Dioxane (20 mL) dropwise over 30 minutes. The solution will turn yellow.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica; n-BuOH:AcOH:H2O 4:1:1). The starting cysteine spot (ninhydrin positive) should disappear.

  • Work-up: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: The zwitterionic product may precipitate upon pH adjustment. If not, concentrate the organic phase and recrystallize from Ethanol/Water.

  • Fmoc-Protection (Optional): If used for SPPS, react the crude product with Fmoc-OSu and NaHCO₃ in Acetone/Water.

Validation (Self-Checking)
  • Ellman’s Test: Dissolve a small aliquot in buffer (pH 8) and add Ellman’s reagent (DTNB).

    • Pass: Solution remains colorless (Thiol is blocked).

    • Fail: Solution turns yellow (Free thiol present; alkylation incomplete).

Diagram 2: Synthesis Workflow

Synthesis Start L-Cysteine + 2-Nitrobenzyl Bromide Cond Basic Conditions (pH > 9) Inert Atmosphere (N2) Start->Cond React Nucleophilic Substitution (S-Alkylation) Cond->React Check QC: Ellman's Test React->Check Pass Negative (No Free -SH) Check->Pass Success Fail Positive (Yellow) Check->Fail Incomplete Final S-(2-Nitrobenzyl)-L-Cysteine Pass->Final Fail->Start Reprocess

Caption: Synthetic workflow with critical Ellman's reagent quality control checkpoint.

Part 4: Applications in Drug Development[4]
1. Solid-Phase Peptide Synthesis (SPPS)

Cys(S-2-NB) is compatible with Fmoc/tBu strategy.

  • Coupling: Standard carbodiimide (DIC/Oxyma) or uronium (HBTU/DIEA) activation.

  • Deprotection: The S-2-NB group survives 20% Piperidine (Fmoc removal) and 95% TFA (Resin cleavage).

  • Utility: Enables the synthesis of "caged peptides" that are biologically inactive until "switched on" by light inside a cell or assay buffer.

2. Probing Cysteine Proteases

Researchers use Cys(S-2-NB) at the active site of peptide substrates.

  • Experiment: Incubate caged substrate with enzyme (e.g., Caspase or Cathepsin). No reaction occurs (steric block).

  • Trigger: Flash UV light.

  • Readout: Measure kinetics of immediate hydrolysis. This measures k_cat without diffusion limitations.

References
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

  • Chem-Impex International. (n.d.). S-2-Nitrophenyl-L-cysteine Product Data. Retrieved from Chem-Impex Catalog.

  • Santa Cruz Biotechnology. (n.d.). S-Benzyl-L-cysteine p-nitroanilide (Related Derivative) Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13375099, S-2-Nitrophenyl-L-cysteine.[2]

Sources

An In-depth Technical Guide on the Mechanism and Application of S-[(2-Nitrophenyl)methyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of S-[(2-Nitrophenyl)methyl]-L-cysteine, a pivotal tool in advanced biochemical and cellular research. Moving beyond a simple description, we will dissect its core mechanism of action, rooted in photochemistry, and explore its application in exerting precise spatiotemporal control over biological processes. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this versatile compound.

Introduction: Caging Biology with Light

L-cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in cellular physiology. It is a critical building block for proteins, where its thiol (-SH) group forms disulfide bonds essential for tertiary and quaternary protein structure.[1] Furthermore, L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which is fundamental for maintaining redox homeostasis and detoxifying harmful substances.[1]

Understanding the precise timing and location of cysteine-dependent events within a cell is a significant challenge. S-[(2-Nitrophenyl)methyl]-L-cysteine addresses this by acting as a "caged" form of L-cysteine. The 2-nitrophenylmethyl group functions as a photoremovable protecting group (PPG), rendering the cysteine inert until it is "uncaged" by a pulse of light.[2][3] This ability to initiate a biological process on demand with high spatial and temporal precision makes it an invaluable tool for probing dynamic cellular functions.[2]

The Core Mechanism: Light-Induced Uncaging

The mechanism of action of S-[(2-Nitrophenyl)methyl]-L-cysteine is not biological in the traditional sense of a ligand-receptor interaction, but rather a well-defined photochemical reaction. The process, common to 2-nitrobenzyl-based PPGs, is an intramolecular photorearrangement that leads to the cleavage of the covalent bond between the protecting group and the molecule of interest.[4][5]

Upon irradiation with UV light (typically in the 350-365 nm range), the following steps occur:

  • Photoexcitation : The 2-nitrophenyl group absorbs a photon, promoting an electron in the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH2- group). This forms a transient aci-nitro intermediate.[5]

  • Rearrangement and Cyclization : The aci-nitro intermediate undergoes a rapid rearrangement. An oxygen atom from the former nitro group attacks the benzylic carbon.

  • Cleavage : This rearrangement leads to the cleavage of the sulfur-carbon bond, releasing free L-cysteine and the byproduct, 2-nitrosobenzaldehyde.[4]

This entire process is typically rapid and efficient, allowing for a burst of L-cysteine to be released in a targeted area.

Photochemical_Mechanism cluster_start Initial State (Caged Cysteine) cluster_intermediate Excited State cluster_products Cleavage Products Caged AciNitro Aci-nitro Intermediate Caged->AciNitro UV Light (hv) ~365 nm Cysteine AciNitro->Cysteine Rearrangement & Cleavage Byproduct Cysteine_label L-Cysteine Byproduct_label 2-Nitrosobenzaldehyde

Caption: Photochemical uncaging of S-[(2-Nitrophenyl)methyl]-L-cysteine.

Quantitative Photochemical Data

The efficiency of the uncaging process is critical for experimental design. Key parameters for 2-nitrophenyl-based PPGs are summarized below.

ParameterTypical ValueSignificance
Absorption Maximum (λmax) ~260-280 nmWavelength of maximum light absorption.
Uncaging Wavelength 350-365 nmOptimal wavelength to initiate cleavage with minimal phototoxicity.[4][6]
Quantum Yield (Φ) 0.01 - 0.1Efficiency of converting an absorbed photon into a cleavage event.[4]

Experimental Protocols & Methodologies

The utility of S-[(2-Nitrophenyl)methyl]-L-cysteine is realized through its application in controlled experiments. Here, we provide validated protocols for its synthesis, in vitro characterization, and cellular application.

Protocol 1: Synthesis of S-[(2-Nitrophenyl)methyl]-L-cysteine
  • Principle : This protocol describes the synthesis via nucleophilic substitution, where the thiol group of L-cysteine attacks 2-nitrobenzyl bromide. This is a standard method for creating S-alkylated cysteine derivatives.

  • Step-by-Step Methodology :

    • Dissolution : Dissolve L-cysteine (1 equivalent) in a 2:1 mixture of water and ethanol.

    • Basification : Adjust the pH of the solution to ~8.5-9.0 by the dropwise addition of 2M sodium hydroxide. This deprotonates the thiol group, forming the more nucleophilic thiolate anion.

    • Addition of Alkylating Agent : Dissolve 2-nitrobenzyl bromide (1 equivalent) in a minimal amount of ethanol and add it dropwise to the cysteine solution with vigorous stirring.

    • Reaction : Maintain the reaction at room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Acidification & Precipitation : Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1M HCl. The product will precipitate out of the solution.

    • Isolation & Purification : Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from an ethanol/water mixture to yield pure S-[(2-Nitrophenyl)methyl]-L-cysteine.

    • Validation : Confirm the product identity and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Photorelease and Quantification
  • Principle : This protocol validates the light-induced cleavage of the compound and quantifies the release of L-cysteine. High-Performance Liquid Chromatography (HPLC) is used to separate and measure the concentrations of the caged precursor and the released product over time.

  • Step-by-Step Methodology :

    • Sample Preparation : Prepare a 1 mM stock solution of S-[(2-Nitrophenyl)methyl]-L-cysteine in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Initial Measurement (T=0) : Inject an aliquot of the stock solution onto a C18 reverse-phase HPLC column to obtain the initial peak corresponding to the caged compound. This is the "dark control."

    • Photolysis : Place the stock solution in a quartz cuvette and irradiate using a UV lamp with a peak output at 365 nm. Ensure consistent distance and power output for reproducibility.

    • Time-Course Analysis : At defined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot from the cuvette and immediately inject it into the HPLC.

    • Data Acquisition : Monitor the chromatogram at a suitable wavelength (e.g., 260 nm). The peak for the caged compound will decrease in area over time, while a new peak corresponding to L-cysteine (or a derivatized form for better detection) will appear and grow.

    • Quantification : Calculate the concentration of each compound at each time point by integrating the peak areas and comparing them to a standard curve. Plot the percentage of released L-cysteine versus time.

  • Self-Validation : The protocol's integrity is maintained by:

    • Dark Control : A parallel sample kept in the dark should show no significant degradation of the parent compound, confirming that cleavage is light-dependent.

    • Standard Curves : Accurate quantification relies on generating standard curves for both the caged compound and L-cysteine.

Protocol 3: Cellular Application for Studying Redox Homeostasis
  • Principle : This workflow demonstrates how to use caged cysteine to study the cellular response to a sudden increase in the precursor for glutathione (GSH) synthesis. This allows for the investigation of the kinetics and capacity of the GSH biosynthetic pathway.

  • Step-by-Step Methodology :

    • Cell Culture : Plate cells (e.g., HEK293T or HeLa) and grow to ~70-80% confluency.

    • Loading : Incubate the cells with a working concentration (e.g., 100-200 µM) of S-[(2-Nitrophenyl)methyl]-L-cysteine in serum-free media for 1-2 hours to allow for cellular uptake.

    • Control Groups : Include a "No Compound" group and a "Dark Control" group (cells loaded with the compound but not irradiated).

    • Photorelease (Uncaging) : Wash the cells with PBS to remove excess compound. Add fresh media and irradiate the designated plates with a 365 nm light source for a specific duration (e.g., 1-5 minutes). A microscope equipped with a UV light source can be used to target specific cells or regions.

    • Post-Irradiation Incubation : Return the cells to the incubator for a desired time course (e.g., 0, 30, 60, 120 minutes) to allow for metabolic processing of the released cysteine.

    • GSH Quantification : Lyse the cells at each time point. Measure the total intracellular GSH concentration using a commercially available assay, such as one based on the Ellman's reagent (DTNB) or a fluorescence-based kit.

    • Data Analysis : Normalize the GSH levels to the total protein concentration in each lysate. Compare the GSH levels in the irradiated cells to the control groups. A significant increase in GSH in the light-exposed cells demonstrates the successful release and metabolic utilization of L-cysteine.

Cellular_Workflow cluster_Controls Experimental Groups Start Plate and Culture Cells Load Load Cells with Caged Cysteine Start->Load Wash Wash to Remove Excess Compound Load->Wash Dark Dark Control (No UV) Wash->Dark Control Path UV Irradiate with 365 nm UV Light Wash->UV Experimental Path Incubate Incubate for Time Course (e.g., 0-120 min) Dark->Incubate UV->Incubate Lyse Lyse Cells Incubate->Lyse Assay Quantify Intracellular Glutathione (GSH) Lyse->Assay Analyze Analyze and Compare Data Assay->Analyze

Sources

S-(o-nitrophenyl)-L-cysteine structure and function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to S-(o-nitrophenyl)-L-cysteine: Structure, Function, and Application

Executive Summary

S-(o-nitrophenyl)-L-cysteine is a specialized amino acid derivative that serves as a versatile tool in biochemical research and pharmaceutical development. By incorporating an ortho-nitrophenyl group onto the sulfur atom of L-cysteine, this compound gains enhanced reactivity, making it particularly useful for studying protein interactions, quantifying thiols, and synthesizing novel therapeutics.[1] Its core utility stems from the unique properties of the cysteine thiol group, a critical player in catalysis, protein structure, and redox signaling, combined with the electrophilic nature of the nitrophenyl moiety.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Modified Cysteine Residues

L-cysteine is a semi-essential amino acid distinguished by its thiol (-SH) side chain.[2] This functional group is one of the most reactive in biology, participating in a wide array of biochemical processes.[2][3] The thiol group's ability to undergo redox reactions allows it to form disulfide bonds, which are fundamental to the structural stability of many proteins.[2] Beyond this structural role, the reversible oxidation of cysteine residues to forms like sulfenic acid or S-nitrosothiols is a key mechanism in redox-dependent cell signaling.[4][5]

The modification of cysteine's thiol group with specific chemical moieties, as in S-(o-nitrophenyl)-L-cysteine, creates powerful molecular probes. These derivatives harness the inherent reactivity of the cysteine scaffold to enable specific applications, such as labeling proteins, developing targeted drug delivery systems, and assaying enzyme activity.[1] The nitrophenyl group, in particular, makes the sulfur atom a target for nucleophilic attack, facilitating the modification of other biomolecules.[1]

S-(o-nitrophenyl)-L-cysteine: Core Molecular Profile

S-(o-nitrophenyl)-L-cysteine is characterized by the covalent attachment of a 2-nitrophenyl group to the sulfur atom of L-cysteine via a thioether bond. This modification significantly influences its chemical properties and reactivity.

Chemical Structure and Properties

The key physicochemical properties of S-(o-nitrophenyl)-L-cysteine are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄S[1][6]
Molecular Weight 242.25 g/mol [1][6]
CAS Number 60115-45-9[1][6]
Appearance Yellow to crystalline powder[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C, protected from light[1]
Synonyms H-Cys(Sonp)-OH, S-2-Nitrophenyl-L-cysteine[1][6]
Key Reactivity Features

The functionality of S-(o-nitrophenyl)-L-cysteine is dominated by two features:

  • The Thioether Linkage: The electron-withdrawing nature of the ortho-nitrophenyl group makes the thioether bond susceptible to nucleophilic attack. This allows the compound to act as a "cysteine-transfer" agent in the presence of stronger nucleophiles, such as free thiols in other proteins, making it a valuable tool for bioconjugation.[1]

  • The L-cysteine Backbone: The core amino acid structure, including the amine and carboxylic acid groups, allows for its incorporation into peptides, serving as a building block in the synthesis of peptide-based probes and novel therapeutics.[1]

Synthesis and Characterization

S-(o-nitrophenyl)-L-cysteine can be reliably synthesized from its N-acetylated precursor. The following protocol is adapted from established chemical synthesis methods.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of S-(o-nitrophenyl)-L-cysteine.

Experimental Protocol: Synthesis

This protocol describes the deacetylation of S-(o-nitrophenyl)-N-acetyl-L-cysteine.

Materials:

  • S-(o-nitrophenyl)-N-acetyl-L-cysteine (71 g)

  • 18M Sulfuric Acid (300 mL)

  • Deionized Water (1200 mL)

  • Concentrated Ammonium Hydroxide (~700 mL)

  • Round-bottom flask (3000 mL), reflux condenser, heating mantle, ice bath, Buchner funnel, filter paper.

Methodology:

  • Reaction Setup: In a 3000 mL round-bottom flask, prepare a solution of 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in 300 mL of 18M sulfuric acid and 1200 mL of water.[7]

    • Causality: The acidic aqueous solution is required to hydrolyze the N-acetyl protecting group from the cysteine backbone.

  • Reflux: Heat the solution to reflux for 30 minutes using a heating mantle and reflux condenser.[7]

    • Causality: Heating provides the activation energy needed for the hydrolysis reaction to proceed at a reasonable rate. The reflux condenser prevents solvent loss.

  • Quenching and Precipitation: After 30 minutes, remove the heat source and cool the solution in a large ice bath.[7] Once cooled, slowly and carefully add approximately 700 mL of concentrated ammonium hydroxide to neutralize the acid and precipitate the product.

    • Causality: Cooling is essential before adding the base to control the exothermic neutralization reaction. Ammonium hydroxide deprotonates the carboxylic acid and protonates the amine, causing the zwitterionic product to precipitate out of the solution as its solubility decreases.

  • Purification: Collect the resulting solid by vacuum filtration using a Buchner funnel. Recrystallize the crude product from boiling water to yield pure S-(o-nitrophenyl)-L-cysteine.[7]

    • Causality: Recrystallization is a purification technique that removes impurities that are more soluble in the hot solvent than the desired product. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent.

Expected Characterization
ParameterExpected ValueSource(s)
Melting Point 168-171 °C[7]
Specific Rotation [α]D +67.3° (c=1.1, 1N HCl)[7]
NMR Confirm to structure

Core Functions and Applications

S-(o-nitrophenyl)-L-cysteine is primarily used as a research tool due to its enhanced reactivity.

Application Workflow: Site-Specific Protein Modification

This compound can be used to selectively modify accessible and reactive cysteine residues on a target protein.

Caption: Workflow for site-specific modification of a protein using S-(o-nitrophenyl)-L-cysteine.

Experimental Protocol: Protein Modification

This conceptual protocol outlines a method for labeling a protein with a reactive cysteine residue.

Self-Validation: The success of the labeling can be quantitatively validated by mass spectrometry, which will show a specific mass shift corresponding to the addition of a cysteine molecule.

Materials:

  • Target protein with at least one reactive cysteine residue.

  • S-(o-nitrophenyl)-L-cysteine.

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Desalting column or dialysis tubing for reagent removal.

Methodology:

  • Protein Preparation: Prepare a solution of the target protein (e.g., 1-10 mg/mL) in the reaction buffer.

    • Causality: The slightly alkaline pH (7.5-8.5) is crucial as it promotes the deprotonation of the target protein's cysteine thiol to the more nucleophilic thiolate anion (S⁻), which is required to initiate the reaction.

  • Reagent Preparation: Prepare a stock solution of S-(o-nitrophenyl)-L-cysteine (e.g., 10-100 mM) in a suitable solvent like DMSO or the reaction buffer immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of S-(o-nitrophenyl)-L-cysteine to the protein solution. Incubate at room temperature or 4°C for 1-4 hours with gentle mixing.

    • Causality: A molar excess of the labeling reagent drives the reaction equilibrium towards the modified product. The incubation time and temperature are optimized to ensure sufficient labeling without causing protein denaturation.

  • Quenching and Purification: (Optional) Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol. Remove excess, unreacted S-(o-nitrophenyl)-L-cysteine and byproducts using a desalting column or dialysis against a suitable storage buffer.

    • Causality: Purification is essential to remove interfering reagents that could affect downstream applications or analysis.

  • Validation: Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified protein should increase by approximately 119 Da (the mass of a cysteine residue minus the two hydrogens involved in disulfide bond formation).

Application in Drug Development and Cellular Studies

S-(o-nitrophenyl)-L-cysteine serves as a valuable building block for synthesizing more complex molecules.[1] Its ability to participate in nucleophilic substitution reactions allows for its incorporation into peptide-based probes or as a framework for drugs targeting specific biological pathways.[1] There is potential for its use in developing targeted cancer therapies, where it could be part of a compound designed to selectively interact with tumor cells.[1]

In cellular studies, while its own membrane permeability may be limited, it can be used to modify extracellular proteins or serve as a precursor for more lipophilic derivatives designed for intracellular delivery, similar to S-nitroso-L-cysteine ethyl ester.[8] This could allow for the targeted study of intracellular redox signaling pathways.

Hypothetical Signaling Pathway Interaction

This diagram illustrates how a derivative of S-(o-nitrophenyl)-L-cysteine could be used to probe a redox-sensitive signaling pathway by modifying a key protein, such as a phosphatase.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Kinase (Active) Receptor->Kinase 2. Signal Substrate_P Phosphorylated Substrate Kinase->Substrate_P 3. Phosphorylation Phosphatase Phosphatase (PTP) (Active Cys-SH) Phosphatase->Substrate_P Dephosphorylation (Inhibition) PTP_modified PTP (Inactive) (Modified Cys-S-S-R) Phosphatase->PTP_modified Response Cellular Response Substrate_P->Response 4. Downstream Effect Probe SNPC-Derivative (Cell-Permeable) Probe->Phosphatase 5. Covalent Modification Ligand Ligand Ligand->Receptor 1. Activation

Caption: Probing a redox pathway with an S-(o-nitrophenyl)-L-cysteine derivative.

Conclusion

S-(o-nitrophenyl)-L-cysteine is a highly functionalized amino acid derivative with significant utility in biochemical and pharmaceutical research. Its unique reactivity, conferred by the nitrophenyl group, makes it an excellent tool for protein modification, bioconjugation, and as a synthetic building block.[1] The protocols and conceptual workflows provided in this guide serve as a starting point for researchers looking to leverage the capabilities of this compound in their work. Future research may focus on developing more advanced cell-permeable versions for probing intracellular redox environments and expanding its application in the rational design of targeted therapeutics.

References

  • PrepChem. Synthesis of S-(o-nitrophenyl)-L-cysteine. PrepChem.com. [Link]

  • PureSynth. S-(4-Nitrophenyl)-L-Cysteine 98.0%. PureSynth. [Link]

  • Getsy, P. M., et al. (2022). S-Nitroso-L-Cysteine Stereoselectively Blunts the Deleterious Effects of Fentanyl on Breathing While Augmenting Antinociception in Freely-Moving Rats. Frontiers in Pharmacology. [Link]

  • Piste, P., et al. CYSTEINE –MASTER ANTIOXIDANT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Zaffagnini, M., et al. (2013). Cysteine–based redox regulation and signaling in plants. Frontiers in Plant Science. [Link]

  • Martínez, Y., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules. [Link]

  • Getsy, P. M., et al. (2019). S-nitroso-L-cysteine stereoselectively blunts the adverse effects of morphine on breathing and arterial blood gas chemistry while promoting analgesia. Nitric Oxide. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of L-Cysteine?. Patsnap. [Link]

  • Sano, K., et al. (1976). Process for producing L-cysteine or its derivatives.
  • Aldaz, A., et al. Industrial Synthesis of Cysteine Derivatives. CORE. [Link]

  • Morihara, N., et al. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules. [Link]

  • Amour, A., et al. (1985). Some observations concerning S-nitroso- and S-phenylsulfonyl-derivatives of L-cysteine and glutathione. Tetrahedron Letters. [Link]

  • Ion, A., et al. (2001). Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent. Archives of Biochemistry and Biophysics. [Link]

  • Anand, P., & Stamler, J. S. (2012). Regulation of Protein Function and Signaling by Reversible Cysteine S-Nitrosylation. The Journal of Biological Chemistry. [Link]

  • Yang, M., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols. [Link]

  • Pien, C., et al. (2003). Methods for measuring cysteine and determining cysteine synthase activity.
  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]

  • Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Oxidative Medicine and Cellular Longevity. [Link]

  • Servetnyk, Z., et al. (2011). The effect of S-nitrosoglutathione and L-cysteine on chloride efflux from cystic fibrosis airway epithelial cells. Experimental and Molecular Pathology. [Link]

  • Selvarasu, T., et al. (2012). Selective and low potential electrocatalytic oxidation and sensing of l-cysteine using metal impurity containing carbon black modified electrode. Analytical Methods. [Link]

  • Wang, Y., et al. (2022). L-cysteine-regulated in situ formation of Prussian blue/Turnbull's blue nanoparticles as the colorimetric probe for the detection of copper ion. Arabian Journal of Chemistry. [Link]

  • Nishida, M. (2016). Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Foods. [Link]

  • Nguyen, T. S., & G. M. (2013). Discovering mechanisms of signaling-mediated cysteine oxidation. ResearchGate. [Link]

  • Zhang, J., et al. (2018). A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. Organic & Biomolecular Chemistry. [Link]

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Technical Guide: S-[(2-Nitrophenyl)methyl]-L-cysteine as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper for researchers investigating xenobiotic metabolism, specifically the mercapturic acid pathway and cysteine conjugate


-lyase activity.

Applications in N-Acetyltransferase (NAT) and Cysteine Conjugate -Lyase Characterization

Executive Summary & Chemical Identity

S-[(2-Nitrophenyl)methyl]-L-cysteine (also known as S-(2-Nitrobenzyl)-L-cysteine ) is a synthetic cysteine conjugate used primarily to probe the enzymatic mechanisms of Phase II detoxification and bioactivation. It serves as a critical model substrate for two competing metabolic pathways:

  • N-Acetylation by Cysteine-S-Conjugate N-Acetyltransferase (NAT/NAT8) to form mercapturic acids (detoxification).[1]

  • 
    -Elimination  by Cysteine Conjugate 
    
    
    
    -Lyase (CCBL) to release reactive thiols (bioactivation/toxicity).

While the substrate itself possesses a chromophore (the 2-nitrobenzyl group), its utility as a "chromogenic substrate" typically relies on coupled colorimetric assays (e.g., Ellman’s Reagent) to quantify enzymatic turnover with high sensitivity.

Chemical Profile
PropertySpecification
IUPAC Name (2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid
Common Name S-(2-Nitrobenzyl)-L-cysteine
Molecular Formula

Molecular Weight 256.28 g/mol
Chromophore 2-Nitrophenyl group (

,

)
Solubility Soluble in acidic/basic aqueous buffers; sparingly soluble in neutral water.[2][3] Dissolve in 0.1 M HCl or dilute NaOH first.

Mechanistic Pathways & Enzymatic Targets

Understanding the causality of the reaction is essential for assay design. S-[(2-Nitrophenyl)methyl]-L-cysteine sits at a metabolic fork in the road.

A. The Detoxification Pathway (N-Acetyltransferase)

The primary fate of cysteine conjugates in the kidney and liver is N-acetylation, catalyzed by Microsomal Cysteine-S-Conjugate N-Acetyltransferase (NAT8) .[1] This reaction converts the substrate into a Mercapturic Acid (N-acetyl-S-(2-nitrobenzyl)-L-cysteine), which is excreted in urine.

  • Reaction: Acetyl-CoA + Substrate

    
     CoASH + N-Acetyl-Product
    
  • Assay Principle: We measure the release of Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4]

B. The Bioactivation Pathway (Cysteine Conjugate -Lyase)

Alternatively, Cysteine Conjugate


-Lyase (CCBL)  can cleave the C-S bond.[5] This is a "toxification" pathway because it releases a reactive thiol (2-nitrobenzyl mercaptan), pyruvate, and ammonia.
  • Reaction: Substrate +

    
    
    
    
    
    2-Nitrobenzyl mercaptan + Pyruvate +
    
    
  • Assay Principle: We measure the formation of Pyruvate (via LDH coupling) or the Thiol (via DTNB).

Figure 1: Divergent metabolic fates of S-[(2-Nitrophenyl)methyl]-L-cysteine. The NAT pathway leads to excretion, while the Lyase pathway releases reactive thiols.

Experimental Protocols

Protocol A: Chromogenic Assay for N-Acetyltransferase (NAT) Activity

Principle: This assay quantifies the consumption of Acetyl-CoA and simultaneous release of free Coenzyme A (CoASH). The free thiol of CoASH reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow chromophore absorbing at 412 nm .

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock: 10 mM S-[(2-Nitrophenyl)methyl]-L-cysteine in dilute NaOH (neutralize to pH 7.4).

  • Acetyl-CoA Stock: 5 mM in water (Prepare fresh).

  • DTNB Solution: 1 mM DTNB in Assay Buffer.

  • Enzyme Source: Microsomal fraction (kidney/liver) or purified NAT8.

Workflow:

  • Blank Preparation: Mix 800 µL Buffer + 100 µL Substrate + 100 µL Acetyl-CoA (No enzyme).

  • Sample Preparation: Mix 700 µL Buffer + 100 µL Enzyme source. Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL Substrate and 100 µL Acetyl-CoA to the Sample.

  • Reaction: Incubate at 37°C for 10–30 minutes (linear range).

  • Termination & Detection:

    • Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) (precipitates protein).

    • Centrifuge (10,000 x g, 5 min).

    • Transfer Supernatant to a cuvette.

    • Add 50 µL DTNB solution.

    • Read Absorbance at 412 nm immediately.

Calculation:




Where 13.6 is the extinction coefficient of TNB (

),

is time in min.[4]
Protocol B: Chromogenic Assay for -Lyase Activity

Principle: This assay measures the formation of the unstable thiol (2-nitrobenzyl mercaptan) which reacts with DTNB. Note: The NAT assay measures CoASH; this assay measures the leaving group thiol. To distinguish, omit Acetyl-CoA . Without Acetyl-CoA, NAT is inactive, and only


-Lyase produces thiols.

Workflow:

  • Mix: 100 mM Tris-HCl (pH 8.0) + 20 µM Pyridoxal 5'-phosphate (PLP cofactor).

  • Add: Enzyme (Cytosolic or Mitochondrial fraction).

  • Initiate: Add 1–5 mM S-[(2-Nitrophenyl)methyl]-L-cysteine.

  • Incubate: 37°C for 30 min.

  • Develop: Add DTNB (1 mM final).

  • Read: Absorbance at 412 nm.

Note: If the 2-nitrobenzyl mercaptan is unstable or has low reactivity, a coupled LDH assay measuring Pyruvate (NADH oxidation at 340 nm) is the preferred alternative.

Figure 2: Decision tree for assay selection based on cofactor presence (Acetyl-CoA vs. PLP).

Data Analysis & Troubleshooting

Kinetic Analysis

To determine


 and 

, perform the assay with substrate concentrations ranging from

to

(typically 0.1 mM to 5 mM).
ParameterDefinitionCalculation
Linearity Valid time windowPlot OD vs Time. Select linear region (

).
Background Non-enzymatic hydrolysisSubtract "No Enzyme" blank from all readings.
Sensitivity Limit of DetectionIf

, increase enzyme concentration or time.
Troubleshooting Guide
  • High Background (Blank): S-conjugates can slowly oxidize or hydrolyze. Ensure the substrate stock is fresh and pH is not > 8.0 during storage.

  • Low Signal:

    • NAT Assay: Ensure Acetyl-CoA is not degraded (it is unstable in solution).

    • Lyase Assay: Ensure PLP (cofactor) is added; dialysis of enzyme often removes endogenous PLP.

  • Precipitation: The substrate is hydrophobic. If turbidity occurs upon addition, include 1-2% DMSO or Tween-20, but validate enzyme tolerance first.

References

  • Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents.[6] PMC. Link

  • Aigner, A., et al. (1994).[1] A nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity by high-pressure liquid chromatography. Analytical Biochemistry. Link

  • Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical characterization of cysteine-S-conjugate N-acetyltransferases. Molecular Pharmacology. Link

  • West Bioscience. (2025). Acetyltransferase Assays and Reagents. Link

  • TCI Chemicals. (2025). N-Acetyl-S-(4-nitrophenyl)-L-cysteine Product Information. Link

Sources

S-[(2-Nitrophenyl)methyl]-L-cysteine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of S-[(2-Nitrophenyl)methyl]-L-cysteine

Executive Summary

S-[(2-Nitrophenyl)methyl]-L-cysteine, commonly referred to as S-(2-nitrobenzyl)-L-cysteine or Cys(oNB), is a critical building block in modern peptide and protein chemistry. Its significance lies in the 2-nitrobenzyl (oNB) moiety, which serves as a photolabile protecting group (PPG) for the cysteine thiol. This enables the strategic deprotection of cysteine residues with high spatiotemporal control using light, avoiding the use of harsh chemical reagents.[1][2][3] This guide provides a comprehensive overview of the primary synthesis pathway for Cys(oNB) via S-alkylation, details its application in peptide synthesis, and explains the mechanism of its photolytic cleavage. The protocols and mechanistic insights presented herein are intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis and modification.

Foundational Principles: Cysteine Protection and Photolability

The Unique Chemistry of Cysteine

Cysteine is a unique amino acid due to its side chain containing a nucleophilic thiol (-SH) group. This thiol is highly reactive and can undergo undesirable side reactions such as oxidation to form disulfide bonds or alkylation during peptide synthesis.[4][5][6] Therefore, to ensure the integrity of the peptide chain during synthesis, the cysteine thiol must be reversibly protected.[4][7]

The Advent of Photocleavable Protecting Groups

The ideal protecting group strategy relies on orthogonality, where each group can be removed under specific conditions without affecting others.[1][8] Photocleavable protecting groups represent a pinnacle of this principle, as they are cleaved by UV light, a "reagent" that is traceless and non-invasive.[1][2] The 2-nitrobenzyl group is one of the most extensively studied and utilized photocleavable moieties.[3][4] Its deprotection is triggered by UV irradiation, typically in the 350-365 nm range, which initiates an intramolecular rearrangement that liberates the protected functional group.[1][9]

Core Synthesis Pathway: S-Alkylation of L-Cysteine

The most direct and widely employed method for synthesizing S-[(2-Nitrophenyl)methyl]-L-cysteine is the S-alkylation of L-cysteine with a 2-nitrobenzyl halide.

Reaction Principle: Nucleophilic Substitution

The synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of L-cysteine is first deprotonated by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide (or chloride), displacing the halide and forming a stable thioether bond.[10][11][12]

G cluster_reactants Reactants cluster_product Product L_Cysteine L-Cysteine Cys_oNB S-[(2-Nitrophenyl)methyl]-L-cysteine L_Cysteine->Cys_oNB  Base (e.g., NaOH) Solvent (e.g., H₂O/Ethanol) oNB_Br 2-Nitrobenzyl Bromide oNB_Br->Cys_oNB

Caption: Core synthesis pathway for S-[(2-Nitrophenyl)methyl]-L-cysteine.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of Cys(oNB).

Materials:

  • L-Cysteine hydrochloride monohydrate

  • 2-Nitrobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

Procedure:

  • Dissolution of Cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.2 eq) dropwise while stirring. The base neutralizes the hydrochloride and deprotonates the thiol group to form the sodium thiolate. Causality: Performing this step at 0-5°C minimizes premature oxidation of the highly reactive thiolate.

  • Addition of Alkylating Agent: Dissolve 2-nitrobenzyl bromide (1.0 eq) in ethanol. Add this solution dropwise to the cold cysteine solution over 30 minutes. Causality: A slow, dropwise addition prevents localized high concentrations of the alkylating agent, which could lead to side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 5-6 with 1M HCl. A precipitate should form. Causality: The product is zwitterionic and has its lowest solubility near its isoelectric point, allowing for precipitation-based purification.

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold deionized water to remove inorganic salts and then with cold diethyl ether to remove unreacted 2-nitrobenzyl bromide and other organic impurities.

  • Purification and Drying: Recrystallize the crude product from a hot water/ethanol mixture to obtain pure S-[(2-Nitrophenyl)methyl]-L-cysteine as a crystalline solid. Dry the product under vacuum.

Experimental Workflow and Data

The following diagram illustrates the overall workflow from reaction to final product characterization.

G A Dissolve L-Cysteine in H₂O B Basify with NaOH (0-5°C) A->B C Add 2-Nitrobenzyl Bromide in EtOH (dropwise) B->C D Stir at Room Temp (4-6h) C->D E Acidify to pH 5-6 with HCl D->E F Filter Precipitate E->F G Wash with H₂O and Diethyl Ether F->G H Recrystallize from H₂O/EtOH G->H I Characterize Product (NMR, MS, MP) H->I G Cys_oNB Cys-S-CH₂-(C₆H₄)-NO₂ (Protected Cysteine) Cys_SH Cys-SH (Free Thiol) Cys_oNB->Cys_SH UV Light (hv) λ ≈ 350-365 nm Byproduct 2-Nitrosobenzaldehyde Cys_oNB->Byproduct

Caption: Photocleavage (deprotection) of the S-(2-nitrobenzyl) group.

Protocol: Photodeprotection of a Cys(oNB)-Containing Peptide

  • Dissolution: Dissolve the Cys(oNB)-protected peptide in a suitable solvent (e.g., aqueous buffer, acetonitrile/water) transparent to UV light at ~365 nm.

  • Irradiation: Irradiate the solution using a UV lamp (e.g., medium-pressure mercury arc lamp) equipped with a filter to isolate the 350-365 nm wavelength range. The reaction is typically carried out in a quartz vessel. Causality: The specific wavelength provides sufficient energy to trigger the reaction without causing widespread bond cleavage and peptide degradation.[1]

  • Monitoring: Monitor the deprotection by HPLC to ensure complete conversion.

  • Workup: Once complete, the 2-nitrosobenzaldehyde byproduct can be removed by extraction or preparative HPLC during the final peptide purification.

Conclusion

The S-alkylation of L-cysteine with 2-nitrobenzyl bromide provides a reliable and efficient pathway to S-[(2-Nitrophenyl)methyl]-L-cysteine. This compound serves as an invaluable tool in chemical biology and drug development, offering a robust method for protecting cysteine that can be reversed with the simple application of light. The orthogonality and mild cleavage conditions associated with the 2-nitrobenzyl group empower researchers to synthesize complex peptides and protein conjugates with a high degree of precision and control.

References

  • Title: Photocleavable Protecting Groups. In: Comprehensive Organic Synthesis II. Source: ScienceDirect. URL: [Link]

  • Title: A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. Source: PPSM. URL: [Link]

  • Title: 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Source: University of Groningen Research Portal. URL: [Link]

  • Title: Cysteine protecting groups: applications in peptide and protein science. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • Title: (a) Cys thiol protection with the 2-nitrobenzyl (oNB) protecting group... Source: ResearchGate. URL: [Link]

  • Title: Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Source: PubMed. URL: [Link]

  • Title: Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Source: ACS Publications. URL: [Link]

  • Title: S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • Title: The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Source: PubMed. URL: [Link]

  • Title: Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Source: PubMed. URL: [Link]

  • Title: Synthesis of S-(o-nitrophenyl)-L-cysteine. Source: PrepChem.com. URL: [Link]

  • Title: Peptide Synthesis with S-Protected Cysteine Derivatives. Source: Thieme. URL: [Link]

  • Title: Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Source: The Rockefeller University. URL: [Link]

  • Title: Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Source: Open Exploration Publishing. URL: [Link]

  • Title: Process for producing L-cysteine or its derivatives.
  • Title: Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Source: PubMed. URL: [Link]

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An In-depth Technical Guide to the Solubility and Stability of S-[(2-Nitrophenyl)methyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

S-[(2-Nitrophenyl)methyl]-L-cysteine is a pivotal molecule in biochemical research and pharmaceutical development, primarily utilized as a caged cysteine derivative.[1] The 2-nitrobenzyl protecting group on the thiol moiety offers the strategic advantage of being photolabile, allowing for the controlled release of free cysteine in situ upon light irradiation.[2][3] This property is invaluable for studying protein function, enzyme mechanisms, and for the development of light-activated therapeutics.[1][4] However, the successful application of this compound is fundamentally dependent on its physicochemical properties, namely its solubility and stability.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of S-[(2-Nitrophenyl)methyl]-L-cysteine. As specific quantitative data for this compound is not extensively available in public literature, this document emphasizes the critical experimental protocols and the underlying scientific principles required to generate this essential data. We will delve into the causality behind experimental choices, providing self-validating protocols grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Physicochemical and Structural Considerations

The structure of S-[(2-Nitrophenyl)methyl]-L-cysteine, featuring a zwitterionic amino acid backbone and an aromatic nitro group, dictates its behavior in various solvent systems and its susceptibility to degradation.

  • L-Cysteine Backbone: Confers aqueous solubility, particularly at pH values away from its isoelectric point. The free amine and carboxylic acid groups mean its net charge is pH-dependent.[8]

  • S-(2-Nitrobenzyl) Group: This bulky, aromatic group introduces significant hydrophobicity, which will likely decrease aqueous solubility compared to the parent L-cysteine.[9][10] It is also the key to the molecule's primary instability: photosensitivity. The 2-nitrobenzyl moiety is a well-known photocleavable protecting group that undergoes an intramolecular rearrangement upon UV light exposure, leading to the cleavage of the C-S bond.[2][11]

Understanding these structural components is critical for designing relevant solubility and stability studies.

Solubility Profiling

Determining the solubility of S-[(2-Nitrophenyl)methyl]-L-cysteine is a prerequisite for its use in any solution-based application, from biochemical assays to formulation development. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Factors Influencing Solubility
  • Solvent Polarity: A balance must be struck between solvating the polar amino acid portion and the nonpolar nitrobenzyl group. A range of solvents from aqueous buffers to organic solvents should be tested.

  • pH of Aqueous Media: The ionization state of the amino and carboxyl groups will significantly impact solubility in aqueous solutions. Testing should include buffers at acidic, neutral, and basic pH.

  • Temperature: Solubility of solids generally increases with temperature.[12] However, the potential for thermal degradation must be considered when using elevated temperatures to increase solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of the compound in various solvent systems.

Objective: To determine the equilibrium concentration of S-[(2-Nitrophenyl)methyl]-L-cysteine in a panel of relevant solvents at a controlled temperature.

Materials:

  • S-[(2-Nitrophenyl)methyl]-L-cysteine (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid S-[(2-Nitrophenyl)methyl]-L-cysteine to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Equilibrate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Protect vials from light, especially for photolabile compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

  • Sample Dilution and Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Section 4).

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Expected Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Solvent SystempH (if applicable)Temperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water~725Experimental ValueExperimental Value
0.1 M HCl125Experimental ValueExperimental Value
PBS7.425Experimental ValueExperimental Value
0.1 M NaOH1325Experimental ValueExperimental Value
DMSON/A25Experimental ValueExperimental Value
EthanolN/A25Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[13][14][15] The stress conditions should be harsher than typical storage conditions to accelerate degradation.[15]

Hydrolytic Stability (pH-Dependent)

Causality: The ester-like linkage in some molecules can be susceptible to acid or base-catalyzed hydrolysis.[13] For S-[(2-Nitrophenyl)methyl]-L-cysteine, while it lacks a highly labile ester, the overall structure's stability can be influenced by pH. Studies on similar S-substituted cysteines have shown pH-dependent rearrangements and degradation, often being least stable around neutral pH.[16][17]

Protocol:

  • Prepare solutions of the compound (~1 mg/mL) in various buffers (e.g., 0.1 M HCl, pH 4.5 acetate buffer, water, pH 7.4 phosphate buffer, 0.1 M NaOH).

  • Incubate samples at a controlled temperature (e.g., 50 °C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute for HPLC analysis.

  • Analyze for the remaining parent compound and the formation of any degradation products.

Thermal Stability

Causality: Elevated temperatures provide the energy to overcome activation barriers for chemical reactions, leading to degradation.[12] For amino acids, this can include decarboxylation and other complex reactions.[18][19]

Protocol:

  • Store solid compound and a solution (e.g., in water or a relevant buffer) in a controlled temperature oven (e.g., 60 °C).

  • For the solid sample, take aliquots at various time points (e.g., 1, 3, 7, 14 days), dissolve in a suitable solvent, and analyze by HPLC.

  • For the solution sample, follow the time points and analysis procedure described for hydrolytic stability.

Photostability

Causality: This is the most critical stability parameter for this molecule. The 2-nitrobenzyl group is designed to be cleaved by UV light.[2] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to cleave the S-C bond, releasing the free cysteine and a 2-nitrosobenzaldehyde byproduct.[2][4] This process is the intended function but represents a major instability if not controlled.

Protocol (based on ICH Q1B Guidelines): [5][6]

  • Expose the solid compound and solutions in chemically inert, transparent containers to a calibrated light source.

  • The light source should produce a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[6]

  • Use a dark control sample, wrapped in aluminum foil, stored under the same conditions to differentiate between thermal and photodegradation.

  • Analyze samples at appropriate time intervals to determine the rate of photodegradation and identify photoproducts.

Oxidative Stability

Causality: The thiol group of cysteine is susceptible to oxidation to form disulfides (cystine) or further to sulfinic and sulfonic acids.[20] While the thiol in S-[(2-Nitrophenyl)methyl]-L-cysteine is protected, the sulfur atom can still be a target for strong oxidizing agents.

Protocol:

  • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate at room temperature, protected from light.

  • Monitor the reaction by HPLC at various time points until significant degradation (e.g., 10-20%) is observed or for a maximum of 24 hours.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid Prepare Solid Sample Thermal Thermal (60°C) Prep_Solid->Thermal Photo Photolytic (ICH Q1B Light) Prep_Solid->Photo Prep_Sol Prepare Solution Sample (~1 mg/mL) Acid Acidic (0.1 M HCl, 50°C) Prep_Sol->Acid Base Basic (0.1 M NaOH, 50°C) Prep_Sol->Base Oxidative Oxidative (3% H2O2, RT) Prep_Sol->Oxidative Prep_Sol->Thermal Prep_Sol->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Dark_Control Dark Control Photo->Dark_Control compare to Photo->Sampling Dark_Control->Sampling Neutralize Neutralize/Quench (if necessary) Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC-UV Neutralize->HPLC Results Quantify Parent Compound & Degradation Products HPLC->Results

Caption: Workflow for forced degradation studies.

Predicted Photodegradation Pathway

Photodegradation_Pathway Parent S-[(2-Nitrophenyl)methyl]-L-cysteine C₁₀H₁₂N₂O₄S Intermediate aci-nitro intermediate Parent->Intermediate hv (UV Light) Intramolecular H-abstraction Product1 L-Cysteine C₃H₇NO₂S Intermediate->Product1 Rearrangement & C-S Bond Cleavage Product2 2-Nitrosobenzaldehyde C₇H₅NO₂ Intermediate->Product2 Rearrangement

Caption: Predicted photodegradation pathway.

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of the drug substance and accurately measure the active ingredient(s) without interference from degradation products, impurities, or excipients.[21] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.[22][23][24]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating S-[(2-Nitrophenyl)methyl]-L-cysteine from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for an optimal wavelength; 254 nm is a common starting point for aromatic compounds. The nitro group will also have a characteristic absorbance.

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject solutions from the forced degradation studies. The method is specific if the parent peak is resolved from all degradation product peaks and placebo components (if in a formulation).

  • Linearity: Prepare a series of standard solutions of known concentrations (e.g., 5-150 µg/mL). A linear relationship should be established between peak area and concentration (R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in a spiked matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Relative Standard Deviation (RSD) should be <2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.

Workflow for Method Development

HPLC_Method_Dev_Workflow Start Define Analytical Target Profile Column_Select Select Column & Mobile Phase (e.g., C18, ACN/H2O w/TFA) Start->Column_Select Initial_Conditions Run Initial Conditions (Isocratic/Gradient) Column_Select->Initial_Conditions Inject_Stress Inject Forced Degradation Samples Initial_Conditions->Inject_Stress Resolution_Check Assess Peak Resolution (Parent vs. Degradants) Inject_Stress->Resolution_Check Optimize Optimize Gradient, Flow Rate, Temp., pH Resolution_Check->Optimize No Validation Validate Method (ICH Guidelines) Resolution_Check->Validation Yes Optimize->Initial_Conditions Iterate

Caption: HPLC stability-indicating method development.

Conclusion

While S-[(2-Nitrophenyl)methyl]-L-cysteine is a compound of significant interest, its practical application hinges on a thorough characterization of its solubility and stability. This guide provides the scientific rationale and detailed, field-proven protocols for researchers to generate this critical data. By systematically evaluating the compound's behavior in various solvents and under hydrolytic, thermal, photolytic, and oxidative stress, scientists can establish appropriate handling and storage procedures, develop robust formulations, and ensure the integrity of their experimental results. The implementation of a validated, stability-indicating analytical method is paramount to the success of these endeavors. Adherence to these principles will empower researchers to confidently and effectively utilize this valuable photocleavable reagent in their work.

References

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. Available from: [Link]

  • Chem-Impex. S-2-Nitrophenyl-L-cysteine. Available from: [Link]

  • Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003;58(12):877-80.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. Available from: [Link]

  • Papageorgiou G, Corrie JE, Kuzmic P, et al. Competition between cleavage and decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl protected cysteine derivatives. Photochem Photobiol Sci. 2009;8(6):801-9.
  • Eritja R, Aviñó A, Robles J, et al. Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Anales de Química. 2000;96:53-62.
  • Drucker J, et al. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • Pharmaffiliates. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

  • El-Ghandi M, et al. Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. Chemical Research in Toxicology. 1998;11(12):1463-9.
  • Pharma Knowledge Centre. Stability Indicating Analytical Method Development and Validation. Available from: [Link]

  • Gao X, et al. 2-Nitroveratryl as a Photocleavable Thiol-Protecting Group for Directed Disulfide Bond Formation in the Chemical Synthesis of Insulin.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science. 2017;3(1):1-6.
  • Murphy RD, et al. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. Polymers (Basel). 2020;12(1):193.
  • Botta A. ENHANCING PLANT TOLERANCE TO TEMPERATURE STRESS WITH AMINO ACIDS: AN APPROACH TO THEIR MODE OF ACTION. Acta Hortic. 2013;1009:29-35.
  • Dey G, et al. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. J Pept Sci. 2022;28(8):e3403.
  • Schmidt AS. Forced Degradation Studies for Biopharmaceuticals.
  • El-Ghandi M, et al. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. Chem Res Toxicol. 1998;11(12):1463-9.
  • Chumsae C, et al. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Biochemistry. 2007;46(48):13971-85.
  • Venkatesh DN, Kumar SDS. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38323-38328.
  • Attah IK, et al. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. J Am Soc Mass Spectrom. 2017;28(11):2436-2444.
  • Inglis AS, Liu TY. The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. J Biol Chem. 1970;245(1):112-6.
  • Rodante F, et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta. 2000;363(1-2):37-47.
  • Li Z, et al. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.
  • Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Tailhades J, et al. Cysteine protecting groups: applications in peptide and protein science. Chem Soc Rev. 2021;50(17):9931-9983.
  • Csapó E, et al. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. J Nanopart Res. 2013;15(11):2044.
  • Aemissegger A, et al. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. J Am Chem Soc. 2005;127(8):2856-7.
  • Dey G, et al. Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. Chemistry. 2024;30(45):e202401189.
  • BenchChem. An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. 2025.
  • Khan N, et al. Effect of thermal stress on amino acid and gene expression profiles in two local flax varieties with contrasting cold tolerance. Crop Breed J. 2020;10(1):1-12.
  • Li Z, et al. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.
  • Li Z, et al. Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems. Request PDF. 2020.
  • Watkinson S, et al. The forms of cysteine depending on the pH of the medium. pH values (Lehninger, Biochemistry, 4th Edition (2005), 98).
  • Feng X, et al. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Toxins (Basel). 2021;13(9):657.
  • Wen J, et al. Amino Acid Modifications During the Production (Shearing, Sterilization) of Plant-Based Meat Analogues: An Explorative Study Using Pet Food Production as an Example. ACS Food Sci Technol. 2022;2(11):1836-1846.
  • SciSpace.
  • Feng X, et al. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Semantic Scholar. 2021.
  • Mohamad Zharif MS, et al. Recent advanced techniques in cysteine determination: a review. Food Research. 2020;4(6):2336-2346.
  • Liu Y, et al. Extreme Low-Temperature Stress Affects Nutritional Quality of Amino Acids in Rice. Front Plant Sci. 2022;13:896500.
  • Rodante F, et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. 2017.
  • IJCRT.
  • PLOS. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
  • Chauhan NPK, et al. DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR L-CYSTEINE IN BULK FORM BY FIRST DERIVATIVE SPECTR. ijbpas. 2023;12(4):1577-1585.
  • Semantic Scholar.

Sources

Precision Control of Cellular Signaling: A Technical Guide to Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the dissection of complex signaling networks, passive observation (imaging) is often insufficient to establish causality. "Caged compounds"—biomolecules rendered inert by a photolabile protecting group—provide the necessary tool for spatiotemporal perturbation .[1] By releasing active ligands (neurotransmitters, nucleotides, ions) via flash photolysis, researchers can mimic synaptic events or intracellular cascades with microsecond resolution and sub-micron precision.

This guide, written from the perspective of a Senior Application Scientist, outlines the physicochemical principles, selection strategies, and validated protocols required to implement caged compounds in high-content cell biology.

Part 1: The Mechanistic Foundation

The Principle of Optical Orthogonality

The core requirement of any caged compound is optical orthogonality : the ability to control the release of a bioactive molecule (the "payload") using light, without interfering with the imaging channels used to observe the response.

The mechanism relies on a photochemical reaction where the "caging group" absorbs a photon (


), enters an excited singlet state, and undergoes intersystem crossing or direct cleavage to release the payload.
Diagram 1: The Photolysis Mechanism

The following diagram illustrates the transition from the inert caged state to the release of the bioactive ligand.

PhotolysisMechanism Caged Caged Compound (Inert) Excited Excited State (Intermediate) Caged->Excited Excitation Photon Photon Absorption (hv) Photon->Caged Cleavage Photolytic Cleavage Excited->Cleavage k_uncaging Payload Active Payload (e.g., Glutamate) Cleavage->Payload Release Byproduct Caging Byproduct (Inert) Cleavage->Byproduct

Caption: The photochemical pathway. The rate of cleavage (


) determines the temporal resolution of the experiment.
Key Photophysical Parameters

When selecting a compound, two variables dictate efficiency:

  • Extinction Coefficient (

    
    ):  How well the molecule absorbs light at a specific wavelength.
    
  • Quantum Yield (

    
    ):  The probability that an absorbed photon results in successful cleavage.
    

The Product (


):  This is the "brightness" or efficiency of the probe. A low 

can be compensated by a high

, but a low

often requires phototoxic light levels to achieve release.

Part 2: Strategic Compound Selection

Not all cages are created equal. Early generation nitrobenzyl cages often failed due to slow release kinetics or biological side effects.

Table 1: Comparative Analysis of Common Caging Groups
Caging GroupKey Payload ExamplesUncaging WavelengthQuantum Yield (

)
AdvantagesDisadvantages
CNB (Carboxy-nitrobenzyl)Glutamate, GABAUV (300-360 nm)~0.15Inexpensive, historical data available.High Risk: CNB-Glutamate acts as a GABA receptor antagonist [1]. Slow release kinetics.
MNI (Methoxy-nitroindolinyl)Glutamate, GABAUV (300-380 nm) / 2P (720 nm)0.085Gold Standard: Biologically inert (no GABA antagonism). Fast release (<10

s).
Requires UV or 2-Photon laser.
RuBi (Ruthenium-bipyridine)Glutamate, NicotineVisible (450-470 nm)High (>0.1)Visible Light Uncaging: Can use standard blue lasers. High efficiency.Cannot be used with GFP/Blue imaging (spectral overlap).
DM-Nitrophen Calcium (Ca

)
UV (350-380 nm)0.18High affinity for Ca

pre-flash; releases upon light.
Acts as a "Calcium Sink" (buffer) if not fully photolyzed [2].

Expert Insight: Avoid CNB-caged glutamate for synaptic studies. The byproduct and the caged compound itself can inhibit inhibitory postsynaptic currents (IPSCs), confounding data. MNI-Glutamate is the industry standard for mapping dendritic spines due to its pharmacological inertness [3].

Part 3: Protocol – Two-Photon Glutamate Uncaging[2]

This protocol describes the workflow for mapping dendritic spine sensitivity using MNI-Glutamate. This method utilizes Two-Photon Excitation (2PE) , which provides femtoliter-volume localization, essential for stimulating single spines.

Experimental Workflow Diagram

UncagingWorkflow Prep 1. Slice Preparation (Hippocampal/Cortical) Load 2. Bath Loading (2.5 mM MNI-Glutamate) Prep->Load Target 3. Target Identification (2P Imaging of GFP) Load->Target Park 4. Beam Parking (0.5 µm from Spine Head) Target->Park Flash 5. Photolysis Pulse (720nm, 0.5-4 ms) Park->Flash Record 6. Electrophysiology (uEPSC Recording) Flash->Record

Caption: Step-by-step workflow for single-spine interrogation using 2-photon microscopy.

Detailed Methodology

Reagents:

  • MNI-Caged L-Glutamate: Prepare a 50 mM stock in H

    
    O or ACSF. Store at -20°C in dark.
    
  • ACSF (Artificial Cerebrospinal Fluid): Standard formulation, aerated with 95% O

    
    /5% CO
    
    
    
    .

Step-by-Step:

  • Perfusion Setup:

    • Dilute MNI-Glutamate to 2.5 mM in ACSF.

    • Critical: Use a recirculating perfusion system (volume ~10-15 mL) to conserve the expensive compound.

    • Protect the reservoir from ambient light using aluminum foil.

  • Optical Configuration:

    • Imaging Laser: 920 nm (for GFP visualization).

    • Uncaging Laser: Ti:Sapphire tuned to 720-730 nm (optimal cross-section for MNI).

    • Note: While MNI absorbs UV, 2-photon excitation at 720 nm allows deep tissue penetration and z-axis confinement.

  • Targeting:

    • Visualize the dendritic tree via GFP fluorescence.

    • Select a spine head that is isolated from neighbors.

    • Position the "uncaging spot" (Region of Interest) 0.5

      
      m  away from the spine edge. Direct hits on the membrane can cause photodamage.
      
  • Stimulation & Recording:

    • Perform Whole-Cell Voltage Clamp (holding at -70 mV).

    • Deliver a laser pulse (duration: 0.5 ms to 4 ms ).

    • Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC).

Part 4: Troubleshooting & Controls (Trustworthiness)

To ensure data integrity, you must distinguish between true physiological responses and artifacts.

The "Light-Only" Control

Before adding the caged compound, perform the exact photolysis protocol on a cell.

  • Observation: If you see a current, it is likely a photoelectric artifact or heating effect.

  • Fix: Reduce laser power or check electrode chloriding.

The "Cage-Only" Control

Apply the caged compound but do not trigger the laser. Monitor spontaneous EPSCs.

  • Observation: If the frequency/amplitude of spontaneous events changes, the caged compound is not inert (e.g., GABA antagonism).

  • Fix: Switch to a cleaner cage (e.g., from CNB to MNI or RuBi).

Calibration

How do you know 2.5 mM MNI-Glu releases a "physiological" amount of glutamate?

  • Method: Calibrate against spontaneous miniature EPSCs (mEPSCs). Adjust laser power/duration until the uEPSC amplitude matches the average mEPSC amplitude of that cell type (typically 10-20 pA) [4].

Part 5: Advanced Applications

Two-Photon vs. One-Photon Uncaging

While UV flash lamps (1-photon) are cheaper, they stimulate a cylinder of tissue throughout the Z-axis.

  • 2-Photon Advantage: Non-linear absorption restricts excitation to the focal volume (~1 femtoliter). This allows the stimulation of individual dendritic spines without activating the parent dendrite shaft [5].

Intracellular Uncaging (Caged Calcium)

For intracellular targets (e.g., Calcium), the cage (e.g., NP-EGTA or DM-Nitrophen) is loaded via the patch pipette.

  • Critical Consideration: The unphotolyzed cage acts as a buffer. You must load enough cage to buffer basal Ca

    
    , but use sufficient light to saturate the binding capacity and release the ion [6].
    

References

  • Ellis-Davies, G. C. R. (2007).[1][2][3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][3][4][5][6][7] Nature Methods, 4(8), 619–628.[1][4] Link

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5).[8] Link

  • Zito, K., et al. (2009). Induction of long-term potentiation in individual spines by two-photon uncaging. Journal of Visualized Experiments, (27). Link

  • Ellis-Davies, G. C. R. (2019). Two-photon uncaging of glutamate.[8][5][9][10][11][12] Frontiers in Synaptic Neuroscience, 11, 2. Link

Sources

The Thiol Advantage: Precision Engineering of Cysteine-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry has undergone a paradigm shift regarding covalent inhibition.[1][2][3][4][5] Once dismissed due to fears of idiosyncratic toxicity, covalent drugs—specifically those targeting cysteine residues—have driven a renaissance in precision medicine. From the approval of Ibrutinib to the historic drugging of KRAS G12C with Sotorasib , the "thiol advantage" allows for unprecedented potency, prolonged duration of action (pharmacodynamics decoupled from pharmacokinetics), and the ability to target shallow, previously "undruggable" pockets.

This guide provides a technical roadmap for leveraging cysteine building blocks in drug discovery, focusing on Targeted Covalent Inhibitors (TCIs) and Chemoproteomics .

The Chemical Basis of Cysteine Utility

The utility of cysteine in therapeutics is grounded in the unique properties of the sulfhydryl (-SH) group. Unlike the hydroxyl group of serine (


), the cysteine thiol has a lower intrinsic 

(

).
The Nucleophilic Spike

In the context of a protein microenvironment, flanking basic residues or a positive dipole at the N-terminus of an


-helix can depress the cysteine 

to below 6.0. This ionization to the thiolate anion (

)
creates a "super-nucleophile" capable of reacting with weak electrophiles that remain inert to the rest of the proteome.
The Selectivity Filter

The core principle of modern TCI design is kinetic selectivity . The inhibitor consists of a reversible binding scaffold and a reactive "warhead."[1][6]

  • Step 1 (Reversible): The scaffold binds the target pocket with high affinity (

    
    ).
    
  • Step 2 (Irreversible): The warhead is positioned in close proximity to the nucleophilic cysteine, allowing a covalent bond to form (

    
    ).
    

Key Metric: The efficiency of a covalent inhibitor is defined by the ratio


. A high ratio indicates rapid inactivation at low concentrations, minimizing off-target exposure.

Targeted Covalent Inhibitors (TCIs): The Warhead Strategy[6]

The choice of electrophile (warhead) is critical. It must be reactive enough to modify the target cysteine but stable enough to survive metabolic clearance and avoid indiscriminate reaction with Glutathione (GSH).

Warhead Reactivity Hierarchy
Warhead ClassMechanismReactivityApplication
Acrylamides Michael AdditionTunable (Low-Med)Gold Standard (e.g., Osimertinib, Sotorasib). Irreversible.
Vinyl Sulfones Michael AdditionMediumProtease inhibitors. Often less selective than acrylamides.

-Haloacetamides

Substitution
HighChemical probes (ABPP). Generally too reactive for drugs.
Cyanoacrylamides Michael AdditionReversibleReversible covalent inhibitors (e.g., Rilzabrutinib).
Case Study: Drugging the Undruggable (KRAS G12C)

The discovery of Sotorasib (AMG 510) exemplifies the TCI workflow. KRAS was considered undruggable due to its lack of deep pockets and high affinity for GTP.

  • Target: The G12C mutation introduces a cysteine not present in wild-type KRAS.[7][8]

  • Strategy: Sotorasib binds to a cryptic pocket (Switch II) only present in the inactive GDP-bound state.[8]

  • Locking Mechanism: The acrylamide warhead covalently modifies Cys12, locking KRAS in the inactive state and blocking nucleotide exchange.

Chemoproteomics: The Discovery Engine

How do we identify which cysteines are "ligandable"? We utilize Activity-Based Protein Profiling (ABPP) .[9][10][11] This technique maps the reactivity of cysteines across the entire proteome.

Competitive ABPP Workflow

To screen a library of fragments or inhibitors, we use a competition assay.

  • Treatment: Cell lysate is treated with the test compound.

  • Labeling: A broad-spectrum probe (e.g., Iodoacetamide-Desthiobiotin) is added.[9]

  • Readout: If the test compound binds a specific cysteine, the probe cannot label it. This results in a loss of signal in Mass Spectrometry (MS) for that specific peptide.

Visualization: The ABPP Pipeline

ABPP_Workflow Lysate Cell Lysate (Proteome) Comp Incubate with Test Compound Lysate->Comp Step 1 Probe Label with IA-Desthiobiotin Comp->Probe Step 2: Competition Digest Trypsin Digestion Probe->Digest Step 3 Enrich Streptavidin Enrichment Digest->Enrich Step 4: Isolate Cys Peptides MS LC-MS/MS Analysis Enrich->MS Step 5 Data Quantify Signal Loss MS->Data Step 6

Figure 1: Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying ligandable cysteines.

Bioconjugation: Antibody-Drug Conjugates (ADCs)[12][13][14]

Beyond small molecules, cysteines are the preferred attachment points for payloads in ADCs due to their low abundance relative to lysines, allowing for better control of the Drug-Antibody Ratio (DAR).[]

  • Classic Chemistry: Maleimide-thiol conjugation.[13]

  • The Instability Problem: Maleimide conjugates can undergo a "retro-Michael" reaction in plasma, transferring the drug to albumin (which also has a free thiol, Cys34).

  • The Solution: Hydrolysis-competent maleimides or self-stabilizing linkers that undergo ring-opening post-conjugation, rendering the linkage irreversible and stable in plasma.

Experimental Protocols

Protocol A: Cysteine Reactivity Profiling (Gel-Based ABPP)

Use this for rapid validation of target engagement.

Reagents:

  • Cell Lysate (1 mg/mL in PBS)

  • Test Inhibitor (various concentrations)[1]

  • Probe: IA-Rhodamine (Iodoacetamide-Rhodamine)

  • Reducing Agent: TCEP[14][15][13]

Procedure:

  • Pre-incubation: Aliquot 50 µL of lysate. Add 1 µL of Test Inhibitor (50x stock). Incubate 30 min at RT.

    • Rationale: Allows the reversible scaffold to bind and the warhead to react with the target Cys.

  • Labeling: Add IA-Rhodamine (final conc. 1 µM). Incubate 1 hour at RT in the dark.

    • Mechanism:[3][7][16][17][18] The probe reacts with any remaining free cysteines.

  • Quenching: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol). Boil for 5 min.
    
  • Analysis: Resolve on SDS-PAGE. Scan for fluorescence.

    • Result: Effective target engagement is seen as the disappearance of the fluorescent band corresponding to the target protein's molecular weight.

Protocol B: GSH Stability Assay (Half-Life Determination)

Mandatory safety check for covalent inhibitors.

Reagents:

  • Test Compound (10 µM final)

  • Reduced Glutathione (GSH, 5 mM final - physiological mimic)

  • Internal Standard (e.g., Warfarin)

Procedure:

  • Reaction: Mix Compound and GSH in PBS (pH 7.4) at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quench: Immediately add Acetonitrile + 1% Formic Acid to stop the reaction.

  • LC-MS Quantification: Measure the depletion of the parent compound over time.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
    • Standard: A viable drug candidate typically requires

      
       hours in this assay to avoid rapid metabolic depletion.
      

Logic of Discovery: The TCI Pipeline

The following diagram illustrates the decision logic for developing a cysteine-targeted therapeutic, from identifying the mutation to optimizing the warhead.

TCI_Pipeline Target Identify Target (e.g., KRAS G12C) Structure Structural Analysis (Solvent Accessibility?) Target->Structure Library Screen Electrophile Library (ABPP) Structure->Library If Cys is accessible Hit Hit Identification (Scaffold + Warhead) Library->Hit Optimize Optimization (Linker Length/Orientation) Hit->Optimize WarheadTune Tune Warhead Reactivity (Acrylamide vs. Methacrylamide) Optimize->WarheadTune Selectivity Selectivity Profiling (Proteome-wide ABPP) WarheadTune->Selectivity Selectivity->WarheadTune Off-target toxicity (Loop back) Candidate Clinical Candidate Selectivity->Candidate High Selectivity

Figure 2: Decision tree for Targeted Covalent Inhibitor (TCI) development.

References

  • Canon, J., et al. (2019).[8] The clinical KRAS(G12C) inhibitor AMG 510 drives antitumor immunity.[8] Nature, 575, 217–223.[8] [Link]

  • Singh, J., et al. (2011).[18] The resurgence of covalent drugs.[1][3][4][6][16][19] Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[3] Nature, 534, 570–574. [Link]

  • Kuljanin, M., et al. (2021).[9] Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39, 630–641.[9] [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

Sources

Role of the Nitrophenyl Group in Enhancing Molecular Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrophenyl group (


) stands as a cornerstone in physical organic chemistry and drug discovery due to its dualistic nature: it is a potent electron sink in ground states and a photolabile trigger in excited states. Its capacity to withdraw electron density via both inductive (

) and resonant (

) effects dramatically lowers the activation energy for nucleophilic attacks, enabling reactions on otherwise inert aromatic scaffolds. Conversely, in chemical biology, the ortho-nitrophenyl moiety serves as the standard for "caged" compounds, releasing bioactive payloads upon UV irradiation. This guide dissects the mechanistic roles of the nitrophenyl group across synthesis, photocaging, and hypoxia-activated prodrug design.

Part 1: Electronic Fundamentals & Hammett Parameters

The reactivity enhancement provided by the nitro group is quantifiable through Hammett substituent constants (


). The nitro group is strongly deactivating for electrophilic aromatic substitution but strongly activating for nucleophilic attacks.
Table 1: Hammett Constants for the Nitro Group
PositionConstantValueSignificance
Meta

0.71Predominantly inductive electron withdrawal.
Para

0.78Combined inductive and resonance withdrawal.
Para (Nucleophilic)

1.27Enhanced resonance stabilization of anionic intermediates (e.g., phenoxides, Meisenheimer complexes).

Key Insight: The massive jump from


 (0.78) to 

(1.27) explains why p-nitrophenols are vastly more acidic than phenols and why p-nitrohalobenzenes are susceptible to S

Ar reactions. The nitro group can delocalize a negative charge directly onto its oxygen atoms, a stabilization unavailable to meta isomers.[1]

Part 2: Nucleophilic Aromatic Substitution (S Ar)

Mechanistic Role

In S


Ar reactions, the rate-determining step is typically the nucleophilic attack, disrupting aromaticity to form a high-energy anionic 

-complex (Meisenheimer complex).[2][3] The nitrophenyl group stabilizes this transition state by delocalizing the negative charge from the ring carbon to the nitro oxygens.
Diagram 1: S Ar Stabilization Mechanism

SNAr_Mechanism cluster_stabilization Nitro Group Role Substrate Substrate (p-Nitro-LG-Benzene) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS RDS (k1) Nuc Nucleophile (:Nu-) Nuc->Substrate Attack Product Product (p-Nitro-Nu-Benzene) TS->Product Fast (k2) LG Leaving Group (LG-) TS->LG

Caption: The nitro group lowers the energy of the Meisenheimer complex by accommodating electron density via resonance (


 effect).[1]
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This protocol demonstrates the activation of a chlorobenzene scaffold by two nitro groups, facilitating the displacement of chloride by hydrazine.

Reagents:

  • 2,4-Dinitrochlorobenzene (10 g)[4]

  • Hydrazine sulfate (7 g)[4]

  • Sodium acetate (anhydrous, 15 g)[4]

  • Ethanol (95%)[4]

Workflow:

  • Preparation of Hydrazine Base: Dissolve 7 g hydrazine sulfate in 25 mL boiling water. Add 15 g sodium acetate to neutralize. Boil for 5 min, cool slightly, add 15 mL ethanol, filter off salts, and collect the filtrate (hydrazine free base).

  • S

    
    Ar Reaction:  Dissolve 10 g 2,4-dinitrochlorobenzene in 50 mL ethanol (95%) in a round-bottom flask.
    
  • Addition: Add the hydrazine filtrate to the chlorobenzene solution.

  • Reflux: Heat the mixture to reflux for 60 minutes. The solution will turn deep orange/red as the substitution proceeds.

  • Isolation: Cool the mixture to room temperature. The product, 2,4-DNPH, precipitates as red-orange crystals.[4][5]

  • Purification: Filter the crystals and recrystallize from butanol or ethyl acetate to remove unreacted chloride.

Validation:

  • Melting Point: 198–200 °C (Lit. 194 °C dec).

  • Mechanism Check: The reaction fails with chlorobenzene under these conditions, confirming the necessity of the nitrophenyl activation.

Part 3: The ortho-Nitrobenzyl Phototrigger

Photochemical Uncaging Mechanism

The o-nitrobenzyl group is the premier "caging" group in chemical biology.[6] Upon UV irradiation (300–365 nm), it undergoes an intramolecular redox reaction (Norrish Type II-like), transferring an oxygen from the nitro group to the benzylic carbon. This cleaves the benzylic bond, releasing the substrate (e.g., ATP, neurotransmitters, DNA) and generating a nitroso-ketone byproduct.

Diagram 2: o-Nitrobenzyl Photocleavage Pathway

Photocleavage Ground o-Nitrobenzyl-Substrate (Ground State) Excited Excited State (T1) (n -> pi*) Ground->Excited hv (365 nm) Aci aci-Nitro Intermediate (H-abstraction) Excited->Aci Fast H-transfer Cyclic 1,3-Dihydrobenzisoxazole Aci->Cyclic Cyclization Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal Ring Opening Products Released Substrate + o-Nitrosobenzaldehyde Hemiacetal->Products Collapse

Caption: The reaction is driven by the abstraction of the benzylic proton by the excited nitro group oxygen.

Application: Spatiotemporal Drug Release
  • Target: Caged ATP or Caged Glutamate.

  • Method: The biological sample is incubated with the inert, caged compound. A focused laser (365 nm or two-photon 720 nm) irradiates a specific region (ROI).

  • Result: Bioactivity is restored only within the focal volume, allowing sub-cellular mapping of receptor kinetics.

Part 4: Hypoxia-Activated Prodrugs (HAPs)

The Nitroreductase Switch

Solid tumors often contain hypoxic regions (


) resistant to radiation. Nitrophenyl prodrugs exploit this by acting as electron traps. In normoxia, the nitro group is reduced to a radical anion but is immediately re-oxidized by molecular oxygen (futile cycling). In hypoxia, the radical anion is further reduced to a hydroxylamine or amine, which triggers fragmentation or DNA crosslinking.
Diagram 3: Hypoxia-Selective Activation

Hypoxia_Activation Prodrug Prodrug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reductase (P450/NTR) Radical->Prodrug Re-oxidation by O2 Oxygen O2 (Normoxia) Radical->Oxygen Superoxide gen. Active Cytotoxin (Hydroxylamine/Amine) Radical->Active Hypoxia (Further Reduction) DNA DNA Crosslinking (Cell Death) Active->DNA Alkylation

Caption: Oxygen inhibits activation by reverting the radical anion. Hypoxia allows reduction to the toxic amine species.

Case Study: Evofosfamide (TH-302)
  • Structure: A 2-nitroimidazole linked to a brominated isophosphoramide mustard.[7]

  • Mechanism: Under hypoxia, the nitro group reduction induces electronic fragmentation, releasing the alkylating mustard which crosslinks DNA.

  • Clinical Relevance: This strategy targets the necrotic core of tumors that standard chemotherapy fails to reach.

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • S

    
    Ar Mechanism : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
    
  • Photocleavage Mechanism : Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Hypoxia Prodrugs : Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Link

  • 2,4-DNPH Synthesis Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Technical Guide: UV-Mediated Uncaging of S-[(2-Nitrophenyl)methyl]-L-cysteine

[1]

Executive Summary & Application Scope

S-[(2-Nitrophenyl)methyl]-L-cysteine (often abbreviated as S-NB-Cys or Cys(oNB) ) represents a critical tool in the chemical biology arsenal, enabling the spatiotemporal control of thiol reactivity. Unlike standard protecting groups removed by harsh acids or bases, the 2-nitrobenzyl (NB) group is photolabile.[1] Upon irradiation with near-UV light (300–365 nm), the "cage" is cleaved, releasing free L-cysteine and a nitrosobenzaldehyde byproduct.[1]

This protocol is designed for researchers utilizing S-NB-Cys for:

  • Kinetic Studies: Triggering redox signaling pathways with microsecond precision.

  • Peptide Synthesis: Light-directed synthesis or side-chain deprotection.

  • Surface Patterning: Lithographic activation of thiol-reactive surfaces.

  • Enzyme Control: Photo-activation of cysteine proteases or kinases by uncaging active-site residues.

Mechanism of Photolysis

Understanding the photochemistry is prerequisite to troubleshooting low yields. The uncaging follows a Norrish Type II-like mechanism involving an intramolecular hydrogen abstraction.

The Photochemical Pathway
  • Excitation: Absorption of a photon (λ ~300–365 nm) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Rearrangement: The aci-nitro species cyclizes to a benzisoxazolidine.[2]

  • Hydrolysis: In aqueous media, this unstable ring hydrolyzes to release the free thiol (Cysteine) and 2-nitrosobenzaldehyde .

Critical Insight: The aci-nitro decay is the rate-limiting step and is pH-dependent. While the reaction proceeds at neutral pH, the byproduct (2-nitrosobenzaldehyde) is highly absorbent in the UV range, leading to an Inner Filter Effect that can stall the reaction if not managed.[1]

PhotolysisMechanismCagedS-NB-Cys(Ground State)ExcitedExcited NitroSpecies (T1)Caged->Excitedhv (365 nm)Aciaci-NitroIntermediateExcited->AciH-AbstractionCyclicBenzisoxazolidine(Unstable)Aci->CyclicCyclizationProductsFree L-Cysteine+2-NitrosobenzaldehydeCyclic->ProductsHydrolysis (H2O)

Figure 1: Mechanistic pathway of 2-nitrobenzyl photocleavage. The hydrolysis step requires an aqueous environment.

Material Specifications & Preparation

Chemical Properties Table
ParameterSpecificationNotes
Molecule S-[(2-Nitrophenyl)methyl]-L-cysteineMW: ~242.25 g/mol
λ max (Uncaging) 300 – 365 nm365 nm is preferred for biological compatibility.
Quantum Yield (Φ) 0.01 – 0.10Low compared to methoxy-derivatives; requires higher light dose.
Solubility DMSO, DMF, MeOHSparingly soluble in pure water; soluble in buffers at low conc.[1]
Extinction Coeff. ε ≈ 5,000 M⁻¹cm⁻¹ at 310 nmDecreases significantly >350 nm.
Stock Solution Preparation

Objective: Create a stable, concentrated stock to minimize organic solvent carryover into the final aqueous assay.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: Prepare a 50 mM stock solution.

    • Calculation: Dissolve 12.1 mg of S-NB-Cys in 1 mL of DMSO.

  • Storage: Aliquot into amber tubes (light-sensitive!) and store at -20°C. Stable for 6 months.

Experimental Protocol: UV Uncaging

Safety Note: UV light is hazardous to eyes and skin. Use UV-blocking goggles and shield the apparatus.

Equipment Setup[3][4]
  • Light Source: 365 nm UV-LED (e.g., Thorlabs, Nichia) or Mercury Arc Lamp with a 365 nm bandpass filter.[1]

    • Why 365 nm? While 254 nm is more efficient, it damages proteins and DNA.[1] 365 nm balances uncaging energy with biological safety.

  • Vessel: Quartz cuvette (for spectroscopy) or clear-bottom 96-well plate (plastic must be UV-transparent, e.g., cyclic olefin copolymer).[1] Standard polystyrene blocks UV <380 nm.

Irradiation Procedure[2]
  • Dilution: Dilute the DMSO stock into the working buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM – 1 mM .

    • Note: Keep DMSO concentration < 2% to avoid denaturing sensitive enzymes if present.

  • Scavenger Addition (Optional but Recommended):

    • The byproduct, 2-nitrosobenzaldehyde, can react with the released cysteine (re-caging) or absorb UV light.[1]

    • Add: 1 mM Semicarbazide or Methoxylamine. These react with the aldehyde byproduct, preventing interference.

  • Irradiation:

    • Place sample 1–5 cm from the light source.

    • Irradiate for 1 – 10 minutes .

    • Stirring: If volume > 500 µL, stir magnetically to prevent the "inner filter effect" where surface molecules absorb all light, shielding the bulk solution.[1]

  • Post-Irradiation Handling: Keep samples on ice and protected from ambient light until analysis.

Validation: Quantifying Uncaging Efficiency

The most robust method to verify uncaging is quantifying the released free thiol (-SH) using Ellman’s Reagent (DTNB) .

Ellman’s Assay Workflow

Principle: DTNB reacts with free thiols to produce TNB²⁻, which is yellow and absorbs strongly at 412 nm.[3][4]

ValidationWorkflowStep11. Prepare Sample(Irradiated S-NB-Cys)Step33. ReactionMix 1:10 (Sample:Reagent)Incubate 15 min RTStep1->Step3Step22. Prepare Ellman's Solution(4 mg/mL DTNB in Buffer)Step2->Step3Step44. MeasurementRead Absorbance @ 412 nmStep3->Step4Step55. CalculationUse Beer's Law (ε = 14,150 M⁻¹cm⁻¹)Step4->Step5

Figure 2: Validation workflow using Ellman's Reagent.

Detailed Assay Steps[5]
  • Reagent Prep: Dissolve 4 mg DTNB in 1 mL of 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Reaction:

    • Mix 20 µL of Irradiated Sample + 180 µL of Reaction Buffer (pH 8.0) + 5 µL of DTNB solution.

    • Blank: 20 µL of non-irradiated buffer + reagents.

  • Incubation: 15 minutes at room temperature.

  • Read: Measure Absorbance at 412 nm (A₄₁₂).

  • Calculation:

    
    [1]
    
    • Where

      
       and 
      
      
      is pathlength (cm).[1][4]

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield (Inner Filter Effect): The nitroso byproduct absorbs at 300–400 nm.

    • Fix: Use a scavenger (semicarbazide) or pulse the light with mixing intervals.

  • Side Reactions: Free cysteine oxidizes to cystine (disulfide) rapidly in air.

    • Fix: Degas buffers or add EDTA to chelate metal ions that catalyze oxidation. Do not add DTT/BME, as they will interfere with the Ellman's assay.

  • Solubility Issues: Precipitation upon dilution into water.

    • Fix: Ensure the stock is fully dissolved in DMSO. Lower the working concentration.

Advanced Tuning
  • Wavelength Shifting: If 365 nm causes background toxicity, consider Two-Photon Excitation (2PE) .[1] S-NB-Cys has a non-zero 2PE cross-section (though low, < 0.1 GM).[1][5] This allows using ~720 nm pulsed lasers for deep tissue uncaging [1, 5].

References

  • Ellis-Davies, G. C. R. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628.[1] Link

  • Klan, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] Link[1]

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Fisher Scientific Protocols. Link

  • BroadPharm. (2022).[4] Ellman's Assay Protocol for Quantification of Sulfhydryls.[3][4][7][8] BroadPharm Protocols. Link

  • Matsuzaki, M., et al. (2010).[1][6] Two-photon uncaging of GABA. Nature Neuroscience, 13, 411–415.[1] Link

Application Notes & Protocols: Leveraging S-[(2-Nitrophenyl)methyl]-L-cysteine for High-Resolution Studies of Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Dynamic Protein Interactions

The cellular landscape is governed by a complex and dynamic network of protein-protein interactions (PPIs). These interactions are fundamental to nearly every biological process, from signal transduction to metabolic regulation. Studying these transient and often spatially restricted events presents a significant challenge for researchers. Traditional methods like co-immunoprecipitation or yeast two-hybrid assays provide valuable data on potential binding partners but often lack the temporal and spatial resolution needed to understand the true dynamics of these interactions within a living cell.

To address this, the field of chemical biology has developed sophisticated tools that offer precise control over protein function. Among the most powerful of these are "caged" molecules—bioactive compounds whose function is temporarily masked by a photolabile protecting group. This guide focuses on a key reagent in this class: S-[(2-Nitrophenyl)methyl]-L-cysteine , a photocaged version of the amino acid cysteine. By incorporating this molecule into a peptide or protein, researchers can use light as a high-precision switch to restore the function of a critical cysteine residue, thereby initiating or altering protein interactions at a specific time and location.[1][2][3]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using S-[(2-Nitrophenyl)methyl]-L-cysteine to dissect complex protein interaction networks.

The Principle of Photocaging with 2-Nitrobenzyl Groups

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups in chemistry and biology.[4][5][6] Its utility stems from its stability under typical physiological and chemical synthesis conditions, combined with its efficient cleavage upon exposure to near-UV light.[7][8]

Mechanism of Action: The photocleavage reaction is an intramolecular redox process. Upon absorption of UV light (typically in the 340-365 nm range), the nitro group is excited. This leads to the abstraction of a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This transient species then rapidly rearranges, leading to the cleavage of the carbon-sulfur bond and releasing the free cysteine thiol group. A non-reactive 2-nitrosobenzaldehyde is generated as a byproduct.[9][10] This process is highly efficient and generally does not require any co-factors.

G cluster_0 Mechanism of S-[(2-Nitrophenyl)methyl]-L-cysteine Photocleavage Caged_Cys S-[(2-Nitrophenyl)methyl]-L-cysteine (Inactive Cysteine) UV_Light UV Light (hv) ~350 nm Caged_Cys->UV_Light Absorption Aci_Nitro Aci-nitro Intermediate (Transient) UV_Light->Aci_Nitro H-Abstraction Uncaged_Cys Free Cysteine (Active Thiol) Aci_Nitro->Uncaged_Cys Rearrangement & Cleavage Byproduct 2-Nitrosobenzaldehyde (Byproduct) Aci_Nitro->Byproduct

Caption: Photocleavage of caged cysteine.

Why Cysteine? The amino acid cysteine plays many critical roles in protein structure and function:

  • Disulfide Bonds: Cysteine residues form disulfide bridges that are essential for the stability and tertiary structure of many proteins. Caging a cysteine prevents this bond formation until light is applied.

  • Enzyme Active Sites: The thiol group of cysteine is a potent nucleophile and is often found in the active sites of enzymes like proteases and phosphatases.[11] Caging this residue effectively inactivates the enzyme.[12]

  • Protein-Protein Interfaces: Cysteine residues can be key contact points in PPIs. Masking this residue can disrupt binding, which can then be restored on demand.

By strategically replacing a native cysteine or introducing a new one via site-directed mutagenesis with its photocaged counterpart, a protein can be rendered light-activatable.[13]

Application Note: Light-Induced Activation of a Cysteine Protease

This application note describes a workflow to control the activity of a cysteine protease, such as a caspase or cathepsin, to study its role in a specific signaling pathway. The principle involves synthesizing a peptide substrate or inhibitor containing S-[(2-Nitrophenyl)methyl]-L-cysteine at a critical position.

Core Principle: A cysteine protease is held in an inactive state because its critical active site cysteine is blocked by a "caged" peptide inhibitor. Upon UV irradiation, the inhibitor is cleaved, releasing the active cysteine and restoring its proteolytic activity. This allows for the initiation of a downstream signaling cascade with high spatiotemporal control.

G cluster_workflow Workflow for Light-Activated Protease Study cluster_controls Essential Controls step1 Step 1: Synthesis Synthesize peptide with S-[(2-Nitrophenyl)methyl]-L-cysteine step2 Step 2: Incubation Incubate protease with caged peptide & substrate step1->step2 step3 Step 3: Photoactivation Expose specific region to ~350 nm UV light step2->step3 step4 Step 4: Cleavage Photocage is removed, activating the protease step3->step4 step5 Step 5: Detection Measure substrate turnover (e.g., fluorescence) step4->step5 control1 No UV Exposure (Dark Control) control2 No Caged Peptide (Positive Control)

Caption: Experimental workflow for protease activation.

Detailed Protocol: In Vitro Protease Activation

This protocol provides a framework for the light-activated cleavage of a fluorogenic substrate by a recombinant cysteine protease.

1. Materials & Reagents:

  • Recombinant Cysteine Protease (e.g., Caspase-3)

  • Custom Synthesized Caged Peptide: A peptide inhibitor or substrate where a key cysteine is replaced with S-[(2-Nitrophenyl)methyl]-L-cysteine.

  • Fluorogenic Protease Substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer: (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT (add fresh), 1 mM EDTA, 10% Sucrose, 0.1% CHAPS, pH 7.4)

  • UV Light Source: A collimated LED or mercury lamp with a filter for ~365 nm.

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (e.g., Ex/Em 365/445 nm for AMC)

2. Experimental Setup:

ComponentWorking ConcentrationPurpose
Recombinant Protease10-100 nMThe enzyme to be activated.
Caged Peptide1-10 µMThe light-sensitive control element.
Fluorogenic Substrate10-50 µMReporter for protease activity.
UV Exposure Time1-10 minTo be optimized for complete uncaging.
UV Light Intensity5-20 mW/cm²To be optimized.

3. Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the protease, caged peptide, and fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay buffer.

  • Plate Setup: On a 96-well black microplate, set up the following conditions in triplicate:

    • Test Condition: Protease + Caged Peptide + Fluorogenic Substrate

    • Dark Control: Protease + Caged Peptide + Fluorogenic Substrate (This well will be shielded from UV light).

    • Positive Control: Protease + Fluorogenic Substrate (No caged peptide).

    • Negative Control: Assay Buffer + Fluorogenic Substrate (No enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes in the dark to allow for binding.

  • Photoactivation:

    • Place the microplate under the UV light source. Shield the "Dark Control" wells with aluminum foil.

    • Irradiate the plate for a predetermined time (e.g., 5 minutes). The optimal time should be determined empirically by measuring the uncaging efficiency via HPLC if possible.[4][7]

  • Kinetic Measurement:

    • Immediately transfer the plate to a pre-warmed (37°C) plate reader.

    • Measure fluorescence every 2 minutes for 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot fluorescence units (or rate of substrate cleavage) versus time for all conditions.

    • Expected Outcome: The "Test Condition" should show a significant increase in fluorescence after UV exposure, approaching the rate of the "Positive Control". The "Dark Control" should show minimal to no activity, similar to the "Negative Control".

Advanced Application: Spatiotemporal Control of PPIs in Live Cells

A more advanced application is to control a specific PPI inside a living cell to observe downstream consequences, such as protein translocation or morphological changes.[2][14] This typically requires micro-injection of the caged peptide or the use of cell-penetrating sequences. A more sophisticated approach involves the genetic incorporation of a caged unnatural amino acid.[15][16][17]

Principle: A protein's interaction with its partner is blocked by a strategically placed caged cysteine at the binding interface. Using a microscope equipped with a targeted UV laser, a specific subcellular region (e.g., the leading edge of a migrating cell) is illuminated.[3][18] The uncaging of the cysteine restores the binding interface, triggering the PPI locally and allowing for the observation of localized cellular responses.

Best Practices and Considerations

  • Wavelength Selection: The 2-nitrobenzyl group absorbs maximally around 340-365 nm.[4][19] While effective, UV light can be phototoxic to cells. It is crucial to minimize exposure time and intensity to maintain cell viability.

  • Optimization of Uncaging: The efficiency of photocleavage depends on the light intensity, duration of exposure, and the quantum yield of the protecting group.[20] These parameters should be carefully optimized for each experimental setup.

  • Orthogonality: In complex systems, ensure that the chosen wavelength for uncaging does not unintentionally activate other light-sensitive molecules or cause photodamage. Some modified nitrobenzyl groups can be cleaved at longer wavelengths (e.g., >400 nm), which can reduce phototoxicity.[20][21]

  • Controls are Critical: Always include a "dark control" (identical sample, no UV exposure) to ensure that the observed effect is light-dependent. A positive control (fully active system) is also essential to benchmark the efficiency of the photoactivation.

Conclusion

S-[(2-Nitrophenyl)methyl]-L-cysteine is a powerful tool for imposing precise optical control over protein function. By enabling researchers to activate protein interactions, enzyme activity, and signaling pathways with high spatiotemporal resolution, it opens the door to dissecting complex biological processes in a way that is not possible with traditional biochemical or genetic methods. With careful experimental design and optimization, this photocaging strategy provides an unparalleled method for understanding the intricate dynamics of the cellular proteome.

References

  • Light‐Induced Dimerization Approaches to Control Cellular Processes. (n.d.). NIH. Retrieved February 19, 2026, from [Link]

  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences. Retrieved February 19, 2026, from [Link]

  • Spatiotemporal Control of Cell Signaling using a Light-Switchable Protein Pair. (n.d.). Andor. Retrieved February 19, 2026, from [Link]

  • Ho, C. M., et al. (2020). Creating Red Light-Switchable Protein Dimerization Systems as Genetically Encoded Actuators with High Specificity. ACS Synthetic Biology. Retrieved February 19, 2026, from [Link]

  • Gautier, A., et al. (2015). Light-Activated Proteolysis for the Spatiotemporal Control of Proteins. Angewandte Chemie International Edition. Retrieved February 19, 2026, from [Link]

  • Levskaya, A., et al. (2009). Spatiotemporal control of cell signalling using a light-switchable protein interaction. Nature. Retrieved February 19, 2026, from [Link]

  • Payne, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved February 19, 2026, from [Link]

  • Oakes, P. W., et al. (2021). Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation. Journal of Visualized Experiments. Retrieved February 19, 2026, from [Link]

  • Spatiotemporal functional assembly of split protein pairs through a light-activated SpyLigation. (2023). Cole DeForest Lab. Retrieved February 19, 2026, from [Link]

  • Klewer, L., & Wu, Y. W. (2022). Combinatorial Approaches for Efficient Design of Photoswitchable Protein-Protein Interactions as In Vivo Actuators. Frontiers in Molecular Biosciences. Retrieved February 19, 2026, from [Link]

  • Benedetti, L., et al. (2018). Light-activated protein interaction with high spatial subcellular confinement. Proceedings of the National Academy of Sciences. Retrieved February 19, 2026, from [Link]

  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. Retrieved February 19, 2026, from [Link]

  • Exploring different optogenetic systems: Light-induced dimerisation. (2017). YouTube. Retrieved February 19, 2026, from [Link]

  • Harmand, J., et al. (2014). 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin. Angewandte Chemie International Edition. Retrieved February 19, 2026, from [Link]

  • Givens, R. S., & Kotala, M. B. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved February 19, 2026, from [Link]

  • Singh, A., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Yamaguchi, S. (2022). Protein Caging Tools for Protein Photoactivation. Encyclopedia.pub. Retrieved February 19, 2026, from [Link]

  • Yamaguchi, S., & Ueki, R. (2022). Recent Advances in Protein Caging Tools for Protein Photoactivation. MDPI. Retrieved February 19, 2026, from [Link]

  • Hamlin, D. V., et al. (2019). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Aging Neuroscience. Retrieved February 19, 2026, from [Link]

  • Abo, M., et al. (2017). Optimization of Caged Electrophiles for Improved Monitoring of Cysteine Reactivity in Living Cells. ChemBioChem. Retrieved February 19, 2026, from [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (2009). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Adithya, G., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews. Retrieved February 19, 2026, from [Link]

  • Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. (2018). PMC. Retrieved February 19, 2026, from [Link]

  • Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. (2018). Institute for Stem Cell & Regenerative Medicine - University of Washington. Retrieved February 19, 2026, from [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Johnson, K., et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Bioconjugate Chemistry. Retrieved February 19, 2026, from [Link]

  • Bochet, A. O. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. Retrieved February 19, 2026, from [Link]

  • Van, C. B., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Montalti, M., et al. (2006). Handbook of Photochemistry. CRC Press.
  • Hüll, K., et al. (2022). A guide to designing photocontrol in proteins: methods, strategies and applications. Biological Chemistry. Retrieved February 19, 2026, from [Link]

  • Murov, S. L., et al. (1993). Handbook of Photochemistry, Second Edition. CRC Press.
  • Il'ichev, Y. V., & Schwörer, M. A. (2002). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry A. Retrieved February 19, 2026, from [Link]

Sources

Temporal control of cysteine modification using caged electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Temporal Control of Cysteine Modification Using Caged Electrophiles

Executive Summary

Cysteine residues are the proteome's primary sensors for oxidative stress and electrophilic signaling. However, standard chemoproteomic methods (e.g., Iodoacetamide-alkyne profiling) lack temporal resolution; they capture a "blurred" average of cysteine reactivity over long incubation periods. This application note details the use of photocaged electrophiles —specifically caged bromomethyl/iodomethyl ketones (CBK/CIK)—to achieve precise temporal control over cysteine modification.[1] By using light as a trigger, researchers can "unmask" reactive warheads within seconds, enabling the capture of transient redox states and kinetic profiling of drug-target engagement in live cells.

Introduction: The Challenge of Temporal Resolution

Standard Activity-Based Protein Profiling (ABPP) relies on constitutively reactive probes. When applied to live cells, these probes react continuously during incubation (often 1–4 hours). This creates two critical artifacts:

  • Toxicity: Continuous alkylation of essential catalytic cysteines can induce apoptosis during the assay.

  • Loss of Transient Signals: Rapid, reversible modifications (e.g., sulfenylation, S-nitrosylation) may cycle back to the reduced state before the probe can capture them, or the probe may compete poorly against high-concentration intracellular nucleophiles over long durations.

The Solution: Caged electrophiles utilize a photolabile protecting group (typically an o-nitrobenzyl moiety) that renders the warhead inert. The probe equilibrates across cell membranes without reacting. Upon UV irradiation, the cage is released, instantly generating the reactive electrophile in situ.

Chemical Principle & Mechanism

The core technology relies on the photocleavage of the o-nitrobenzyl ether. In the dark, the probe (e.g., CBK1 or CIK4 ) is chemically stable and non-toxic. Upon irradiation at 365 nm, the nitrobenzyl group undergoes a Norrish Type II reaction, releasing the active α-halomethyl ketone, which then rapidly alkylates nucleophilic thiols (Cysteines).

Figure 1: Mechanism of Photo-Uncaging and Cysteine Capture

CagingMechanism CagedProbe Inert Caged Probe (o-nitrobenzyl-protected) UV UV Trigger (365 nm) CagedProbe->UV Intermediate Reactive Electrophile (Bromomethyl Ketone) UV->Intermediate Photolysis (< 5 min) Adduct Covalent Adduct (Stable Thioether) Intermediate->Adduct Michael Addition / SN2 Reaction Target Protein-SH (Nucleophilic Cysteine) Target->Adduct Attacks Electrophile

Caption: Photolysis of the nitrobenzyl cage releases the reactive electrophile, which traps the cysteine thiolate.

Experimental Workflow

The following workflow describes the application of Caged Bromomethyl Ketone (CBK) for profiling cysteine reactivity in mammalian cells.

Figure 2: Live-Cell Labeling Workflow

Workflow cluster_0 Phase 1: Live Cell Handling cluster_1 Phase 2: Activation & Lysis cluster_2 Phase 3: Chemoproteomics Step1 Cell Culture (Adherent/Suspension) Step2 Add Caged Probe (20-100 µM) Step1->Step2 Step3 Incubation (Dark) 30-60 min @ 37°C Step2->Step3 Step4 Stimulation (Optional) (e.g., EGF, H2O2) Step3->Step4 Time 0 Step5 UV Irradiation 365 nm, 5-10 min on Ice Step3->Step5 No Stimulus Step4->Step5 Time T Step6 Cell Lysis (PBS/Triton or Urea) Step5->Step6 Step7 CuAAC Click Chemistry (Biotin-Azide) Step6->Step7 Step8 Streptavidin Enrichment & On-Bead Digestion Step7->Step8 Step9 LC-MS/MS Analysis Step8->Step9

Caption: Step-by-step workflow from live-cell incubation to mass spectrometry analysis.

Detailed Protocols

Protocol A: Live Cell Incubation and Photo-Activation

Reagents Required:

  • Probe: Caged Bromomethyl Ketone (CBK) or Caged Iodomethyl Ketone (CIK4).[1][2] Stock: 10 mM in DMSO.

  • Media: Serum-free DMEM or PBS (Serum proteins can scavenge the probe).

  • Light Source: 365 nm UV lamp (e.g., UVP Blak-Ray, 100W).

Procedure:

  • Preparation: Grow cells (e.g., HeLa, A431) to 80-90% confluence.

  • Probe Addition: Replace media with serum-free media containing 50–100 µM Caged Probe .

    • Note: Maintain 0.5% DMSO final concentration to ensure solubility.

  • Equilibration: Incubate cells in the DARK at 37°C for 30–60 minutes.

    • Scientific Logic:[3][4][5] This allows the probe to diffuse into organelles and equilibrate without reacting.

  • Stimulation (Optional): If studying redox signaling (e.g., EGFR pathway), add the stimulant (e.g., EGF 100 ng/mL) for the desired timepoint during the final minutes of incubation.

  • Photo-Activation (The Critical Step):

    • Place cell dish on ice (to prevent heat shock from the lamp).

    • Irradiate with 365 nm UV light for 3–10 minutes .

    • Distance: Keep lamp ~5-10 cm from the dish.

    • Control: Keep a "Dark Control" plate wrapped in foil on ice to quantify background uncaging (should be <5%).

  • Harvest: Immediately wash cells 2x with cold PBS and scrape into Lysis Buffer (e.g., PBS + 1% Triton X-100 + Protease Inhibitors).

Protocol B: Click Chemistry & Enrichment (isoTOP-ABPP)

Reagents Required:

  • Biotin-Azide: (e.g., Biotin-PEG3-N3) or TEV-cleavable biotin azide.

  • Catalysts: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).

Procedure:

  • Normalization: Adjust lysate protein concentration to 2 mg/mL.

  • Click Reaction: Add reagents in this order (final concentrations):

    • 100 µM Biotin-Azide

    • 1 mM TCEP (Freshly prepared)

    • 100 µM TBTA

    • 1 mM CuSO4

  • Incubation: Rotate at Room Temperature (RT) for 1 hour.

  • Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe.

  • Resolubilization: Resuspend pellet in 6M Urea / 0.5% SDS.

  • Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours.

  • Digestion: Wash beads stringently (1% SDS, then PBS). Perform on-bead tryptic digestion overnight.

  • Elution/Analysis: Collect peptides and analyze via LC-MS/MS.

Data Interpretation & Quantitative Analysis

To quantify cysteine reactivity changes, data is typically analyzed using isotopic labeling (e.g., SILAC or reductive dimethylation of peptides) or Label-Free Quantification (LFQ) .

MetricInterpretation
High MS Intensity (Light) The cysteine was highly reactive/available at the moment of UV irradiation.
Low MS Intensity (Light) The cysteine was oxidized, modified, or sterically occluded at the moment of irradiation.
Ratio (Stimulated/Control) < 0.5: Significant loss of reactivity (indicates oxidation or inhibitor binding).> 2.0: Increased reactivity (rare, indicates conformational opening).

Self-Validation Check:

  • Compare the "Dark Control" vs. "UV Irradiated" samples.

  • Pass Criteria: The UV sample should show >10-fold higher peptide intensity for known reactive cysteines (e.g., GAPDH C152) compared to the Dark Control. If the Dark Control signal is high, the cage is unstable or the ambient light is too strong.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Dark Control Ambient light exposure or thermal instability.Perform all incubation steps in a dark room/foil wrap. Keep cells on ice during handling.
Cell Death during Assay UV toxicity or Probe toxicity.Reduce UV time to 3 mins. Ensure UV lamp includes a filter to block <300 nm (DNA damaging) wavelengths.
Low Labeling Efficiency Inefficient uncaging or probe precipitation.Check UV lamp intensity. Ensure probe is fully soluble in DMSO before adding to media.
Aggregation during Click Protein concentration too high.Dilute lysate to 1.5 mg/mL before Click chemistry.

References

  • Abo, M., & Weerapana, E. (2015). A Caged Electrophilic Probe for Global Analysis of Cysteine Reactivity in Living Cells. Journal of the American Chemical Society, 137(22), 7087–7090.

  • Abo, M., Li, C., & Weerapana, E. (2017). Optimization of Caged Electrophiles for Improved Monitoring of Cysteine Reactivity in Living Cells.[6] ChemBioChem, 18(3), 271–276.

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. (Foundational ABPP methodology).[4]

  • Hacker, S. M., et al. (2017). Global profiling of photosensitive cysteine-reactive probes for activity-based protein profiling.

Sources

S-[(2-Nitrophenyl)methyl]-L-cysteine: A Researcher's Guide to Spatiotemporal Control of Redox Biology

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Mastering the Redox Switch with Light

In the intricate landscape of cellular signaling, the amino acid cysteine stands out as a critical nexus for redox regulation. The thiol side chain of cysteine is exquisitely sensitive to its chemical environment, undergoing a variety of reversible and irreversible oxidative post-translational modifications. These modifications, such as S-sulfenylation, S-nitrosylation, and disulfide bond formation, act as molecular switches that modulate protein function, localization, and interaction networks.[1][2][3] Understanding the precise timing and location of these cysteine-mediated events is paramount to unraveling their roles in health and disease.

Traditional methods for studying redox biology often rely on the global application of oxidants or inhibitors, which can obscure the highly localized and transient nature of redox signaling. To overcome this limitation, the field has embraced the use of "caged" molecules—biologically active compounds that are rendered inert by a photolabile protecting group.[4] S-[(2-Nitrophenyl)methyl]-L-cysteine is one such tool, a "caged" form of L-cysteine that provides researchers with an unprecedented level of control over the introduction of a reactive thiol into a biological system.[5][6][7]

This guide provides a comprehensive overview of S-[(2-Nitrophenyl)methyl]-L-cysteine, from its fundamental principles to detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals who seek to leverage the power of light to dissect the complexities of redox biology with precision and confidence.

Section 1: The Science of Caged Cysteine

The o-Nitrobenzyl Cage: A Light-Triggered Release Mechanism

S-[(2-Nitrophenyl)methyl]-L-cysteine belongs to the family of o-nitrobenzyl (ONB) caged compounds.[8][9][10][11] The core of this technology lies in the covalent attachment of an o-nitrobenzyl group to the sulfur atom of L-cysteine. This modification effectively "cages" the reactive thiol group, rendering it unable to participate in redox reactions.

The magic happens upon irradiation with near-ultraviolet (UV) light, typically around 365 nm.[4][12] The o-nitrobenzyl group is photolabile, meaning it undergoes a chemical transformation when it absorbs light energy. This photo-isomerization leads to the cleavage of the carbon-sulfur bond, releasing free L-cysteine and the o-nitrosobenzaldehyde byproduct.[9]

G Caged_Cys S-[(2-Nitrophenyl)methyl]-L-cysteine (Inactive) Uncaged_Cys L-Cysteine (Active Thiol) Caged_Cys->Uncaged_Cys Photo-uncaging Byproduct o-Nitrosobenzaldehyde Caged_Cys->Byproduct Light hv (≈365 nm) Light->Caged_Cys

Figure 1: Photo-uncaging of S-[(2-Nitrophenyl)methyl]-L-cysteine. Irradiation with near-UV light cleaves the o-nitrobenzyl protecting group, releasing active L-cysteine.

Why Use a Caged Cysteine? The Power of Spatiotemporal Control

The primary advantage of using a caged compound like S-[(2-Nitrophenyl)methyl]-L-cysteine is the ability to control when and where the active molecule is released. This spatiotemporal control is crucial for studying dynamic cellular processes.

  • Temporal Control: By keeping the caged cysteine in the system without illumination, the researcher establishes a baseline. The biological process of interest can then be initiated at a precise moment by triggering the release of L-cysteine with a pulse of light.

  • Spatial Control: Using focused light sources, such as a laser scanning microscope, the uncaging event can be restricted to specific subcellular locations, for instance, a single mitochondrion or a localized region of the plasma membrane. This allows for the study of highly localized redox signaling events without affecting the entire cell.

Section 2: Experimental Applications and Protocols

This section provides detailed protocols for the application of S-[(2-Nitrophenyl)methyl]-L-cysteine in redox biology research. The protocols are designed to be self-validating, with built-in controls and checkpoints to ensure experimental rigor.

Preparation and Handling of Caged Cysteine

Expert Insight: The stability and purity of your caged compound are critical for reproducible results. The o-nitrobenzyl group is light-sensitive, so proper handling is essential to prevent premature uncaging.

Parameter Recommendation Rationale
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeS-[(2-Nitrophenyl)methyl]-L-cysteine has good solubility in DMSO. Using a high-quality solvent minimizes potential cytotoxicity.
Stock Concentration 10-50 mMA concentrated stock solution allows for small-volume additions to cell culture media, minimizing the final DMSO concentration.
Storage -20°C or -80°C, protected from lightStore in small aliquots to avoid repeated freeze-thaw cycles. Amber vials or tubes wrapped in aluminum foil are recommended.

Protocol 2.1: Preparation of S-[(2-Nitrophenyl)methyl]-L-cysteine Stock Solution

  • Weighing: Carefully weigh out the desired amount of S-[(2-Nitrophenyl)methyl]-L-cysteine powder in a fume hood.

  • Dissolving: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock, add 1 mL of DMSO to 5.4 mg of the compound, MW = 270.29 g/mol ).

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, light-protected tubes and store at -20°C or -80°C.

In Vitro Uncaging and Validation

Expert Insight: Before moving to cellular experiments, it is crucial to validate the photo-release of cysteine from the caged compound under your specific experimental conditions. This ensures that your light source is effective and allows you to quantify the uncaging efficiency.

Protocol 2.2: In Vitro Photo-uncaging Assay

  • Sample Preparation: Prepare a solution of S-[(2-Nitrophenyl)methyl]-L-cysteine (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Pre-Irradiation Sample: Take an aliquot of the solution before irradiation to serve as a negative control.

  • Irradiation: Irradiate the solution with a 365 nm UV lamp. The duration and intensity of irradiation should be optimized. A starting point could be 5-15 minutes with a standard laboratory UV lamp.[12]

  • Post-Irradiation Sample: Take an aliquot of the solution after irradiation.

  • Analysis: Analyze the pre- and post-irradiation samples using one of the following methods:

    • Ellman's Reagent (DTNB) Assay: This colorimetric assay quantifies free thiols.[13] An increase in absorbance at 412 nm in the post-irradiation sample indicates the release of cysteine.

    • Mass Spectrometry: LC-MS or MALDI-TOF MS can be used to directly observe the decrease in the mass corresponding to the caged cysteine and the appearance of the mass of free cysteine.[14][15][16]

G start Prepare Caged Cysteine Solution pre_sample Collect Pre-Irradiation Sample start->pre_sample irradiate Irradiate with 365 nm UV Light start->irradiate analyze Analyze Samples (e.g., Ellman's Assay, MS) pre_sample->analyze post_sample Collect Post-Irradiation Sample irradiate->post_sample post_sample->analyze compare Compare Pre- and Post-Irradiation Results analyze->compare end Confirm Cysteine Release compare->end

Figure 2: Workflow for In Vitro Photo-uncaging Validation. This workflow ensures the effectiveness of the light source and quantifies the release of cysteine.

Cellular Loading and Photo-uncaging

Expert Insight: The successful delivery of the caged compound into cells is a critical step. The optimal concentration and loading time will depend on the cell type and experimental goals. It is essential to perform control experiments to account for any potential effects of the compound or the UV light itself.

Parameter Recommendation Rationale
Cell Type Adherent or suspension cellsThe protocol can be adapted for various cell types.
Loading Concentration 10-100 µMStart with a lower concentration and titrate up to find the optimal concentration that gives a biological effect without causing cytotoxicity.
Loading Time 30-60 minutesThis is typically sufficient for passive diffusion across the cell membrane.
Light Source 365 nm UV lamp, LED array, or laserThe choice of light source will depend on the desired spatial resolution.
Irradiation Time 1-15 minutesThis should be optimized based on the light source intensity and the desired level of uncaging.[12]

Protocol 2.3: Spatiotemporal Release of Cysteine in Live Cells

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy).

  • Loading: Replace the culture medium with fresh medium containing the desired concentration of S-[(2-Nitrophenyl)methyl]-L-cysteine. Incubate for 30-60 minutes at 37°C.

  • Control Groups:

    • No Caged Cysteine, No UV: Cells treated with vehicle (DMSO) only.

    • Caged Cysteine, No UV: Cells loaded with caged cysteine but not irradiated. This controls for any "dark" effects of the compound.

    • No Caged Cysteine, UV: Cells treated with vehicle and irradiated. This controls for any effects of the UV light itself.

  • Washing (Optional): Gently wash the cells with fresh medium to remove extracellular caged cysteine. This is important for precise spatial control.

  • Photo-uncaging: Irradiate the cells with a 365 nm light source for the optimized duration. For spatial control, use a microscope-coupled laser to target specific regions of the cell.

  • Downstream Analysis: Immediately after uncaging, proceed with the desired downstream assays to measure the biological response.

Downstream Analysis: Detecting the Impact of Released Cysteine

The choice of downstream analysis will depend on the specific biological question being addressed. Here are some examples of how to assess the effects of locally uncaged cysteine:

  • Probing for Protein S-sulfenylation: The released cysteine can be oxidized to sulfenic acid, a key signaling intermediate. This can be detected using specific chemical probes that react with sulfenic acid, followed by western blotting or mass spectrometry-based proteomics.

  • Monitoring Changes in Protein S-nitrosylation: The uncaged cysteine can influence the cellular thiol pool, which in turn can affect the levels of S-nitrosylated proteins. This can be assessed using techniques like the biotin-switch assay.[3]

  • Assessing Disulfide Bond Dynamics: The newly introduced thiol can participate in thiol-disulfide exchange reactions, altering the disulfide bond status of proteins. This can be monitored by differential alkylation methods followed by mass spectrometry.[1][17]

  • Functional Assays: Measure changes in enzyme activity, protein-protein interactions, or cellular processes like migration or apoptosis that are known to be regulated by redox signaling.

G Uncaged_Cys Uncaged L-Cysteine Redox_Signaling Perturbation of Redox Signaling Pathways Uncaged_Cys->Redox_Signaling Sulfenylation Protein S-sulfenylation Redox_Signaling->Sulfenylation Nitrosylation Changes in S-nitrosylation Redox_Signaling->Nitrosylation Disulfide Disulfide Bond Dynamics Redox_Signaling->Disulfide Functional_Outcomes Cellular Functional Outcomes Redox_Signaling->Functional_Outcomes

Figure 3: Downstream Effects of Cysteine Uncaging. The release of L-cysteine can initiate a cascade of redox-dependent signaling events and functional changes.

Section 3: Trustworthiness and Troubleshooting

A Self-Validating System: The experimental design outlined above incorporates multiple controls to ensure the trustworthiness of the results. The comparison between the different control groups allows the researcher to isolate the specific effects of the photo-released cysteine.

Troubleshooting Common Issues:

Problem Possible Cause Solution
No biological effect observed after uncaging. Insufficient uncaging.Verify uncaging efficiency in vitro (Protocol 2.2). Increase light intensity or duration.
Caged compound did not enter the cells.Increase loading concentration or time. Confirm cellular uptake with a fluorescently tagged caged compound if available.
The biological process is not sensitive to cysteine.Re-evaluate the experimental hypothesis.
High background signal or "dark" effects. Premature uncaging of the compound.Handle the stock solution and cells in the dark or under red light.
The caged compound has some inherent biological activity.Lower the loading concentration.
Cell death upon irradiation. UV-induced phototoxicity.Reduce the light intensity or duration. Use a longer wavelength for uncaging if a suitable caged compound is available.

Conclusion: Illuminating the Path Forward in Redox Biology

S-[(2-Nitrophenyl)methyl]-L-cysteine is a powerful tool that empowers researchers to dissect the intricate world of redox signaling with unparalleled precision. By providing spatiotemporal control over the introduction of a reactive thiol, this caged compound opens up new avenues for investigating the dynamic roles of cysteine modifications in a wide range of biological processes. The protocols and insights provided in this guide are intended to serve as a robust foundation for designing and executing well-controlled and informative experiments. As we continue to refine our ability to manipulate cellular chemistry with light, the future of redox biology research is indeed bright.

References

Sources

Application Note: Experimental Setup for Photoremovable Protecting Group (PPG) Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Photoremovable protecting groups (PPGs), or "caging groups," allow for the spatiotemporal control of bioactive molecular release using light.[1][2][3] This guide details the engineering of robust experimental setups for PPG cleavage, ranging from bulk chemical synthesis to precision biological uncaging. It emphasizes the causal relationship between optical parameters and chemical kinetics, providing a self-validating framework for reproducible results.

Part 1: Photochemical Principles & Strategic Selection

The success of a "caged" experiment depends on matching the PPG's photophysical properties with the biological or chemical system's constraints. One cannot simply "shine light" and expect quantitative release; the photon flux must match the absorption cross-section of the cage without damaging the matrix.

The Causality of Cleavage

Most PPGs (e.g., o-nitrobenzyl) function via a Norrish Type II mechanism or photoinduced electron transfer.

  • Excitation: The chromophore absorbs a photon (

    
    ), entering an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing: It often crosses to a triplet state (

    
    ).
    
  • Cleavage: The excited species undergoes rearrangement (e.g., hydrogen abstraction), releasing the "payload" (drug/nucleotide) and a byproduct (e.g., a nitrosoaldehyde).

Critical Insight: The rate of release is governed by the product of the Quantum Yield (


)  and the Molar Extinction Coefficient (

)
. A high

allows efficient light capture, while a high

ensures that captured photons lead to productive cleavage rather than fluorescence or heat.
Table 1: Comparative Metrics of Common PPGs[4]
PPG ClassActivation

(nm)

(

)

Release Rate (

)
Key ByproductApplication Best Fit

-Nitrobenzyl (ONB)
300–365 (UV)~5,0000.01 – 0.1Slow (

)
Nitrosobenzaldehyde (Toxic)General synthesis, solid-phase synthesis
Coumarin (Bhc/Mcm) 375–450 (Blue)~10,000–20,0000.01 – 0.3Fast (

)
Coumarin derivative (Fluorescent)Fast biological signaling (Neurotransmitters)
BODIPY 500–600 (Green)>50,0000.001 – 0.1VariableBODIPY coreIn vivo studies (High tissue penetration)
7-Nitroindoline 350–420 (UV/Blue)~4,0000.1 – 0.7Very FastIndolineGlutamate uncaging (2-Photon cross-section high)

Part 2: The Optical Hardware Setup

A reproducible experiment requires a calibrated optical train. The setup differs for bulk photolysis (synthesis) versus microscopic uncaging (biology).

Engineering the Optical Train

The following diagram illustrates the necessary components to ensure light is delivered effectively while mitigating heat and broad-spectrum damage.

OpticalSetup Source Light Source (LED / Hg Arc / Laser) Collimator Collimating Lens (Quartz) Source->Collimator Divergent Beam HeatFilter IR Filter (Water Cell or Dichroic) Collimator->HeatFilter Parallel Beam Bandpass Bandpass Filter (Selects $ ambda_{max}$) HeatFilter->Bandpass Cool Beam Shutter Electronic Shutter (ms precision) Bandpass->Shutter Monochromatic Sample Sample Chamber (Quartz Cuvette / Microscope Stage) Shutter->Sample Timed Pulse Detector Power Meter / Detector Sample->Detector Transmitted Light (For Calibration)

Caption: Figure 1. Standard Optical Train for Photolysis. Critical IR filtering prevents thermal hydrolysis artifacts.

Light Source Selection
  • LEDs (High Power): The modern standard. Narrow bandwidth (~20nm FWHM) eliminates the need for complex filters. Minimal heating.

  • Mercury Arc Lamps: High intensity but require rigorous IR filtering (water bath) and bandpass filters to isolate lines (e.g., 365nm i-line).

  • Lasers (1-Photon or 2-Photon): Essential for microscopy. Two-photon (Ti:Sapphire) allows femtoliter focal volume excitation, crucial for single-synapse uncaging.

Part 3: Protocol - Chemical Actinometry (Calibration)

Objective: To establish the photon flux (


, einstein/s) of your system. Without this, you cannot calculate quantum yields or predict irradiation times.
Method:  Potassium Ferrioxalate Actinometry (The "Gold Standard" for UV/Blue light).
Reagents
  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M

    
    .
    
  • Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M sodium acetate buffer.

Step-by-Step Methodology
  • Preparation (Darkroom): Prepare solutions under red safety light. Ferrioxalate is extremely light-sensitive.

  • Irradiation: Place 3 mL of Actinometer Solution in the exact position of your sample. Irradiate for time

    
     (e.g., 10–60 seconds) to ensure <10% conversion.
    
  • Development:

    • Take 1 mL of irradiated solution.

    • Add 1 mL of Developer Solution.

    • Incubate for 30 mins in the dark (forms red

      
       complex).
      
  • Quantification: Measure Absorbance at 510 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
      .
      
    • Photon Flux (

      
      ) = 
      
      
      
    • 
       (Quantum yield of ferrioxalate) 
      
      
      
      at 365 nm.

Part 4: Protocol - Biological Uncaging (Microscopy)

Objective: To release a bioactive compound (e.g., Glutamate, ATP) on a specific cell region while recording the physiological response.

Experimental Workflow Diagram

UncagingWorkflow Step1 1. Loading Incubate tissue with Caged Compound (e.g., MNI-Glutamate) Step2 2. Baseline Recording Establish physiological baseline (Patch-clamp / Ca2+ Imaging) Step1->Step2 Step3 3. Target Selection Identify ROI (Spine/Dendrite) using non-exciting wavelength Step2->Step3 Step4 4. Flash Photolysis Trigger Shutter/Pockels Cell (Duration: 1ms - 100ms) Step3->Step4 Trigger Step5 5. Readout & Analysis Measure EPSC or Fluorescence change Step4->Step5 Data Acquisition Step5->Step3 Repeat/Next ROI

Caption: Figure 2. Biological Uncaging Workflow. Note the loop allows for mapping multiple regions of interest (ROI).

Detailed Methodology
  • Sample Prep: Bath apply the caged compound (e.g., 200

    
    M MNI-Glutamate) in ACSF (Artificial Cerebrospinal Fluid).
    
    • Note: Use a recirculating system to prevent byproduct accumulation if the volume is small.

  • Optical Configuration:

    • One-Photon: Focus a 405 nm laser to a ~10

      
      m spot. Good for activating whole cell bodies.
      
    • Two-Photon: Use a Ti:Sapphire laser tuned to 720 nm (equivalent to ~360 nm excitation). Focus to <1

      
      m. Essential for dendritic spine mapping.
      
  • Control Experiment (Crucial for Trustworthiness):

    • Dark Control: Perfuse caged compound without light; ensure no response (checks hydrolytic stability).

    • Light Control: Irradiate tissue without caged compound; ensure no response (checks for phototoxicity or heating artifacts).

  • Execution: Deliver light pulse (typically 1 ms for neurotransmitters).[4] Synchronize with electrophysiology recording software (e.g., pClamp).

Part 5: Troubleshooting & Self-Validating Systems

The Inner Filter Effect

If the concentration of the caged compound is too high, the solution surface absorbs all photons, leaving the bulk/interior unreacted.

  • Diagnosis: Non-linear release kinetics; low yield in bulk experiments.

  • Solution: Ensure Optical Density (OD) at

    
     is 
    
    
    
    for bulk experiments. For microscopy, this is less critical due to the small focal volume, but bath concentration must be optimized.
Byproduct Toxicity

Nitrosoaldehydes (from ONB cages) can react with thiols on proteins.

  • Validation: Add 1 mM DTT or Glutathione to the buffer to scavenge nitroso byproducts. If the biological "noise" decreases, toxicity was the issue.

Solubility Issues

Many PPGs are hydrophobic.

  • Protocol: Dissolve stock in dry DMSO (anhydrous), then dilute into buffer. Keep final DMSO < 0.1% for live cells.

References

  • Klán, P., et al. (2013).[5][6] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Ellis-Davies, G. C. R. (2007).[7] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[8][9][10][11] Nature Methods. [Link]

  • Zito, K., et al. (2009). Two-photon glutamate uncaging to study structural and functional plasticity of dendritic spines. Frontiers in Synaptic Neuroscience. [Link]

  • Kuhn, H. J., et al. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Lipp, P., & Niggli, E. (1998).[12] Fundamental technical requirements for flash photolysis experiments with caged compounds. Methods in Enzymology. [Link]

Sources

Monitoring enzyme activity with S-o-nitrophenyl-L-cysteine

Application Note: Kinetic Monitoring of Cysteine Conjugate -Lyase Activity using S-(o-Nitrophenyl)-L-Cysteine

Introduction

The metabolic bioactivation of halogenated alkenes and specific nephrotoxic drugs often proceeds via the Mercapturic Acid Pathway . A critical step in this pathway is catalyzed by Cysteine Conjugate


-Lyase (CCBL)

S-(o-nitrophenyl)-L-cysteine (S-o-NPC) serves as a robust, chromogenic surrogate substrate for monitoring CCBL activity. Unlike physiological substrates that require complex coupled assays to detect pyruvate release, S-o-NPC yields o-nitrobenzenethiol (2-nitrothiophenol) , a yellow chromophore that allows for direct, continuous spectrophotometric monitoring .

Key Advantages of S-o-NPC Assay
  • Direct Detection: Eliminates the need for coupled enzymes (e.g., LDH) or stopping reagents (e.g., 2,4-DNP).

  • Continuous Kinetics: Allows for the real-time determination of

    
    , 
    
    
    , and inhibition constants (
    
    
    ).
  • Specificity: Structurally mimics nephrotoxic cysteine conjugates (e.g., DCVC).

Assay Principle

The assay relies on the


Reaction Equation:

Detection Mechanism: The leaving group, o-nitrobenzenethiol , has a pKa of approximately 5.4. At the assay pH (typically 7.8–8.0), it exists predominantly as the o-nitrothiophenolate anion , which exhibits a distinct absorbance maximum in the near-UV/visible region.

  • Measurement Wavelength: 370 nm[1][2]

  • Molar Extinction Coefficient (

    
    ): 
    
    
    (at pH 7.8)[3]
Mechanistic Pathway Diagram

CCBL_MechanismSubstrateS-(o-nitrophenyl)-L-cysteine(Substrate)ComplexEnzyme-SubstrateComplex (Quinonoid)Substrate->ComplexBindingPLPPLP CofactorPLP->ComplexCo-catalysisProduct1Pyruvate + NH3Complex->Product1Beta-EliminationProduct2o-Nitrobenzenethiol(Chromophore)Complex->Product2C-S CleavageDetectionAbsorbance @ 370 nm(Yellow)Product2->DetectionQuantification

Figure 1: Mechanistic flow of the S-o-NPC bioactivation assay. The release of the thiolate anion allows direct quantification.

Materials & Equipment

Reagents
  • Substrate Stock: S-(o-nitrophenyl)-L-cysteine (MW: ~240.24 g/mol ).

    • Preparation: Dissolve to 10 mM in 0.1 M HCl or DMSO (minimal volume). Dilute to working concentration with water. Note: Acidic stock is more stable.

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.8.

    • Note: Tris buffers can be used but phosphate is physiological for renal enzymes.

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[4]

    • Stock: 10 mM in water (Protect from light).

  • Enzyme Source:

    • Purified CCBL (recombinant).

    • Rat kidney cytosolic or mitochondrial fraction.

    • Bacterial Tryptophanase (positive control).[5]

  • Stop Solution (Optional for discontinuous assay): 10% Trichloroacetic acid (TCA).

Equipment
  • UV-Vis Spectrophotometer (Single cuvette or 96-well plate reader) capable of reading at 370 nm .

  • Temperature controller set to 37°C (mammalian) or 30°C (bacterial).

  • Quartz or UV-transparent plastic cuvettes/plates.

Experimental Protocol

A. Standard Continuous Kinetic Assay

This protocol describes the direct monitoring of product formation.

Step-by-Step Procedure:

  • Instrument Setup:

    • Set spectrophotometer to 370 nm .

    • Equilibrate sample holder to 37°C.

    • Zero the instrument with Assay Buffer.

  • Reaction Mixture Preparation (1 mL volume):

    • Pipette the following into a cuvette:

      • 880 µL Assay Buffer (100 mM K-Phosphate, pH 7.8)

      • 10 µL PLP Stock (Final conc: 100 µM)

      • 100 µL Enzyme Sample (adjust volume/dilution to get linear rate)

    • Incubation: Allow mixture to equilibrate for 2–3 minutes at 37°C to ensure cofactor binding (holoenzyme formation).

  • Initiation:

    • Add 10 µL S-o-NPC Substrate Stock (10 mM).

    • Final Substrate Concentration: 0.1 mM (Adjust based on

      
      ; typically 0.1–0.5 mM).
      
    • Mix immediately by inversion or pipetting.

  • Measurement:

    • Immediately start recording Absorbance at 370 nm (

      
      ) every 10–15 seconds for 5–10 minutes.
      
    • Blank Control: Run a parallel cuvette with buffer instead of enzyme to correct for spontaneous substrate hydrolysis (though S-o-NPC is relatively stable compared to dinitrophenyl analogs).

B. Workflow Diagram

Assay_ProtocolStartStart AssayPrepPrepare Reaction Mix:Buffer + PLP + EnzymeStart->PrepEquilibrateEquilibrate @ 37°C(2-3 mins)Prep->EquilibrateInitiateAdd S-o-NPC SubstrateEquilibrate->InitiateMeasureMonitor A370(Kinetic Mode)Initiate->MeasureAnalyzeCalculate Rate(Slope of Linear Phase)Measure->Analyze

Figure 2: Operational workflow for the continuous spectrophotometric assay.

Data Analysis & Calculations

Calculating Enzyme Activity

Activity is defined as micromoles of product formed per minute.

  • Determine Slope: Calculate the change in absorbance per minute (

    
    ) from the linear portion of the curve. Subtract the slope of the Blank control if non-zero.
    
  • Apply Beer-Lambert Law:

    
    
    
    
  • Formula:

    
    
    

Where:

  • 
     = Corrected rate.
    
  • 
     = Total reaction volume (e.g., 1.0 mL).
    
  • 
     = Dilution factor of the enzyme.
    
  • 
     = 1.86 mM
    
    
    cm
    
    
    (or
    
    
    ).[2][3]
  • 
     = Pathlength (1 cm).
    
  • 
     = Volume of enzyme added (mL).
    
Quantitative Reference Table
ParameterValueNotes
Substrate S-(o-nitrophenyl)-L-cysteineStore at -20°C
Product o-NitrobenzenethiolpKa ~ 5.4
Detection

370 nmPrimary peak
Secondary

470 nmLower sensitivity (

)
Extinction Coeff (

)
1.86 mM

cm

At pH 7.8
Linear Range 0.05 – 1.0 Abs unitsDilute enzyme if rate > 0.2

/min

Troubleshooting & Optimization

pH Sensitivity

The extinction coefficient of o-nitrobenzenethiol is pH-dependent due to the ionization of the thiol group (pKa 5.4).[2]

  • Issue: Low signal at acidic pH.

  • Solution: Ensure assay buffer is pH

    
     7.5. If assaying at pH < 6.0, you must determine the 
    
    
    experimentally at that specific pH using an authentic o-nitrobenzenethiol standard.
Spontaneous Hydrolysis

While S-o-NPC is more stable than S-(2,4-dinitrophenyl)-L-cysteine, slight spontaneous hydrolysis can occur.

  • Control: Always subtract the "No Enzyme" blank rate.

  • Storage: Keep substrate stock acidic or frozen. Discard if the stock solution turns noticeably yellow before addition to the assay.

Validation (Coupled Assay)

If spectral interference (e.g., from crude tissue homogenates) prevents direct reading at 370 nm, validate using the LDH-Coupled Assay :

  • Mechanism: Pyruvate formed is reduced to lactate by LDH, oxidizing NADH to NAD+.

  • Detection: Monitor decrease in NADH at 340 nm .

  • Sensitivity: Higher (

    
    ), but requires exogenous LDH and NADH.
    

References

  • Hillebrand, G. G., Dye, J. L., & Suelter, C. H. (1979). Formation of an intermediate and its rate of conversion to pyruvate during the tryptophanase-catalyzed degradation of S-o-nitrophenyl-L-cysteine.[4][6][7] Biochemistry, 18(9), 1751–1755.[8] Link

  • Cooper, A. J. L., & Pinto, J. T. (2006).

    
    -lyases. Amino Acids, 30(1), 1-15. Link
    
  • Elfarra, A. A., & Anders, M. W. (1984). Renal processing of glutathione conjugates.

    
    -lyase in the bioactivation of nephrotoxic cysteine S-conjugates. Fundamental and Applied Toxicology, 4(6), 910-916. Link
    
  • Suelter, C. H., et al. (1979). Use of S-o-nitrophenyl-L-cysteine as a substrate for Tryptophanase.[5][6][7][8] Methods in Enzymology, 62, 561-568. Link

Application Note: High-Resolution LC-MS/MS Mapping of S-[(2-Nitrophenyl)methyl]-L-cysteine (Photocaged Cysteine)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the analysis of S-[(2-Nitrophenyl)methyl]-L-cysteine (S-2-nitrobenzyl-cysteine) modified proteins. It addresses the specific challenges of analyzing photocaged residues, including light sensitivity and mass spectrometry fragmentation behavior.

Introduction & Chemical Basis

The modification of cysteine residues with a (2-nitrophenyl)methyl group (commonly known as 2-nitrobenzyl or 2-NB ) is a cornerstone technique in chemical biology. This modification serves two primary purposes:

  • Photocaging: It renders the cysteine residue inert until exposed to UV light (~365 nm), allowing for spatiotemporal control of protein function (uncaging).

  • Chemoproteomic Tagging: It acts as a specific alkylating tag for mapping reactive cysteine networks.

The analysis of these modified proteins by LC-MS/MS requires a specialized workflow due to the photolability of the bond and the hydrophobic shift induced by the aromatic nitro-group. This guide details the protocol for site-specific identification and quantification of S-2-nitrobenzyl-cysteine.

Chemical Reaction & Properties[1][2][3][4]
  • Reagent: 2-Nitrobenzyl bromide (2-NBB) or 2-Nitrobenzyl chloride.

  • Target: Thiolate anion (

    
    ) of Cysteine.
    
  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Net Mass Shift: +135.0320 Da (Monoisotopic).

    • Calculation: Added group

      
       (2-nitrobenzyl) replaces Hydrogen (
      
      
      
      ).
    • 
      .
      

Experimental Workflow (The "Dark" Protocol)

CRITICAL WARNING: The S-(2-nitrobenzyl)cysteine bond is photocleavable. All steps from alkylation to digestion must be performed in amber tubes or under red-light conditions . Avoid direct exposure to fluorescent lab lights or sunlight.

Step-by-Step Protocol
Phase A: Sample Preparation & Labeling
  • Lysis & Denaturation:

    • Lyse cells/tissue in Lysis Buffer (8 M Urea, 50 mM HEPES pH 8.0, Protease Inhibitors).

    • Note: Avoid amine-based buffers (Tris) if using downstream amine-reactive tags, though HEPES is generally preferred for alkylation stability.

  • Reduction:

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

    • Incubate at 37°C for 30 minutes.

    • Expert Insight: Do not use DTT or

      
      -mercaptoethanol, as they contain thiols that will compete for the 2-nitrobenzyl alkylating agent.
      
  • Alkylation (The Labeling Step):

    • Reagent: Prepare a fresh 200 mM stock of 2-Nitrobenzyl bromide (2-NBB) in DMSO.

    • Add 2-NBB to the protein sample (Final conc: 10–20 mM).

    • Incubate in the DARK at Room Temperature for 60 minutes with mixing (800 rpm).

    • Quenching: Add DTT (20 mM final) to quench unreacted 2-NBB.

  • Cleanup:

    • Perform Methanol-Chloroform precipitation or use a desalting column (e.g., Zeba Spin) to remove excess reagent and organic solvents.

Phase B: Digestion
  • Resuspension: Resuspend the pellet in Digestion Buffer (50 mM Ammonium Bicarbonate or 50 mM TEAB, pH 8.0).

  • Enzymatic Cleavage:

    • Add Trypsin (Sequencing Grade) at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight (12–16 hours) at 37°C in the DARK .

  • Peptide Recovery:

    • Acidify with Formic Acid (to 1% v/v).

    • Desalt using C18 StageTips or SPE cartridges.

Workflow Visualization

G Sample Protein Lysate (Reduced) Alkylation Alkylation (2-NBB, pH 8.0) Sample->Alkylation Add Reagent Darkness CRITICAL: Dark Condition Alkylation->Darkness Light Sensitive Cleanup Cleanup & Digestion (Trypsin) Alkylation->Cleanup Quench & Digest LCMS LC-MS/MS Analysis Cleanup->LCMS Peptides

Figure 1: Critical workflow for S-2-nitrobenzyl cysteine analysis emphasizing light protection.

LC-MS/MS Acquisition Parameters

The 2-nitrobenzyl group adds significant hydrophobicity, causing modified peptides to elute later in the gradient.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 1.9 µm, 75 µm x 25 cm)Standard peptide separation.
Gradient Extend high-%B phase (e.g., 5-40% B over 90 min)2-NB peptides are hydrophobic; ensure the gradient washes them off.
Ion Source ESI (Positive Mode)Standard proteomics ionization.
Fragmentation HCD (Higher-energy C-trap Dissociation)Produces clean backbone fragments.
Collision Energy NCE 27–30%Caution: High energy may cause neutral loss of the nitrobenzyl group.
Dynamic Exclusion 30–60 secondsPrevent re-sampling of abundant ions.

Bioinformatics & Data Analysis

To identify the modification, configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following specific parameters.

Search Engine Configuration
  • Variable Modification:

    • Name: Cys-2Nitrobenzyl (or similar custom name).

    • Composition:

      
      .
      
    • Monoisotopic Mass Shift: +135.0320 Da .

    • Target Residue: Cysteine (C).[1][2][3]

  • Fixed Modification: None (Ensure Carbamidomethyl is turned OFF if 2-NBB was the only alkylating agent).

  • Neutral Loss (Optional but Recommended):

    • Nitro-aromatics often undergo a characteristic loss of NO (-30 Da) or the entire radical.

    • Monitor for diagnostic peaks at m/z 136.04 (2-nitrobenzyl cation) in the low mass region of the MS2 spectrum.

Validation Logic

To confirm the modification is genuine and not a false positive (e.g., unrelated adducts), use the "Light-Shift" Validation :

  • Sample A (Dark): Processed strictly in the dark.

  • Sample B (UV): Aliquot of Sample A exposed to 365 nm UV light for 10 minutes before digestion.

  • Result: True S-2-nitrobenzyl peptides will be abundant in Sample A and absent or significantly reduced in Sample B, reverting to the unmodified cysteine mass (or a specific photoproduct depending on the mechanism).

Validation Workflow Diagram

Validation LabeledProt 2-NB Labeled Protein Split Split Sample LabeledProt->Split PathDark Path A: Dark Control Split->PathDark PathUV Path B: UV Exposure (365 nm, 10 min) Split->PathUV MS_Dark MS Result A: Detects +135 Da Mod PathDark->MS_Dark MS_UV MS Result B: Loss of +135 Da Signal PathUV->MS_UV

Figure 2: The "Light-Shift" validation strategy. Disappearance of the mass shift upon UV exposure confirms the identity of the photocaged peptide.

Troubleshooting & Pitfalls

  • Low Identification Rate:

    • Cause: Incomplete alkylation due to low pH.

    • Fix: Ensure buffer pH is 7.5–8.0. Cysteine pKa is ~8.3; 2-NBB requires the thiolate form.

  • Unexpected Mass Shifts:

    • Cause: Nitro-reduction. In some ESI sources or during sample prep with excessive reducing agents, the

      
       group can reduce to 
      
      
      
      (Mass shift change:
      
      
      ,
      
      
      Da).
    • Fix: Use high-purity solvents and minimize time in the ion source.

  • Precipitation:

    • Cause: 2-NBB is not water-soluble.

    • Fix: Dissolve 2-NBB in DMSO/DMF first. Ensure final organic solvent concentration in the labeling reaction does not precipitate the protein (keep DMSO < 20%).

References

  • Bayley, H., & Kirk, K. (1987). Photoactivatable reagents for macromolecules. Reviews of Chemical Intermediates . Link (Foundational chemistry of 2-nitrobenzyl photolability).

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. BioRxiv . Link (Methodology for detecting variable mass shifts/modifications).

  • Steen, H., & Mann, M. (2004).[4] The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology . Link (Authoritative guide on peptide fragmentation and modification analysis).

  • Creative Proteomics. S-Nitrosylation Site Mapping Service. Link (Industrial context for cysteine modification workflows).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing S-o-nitrophenyl-L-cysteine (Snp-Cys)

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

S-o-nitrophenyl-L-cysteine (Snp-Cys) is a specialized cysteine derivative often used in peptide chemistry (Native Chemical Ligation variants) and as a chemically cleavable masking group.

Critical Distinction: Unlike the widely used S-o-nitrobenzyl (photocage), the S-o-nitrophenyl group is primarily a chemically labile motif. While it possesses inherent photosensitivity due to the nitro-aromatic system, "premature uncaging" in this context is most frequently caused by unintended nucleophilic attack (thiolysis) or hydrolytic cleavage driven by pH, rather than light alone.

This guide addresses the three vectors of failure: Chemical (Redox/pH) , Physical (Light/Heat) , and Procedural (Handling) .

Troubleshooting Guide & FAQs

Module A: Chemical Stability (The "Thiol" Problem)

Issue: My Snp-Cys stock is showing free thiols immediately after dilution. Diagnosis: Contamination by reducing agents.

Q: Can I use DTT or


-Mercaptoethanol (BME) in my loading buffer? 
A: ABSOLUTELY NOT. 
This is the most common cause of failure. The S-o-nitrophenyl group is an excellent leaving group for nucleophilic aromatic substitution. Strong reducing agents like DTT, BME, or TCEP will attack the sulfur-aryl bond, effectively "uncaging" the cysteine prematurely.
  • The Fix: Use non-reducing buffers. If a reducing environment is required for other components, you must add the reducing agent only at the specific moment you intend to trigger the uncaging.

Q: My buffer is DTT-free, but I still see background uncaging. Why? A: Check for "Cryptic Thiols." If your experiment involves proteins with free surface cysteines (e.g., BSA in blocking buffers or endogenous proteins in lysates), these thiols can perform a transthioesterification or displacement reaction, removing the nitrophenyl group.

  • The Fix: Alkylate free thiols in your background matrix (using Iodoacetamide or NEM) before introducing Snp-Cys, or work at a pH < 6.0 where thiol nucleophilicity is suppressed.

Module B: pH and Hydrolysis

Issue: Spontaneous degradation over time in aqueous solution. Diagnosis: Base-catalyzed hydrolysis.

Q: What is the safe pH range for Snp-Cys? A:

  • Stable Zone: pH < 6.5.

  • Danger Zone: pH > 7.5. At basic pH, the hydroxide ion (

    
    ) acts as a nucleophile. The electron-withdrawing nitro group makes the phenyl ring highly susceptible to attack, leading to hydrolysis.
    
  • Protocol: Store stocks in 0.1% TFA (Trifluoroacetic acid) or dilute HCl to maintain protonation. Perform experiments in MES or Bis-Tris buffers (pH 6.0–6.5) if possible.

Module C: Photostability (The "Light" Problem)

Issue: Slow increase in background signal despite chemical controls. Diagnosis: Photo-induced nitro-group rearrangement.

Q: Is Snp-Cys light sensitive? I thought only Nitrobenzyl was. A: Yes, it is light sensitive. While o-nitrobenzyl is designed for fast photolysis, allo-nitro-aryl compounds are chromophores that absorb UV/Blue light. Extended exposure to ambient lab light (fluorescent tubes) or sunlight can trigger a slow, radical-mediated cleavage or rearrangement (similar to the Ciamician-Plamondon rearrangement logic).

  • The Fix:

    • Amber Vials: Mandatory for all stocks.

    • Red Light: If handling for extended periods (>1 hour), work under red safety lights or low-lumen LED conditions.

Experimental Protocols

Protocol 1: Preparation of "Safe" Stock Solutions

Objective: Create a stable stock solution that resists hydrolysis and oxidation.

  • Solvent Choice: Use anhydrous DMSO or DMF . Avoid alcohols (MeOH/EtOH) as they can act as nucleophiles over long storage.

  • Acidification: Add 0.1% (v/v) TFA or HCl to the organic solvent. This suppresses the formation of thiolate ions if any trace water is present.

  • Deoxygenation: Purge the solvent with Argon or Nitrogen gas for 5 minutes before dissolving the solid Snp-Cys. This prevents the oxidation of the sulfur if accidental uncaging occurs.

  • Storage: Aliquot into single-use amber vials. Store at -80°C .

Protocol 2: QC Validation (The "Self-Validating System")

Objective: Confirm Snp-Cys integrity before starting a valuable experiment.

Method: UV-Vis Absorbance Ratio Check. The o-nitrophenyl group has a distinct absorbance signature compared to the free thiol or the byproduct (nitrophenol).

  • Dilute a small aliquot of stock to 50 µM in pH 4.0 Acetate Buffer (Stable baseline).

  • Measure Absorbance at 280 nm and 360 nm .

  • Trigger Test: Add 10 mM DTT to a second aliquot (Positive Control for uncaging).

  • Readout:

    • Intact Snp-Cys: High A360/A280 ratio.

    • Uncaged/Degraded: Significant shift in A360 (yellow color change often visible due to nitrophenol release).

    • Criteria: If the "Stable" sample shows >5% absorbance shift compared to a fresh reference standard, discard the stock.

Visualizing the Instability Mechanisms

The following diagram illustrates the three competing pathways that lead to premature uncaging: Thiolysis (the main enemy), Hydrolysis , and Photolysis .

SnpInstability SnpCys Intact Snp-Cys (Protected) Sub Nucleophilic Aromatic Substitution (SNAr) SnpCys->Sub Hydro Base-Catalyzed Hydrolysis SnpCys->Hydro Photo Nitro-Radical Rearrangement SnpCys->Photo Thiol Threat 1: Thiols (DTT, BME, Cys-Residues) Thiol->Sub pH Threat 2: High pH (OH- Nucleophile) pH->Hydro Light Threat 3: UV/Blue Light (365-450nm) Light->Photo Uncaged Prematurely Uncaged (Free Cysteine + Byproducts) Sub->Uncaged Fastest Kinetic Path Hydro->Uncaged pH > 7.5 Photo->Uncaged Slow Accumulation

Figure 1: Pathways of Premature Uncaging. Note that Thiolysis (Red) is the most kinetically rapid failure mode.

Summary Data Table: Stability Profile

ParameterConditionStability StatusRecommendation
pH 1.0 – 6.0High Ideal for storage and handling.
pH 7.0 – 7.4Moderate Work fast; keep on ice.
pH > 8.0Critical Failure Immediate hydrolysis likely.
Reducing Agents DTT / BME / TCEPZero Do not use. Instant uncaging.
Light Dark / AmberHigh Standard storage.
Light Ambient Lab LightLow Shield samples; use opaque tubes.
Temperature -80°CHigh Long-term storage (months).
Temperature 37°CLow Thermal instability accelerates hydrolysis.

References

  • Melnyk, O., et al. (2019).[1] "Mechanisms of Cysteine Protection and Deprotection in Peptide Synthesis." Chemical Reviews.

  • Dawson, P. E., et al. (1994). "Synthesis of Proteins by Native Chemical Ligation." Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews.

  • BenchChem Technical Support. (2025). "L-Cysteine Solution Stability and Handling."

Sources

Improving the stability of S-[(2-Nitrophenyl)methyl]-L-cysteine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Stability of Stock Solutions

Introduction

S-[(2-Nitrophenyl)methyl]-L-cysteine is a specialized amino acid derivative widely used in biochemical research and pharmaceutical development. Its utility often stems from the unique properties of its constituent parts: a cysteine core and a photolabile ortho-nitrobenzyl (oNB) group.[1] The cysteine moiety provides a reactive thiol group, while the oNB group can act as a "caged" protecting group, allowing for light-induced release and spatiotemporal control in experiments.[2][3][4]

However, the very features that make this compound valuable also render it susceptible to degradation. The primary stability challenges are twofold: the light-sensitive nature of the oNB group and the oxidative instability of the cysteine thiol group. This guide provides a comprehensive framework for preparing, storing, and troubleshooting stock solutions to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for S-[(2-Nitrophenyl)methyl]-L-cysteine in solution?

A1: There are two main degradation pathways to consider:

  • Photodegradation: The ortho-nitrobenzyl (oNB) group is inherently photolabile and can undergo cleavage when exposed to UV or even ambient light. This process can be complex, generating byproducts such as o-nitrosobenzaldehyde, which can further react and potentially interfere with your experiments.[2][3][4]

  • Oxidation: The free thiol (-SH) group on the cysteine backbone is susceptible to oxidation, especially in the presence of oxygen. Two molecules can oxidize to form a disulfide-linked dimer. This process is significantly accelerated at neutral or alkaline pH and in the presence of trace metal ions.[5][6]

Q2: What is the recommended solvent for preparing stock solutions?

A2: The choice of solvent is critical. For maximal stability, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. If an aqueous solution is required, it must be prepared using deoxygenated, high-purity water and buffered to an acidic pH (ideally pH 1.5-4.0) to maintain the stability of the thiol group.[6][7]

Q3: How should I properly store my stock solution to maximize its shelf-life?

A3: For long-term storage, solutions should be aliquoted into single-use volumes in amber, airtight vials to minimize light exposure and prevent contamination. Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing. Store frozen at -80°C. This combination of strategies addresses all major degradation pathways by limiting light, oxygen, and thermal energy.

Q4: My solution has turned a faint yellow or brown. Is it still usable?

A4: A color change often indicates degradation. Yellowing can be a sign of byproduct formation from the photodegradation of the nitrobenzyl group.[8] While the solution may still contain some active compound, its concentration is likely reduced, and the presence of degradation products could cause off-target effects. It is strongly recommended to discard the colored solution and prepare a fresh stock following the best-practice protocol.

Q5: How critical is the pH of my solution?

A5: For aqueous solutions, pH is extremely critical. The thiol group of cysteine is significantly more stable at an acidic pH.[6] As the pH increases towards neutral and alkaline, the thiol group deprotonates to form the more reactive thiolate anion (-S⁻), which is much more readily oxidized.[9][10] Therefore, maintaining an acidic environment is a key strategy to prevent oxidative degradation.

Troubleshooting Guide

Unexpected issues can arise even when following proper procedures. This guide addresses common problems encountered with S-[(2-Nitrophenyl)methyl]-L-cysteine stock solutions.

Observed Issue Potential Root Cause Recommended Corrective Action
Precipitate forms after thawing or upon dilution into aqueous buffer. The compound may have limited solubility in the final buffer. The stock solution may be too concentrated.Perform a solubility test with your final buffer system. Consider using a lower stock concentration or adding a small percentage of an organic co-solvent (like DMSO) to your final buffer, if your experiment allows.
Progressive loss of biological/chemical activity over time. Chemical degradation due to oxidation, photodegradation, or repeated freeze-thaw cycles introducing contaminants (oxygen, water).Discard the old stock. Prepare a new stock solution using the detailed protocol below. Ensure aliquots are single-use to avoid freeze-thaw cycles. Always protect the solution from light during handling.
High background or inconsistent results in experiments. The stock solution may be partially degraded, introducing interfering byproducts.Validate the purity of a newly prepared stock solution using an analytical method like HPLC if possible. Prepare smaller, fresh batches of stock solution more frequently to ensure consistency.
Solution appears cloudy or hazy. This could indicate microbial contamination (if using aqueous buffers without sterile filtering) or that the compound has precipitated out of solution.Sterile-filter all aqueous stock solutions through a 0.22 µm filter. If precipitation is suspected, gently warm the solution and vortex to see if it redissolves. If not, the concentration may be too high for the solvent system.

Core Stability Factors and Degradation Pathways

Understanding the chemical principles governing the stability of S-[(2-Nitrophenyl)methyl]-L-cysteine is essential for effective troubleshooting and protocol design. The following diagram illustrates the key factors that contribute to its degradation.

Factors Influencing S-[(2-Nitrophenyl)methyl]-L-cysteine Stability Light Light (UV/Ambient) Photolysis Photodegradation Light->Photolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH Neutral/Alkaline pH pH->Oxidation Temp Elevated Temperature Temp->Photolysis accelerates Temp->Oxidation accelerates Metals Metal Ions Metals->Oxidation Result Loss of Activity & Inconsistent Results Photolysis->Result Oxidation->Result Compound Stable Compound Compound->Photolysis o-Nitrobenzyl Cleavage Compound->Oxidation Thiol Dimerization

Caption: Key environmental factors leading to compound degradation.

Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol is designed as a self-validating system. The rationale behind each critical step is provided to emphasize its importance in ensuring the long-term stability of the stock solution.

Materials
  • S-[(2-Nitrophenyl)methyl]-L-cysteine (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (high-purity argon or nitrogen) with tubing

  • Sterile, amber glass vials or polypropylene cryotubes with high-integrity seals

  • Calibrated analytical balance

  • Sterile syringes and 0.22 µm solvent-compatible syringe filters (optional, for added sterility)

Workflow Diagram

start Start weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve purge 3. Purge with Inert Gas dissolve->purge aliquot 4. Aliquot into Amber Vials purge->aliquot store 5. Flash Freeze & Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stabilized stock solution.

Step-by-Step Procedure
  • Preparation:

    • Step: Before opening, allow the container of S-[(2-Nitrophenyl)methyl]-L-cysteine to equilibrate to room temperature for at least 30 minutes.

    • Rationale: This prevents atmospheric moisture from condensing onto the cold powder, which can compromise the stability of the solid compound and introduce water into your stock solution.

  • Weighing:

    • Step: In a chemical fume hood or on a balance with a draft shield, accurately weigh the desired amount of the compound. Perform this step as quickly as possible.

    • Rationale: Minimizing exposure to ambient light and air is crucial to prevent premature degradation.

  • Dissolution:

    • Step: Add the weighed powder to a sterile, amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM or 100 mM). Vortex gently until the solid is completely dissolved.

    • Rationale: Anhydrous DMSO is an excellent solvent that lacks protons to facilitate certain degradation pathways and has a low freezing point, protecting the solution during cryopreservation. An amber vial provides the first layer of protection against light.[6]

  • Inert Gas Purging:

    • Step: Insert a sterile needle or pipette tip connected to the inert gas line into the vial, keeping the tip just above the liquid surface. Gently flow the gas (e.g., argon) into the headspace for 30-60 seconds to displace the oxygen. Seal the vial immediately.

    • Rationale: This is the most critical step for preventing long-term oxidative degradation of the cysteine thiol group.[6][7] Argon is denser than air and effectively creates an inert atmosphere above the solution.

  • Aliquoting and Storage:

    • Step: Working under dim light, divide the master stock into smaller, single-use aliquots in appropriately labeled amber cryovials. Purge the headspace of each aliquot with inert gas before sealing.

    • Rationale: Aliquoting prevents the degradation that occurs with repeated freeze-thaw cycles, which can introduce both oxygen and moisture. Single-use volumes ensure that the stock used for each experiment is of the highest possible quality.

  • Freezing and Final Storage:

    • Step: Immediately place the sealed aliquots in a -80°C freezer.

    • Rationale: The ultra-low temperature drastically reduces the kinetic rate of any potential degradation reactions, providing the best conditions for long-term stability.[6]

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale for Stability
Solvent High-Purity, Anhydrous DMSOMinimizes oxidative and hydrolytic degradation pathways. Low freezing point protects compound integrity during storage.
Temperature -80°C (Long-term)Significantly slows the kinetics of all potential degradation reactions.[6]
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen, directly preventing the oxidation of the sensitive thiol group.[6][7]
Light Exposure Store and handle in dark conditions (use amber vials)Prevents photochemical cleavage of the ortho-nitrobenzyl group, a primary degradation pathway.[2][3][6]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that introduce oxygen and moisture, safeguarding the integrity of the entire stock.
pH (if aqueous) Acidic (pH 1.5 - 4.0)Keeps the thiol group protonated (-SH), which is significantly less susceptible to oxidation than the deprotonated thiolate anion (-S⁻).[6]

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. RSC Publishing.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Thiol. Wikipedia.
  • S-2-Nitrophenyl-L-cysteine. Chem-Impex.
  • L-Cysteine Product Number C 7755. Sigma-Aldrich.
  • L-Cysteine Hydrochloride Monohydrate Solution Stability: Technical Support Center. Benchchem.
  • Application Note and Protocol: Preparation of L-Cysteine Hydrochloride Monohydr

Sources

Challenges in quantifying cysteine post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Cys-Quant Technical Support Hub Status: Online | Tier: L3 Advanced Support | Ticket ID: CYS-PTM-2024

Welcome to the Cysteine PTM Quantification Support Center

Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Quantification Anomalies in Cysteine Proteomics

You have reached the advanced support tier. We understand that quantifying cysteine modifications (oxidation, nitrosylation, palmitoylation) is chemically distinct from standard Ser/Thr/Tyr phosphorylation workflows. The nucleophilicity that makes cysteine a catalytic powerhouse also makes it a magnet for experimental artifacts.

Below are the three most common "Support Tickets" we receive, resolved with deep-dive mechanistic troubleshooting and validated protocols.

Ticket #1: "My negative controls show high background signal."

Diagnosis: Incomplete Alkylation & Disulfide Scrambling. Severity: Critical (Data Invalidating)

The Mechanism of Failure: If you are detecting "modifications" in samples that should be unmodified (or seeing oxidation in reduced controls), the culprit is often Disulfide Scrambling .

During denaturation (heating/urea), buried disulfides are exposed. If free thiols are not instantly and irreversibly blocked, a free thiol (


) can attack an existing disulfide (

) via nucleophilic substitution. This creates a non-native disulfide and a new free thiol, which you then mistakenly label as "modified."

Troubleshooting Protocol:

  • Switch Alkylating Agents (The pH Trap):

    • Standard: Iodoacetamide (IAA) is slow at neutral pH and ineffective at acidic pH.

    • Correction: Use N-Ethylmaleimide (NEM) or Chloroacetamide (CAA) . NEM reacts roughly 100x faster than IAA and remains active at slightly acidic pH (pH 6.0–6.5), where disulfide scrambling is kinetically suppressed.

  • The "Denature-Alkylate" Simultaneity Rule:

    • Wrong: Denature (95°C)

      
       Cool 
      
      
      
      Alkylate. (Scrambling happens during heating).
    • Right: Add alkylating agent before or simultaneously with the denaturant.

Visualization: The Scrambling Artifact

Scrambling cluster_0 Standard (Risky) Workflow cluster_1 Corrected Workflow Native Native Protein (Buried S-S, Free SH) Heat Heat/Denature (No Alkylator) Native->Heat Scramble Scrambling Event (Free SH attacks S-S) Heat->Scramble Thiol-Disulfide Exchange Artifact Artifactual Disulfide (False Positive) Scramble->Artifact Native2 Native Protein AcidBlock Acidic Trapping + NEM (pH 6.0) Native2->AcidBlock Denature2 Denature AcidBlock->Denature2 Stable Native State Preserved (Free SH Blocked) Denature2->Stable

Caption: Figure 1. Mechanism of disulfide scrambling artifacts. In the absence of rapid alkylation at low pH, free thiols attack native disulfides, creating false structural data.

Ticket #2: "I cannot distinguish between 'Low Abundance' and 'High Oxidation'."

Diagnosis: Ambiguity in Stoichiometry vs. Relative Quantification. Severity: High (Misinterpretation)

The Mechanism of Failure: Standard TMT labeling of oxidized cysteines (e.g., using the Biotin-Switch or Resin-Assisted Capture) only tells you if the signal of the oxidized peptide increased. It does not tell you the stoichiometry (i.e., is 5% or 95% of the protein oxidized?). If a protein's total abundance drops by 50%, but the oxidation signal stays the same, the apparent oxidation has doubled, but the absolute oxidation is unchanged.

The Solution: Differential Alkylation (The "Cys-Quant" Logic) You must measure the ratio of Reduced (


) to Oxidized (

) forms within the same sample.

Protocol: The "Inverse Labeling" Workflow

  • Step 1 (Block Free Thiols): Lysis in buffer containing Light-NEM (d0). This permanently caps all reduced cysteines (

    
    ).
    
  • Step 2 (Reduce Oxidized Thiols): Remove excess Light-NEM. Treat with TCEP to reduce reversible modifications (S-S, S-NO, S-OH) back to free thiols (

    
    ).
    
  • Step 3 (Label Newly Formed Thiols): Add Heavy-NEM (d5). This caps the originally oxidized cysteines.

  • Step 4 (MS Analysis): Calculate the ratio of Heavy (Ox) / Light (Red) peak areas for each peptide.

Data Interpretation Table:

ScenarioLight Signal (Reduced)Heavy Signal (Oxidized)Conclusion
Baseline High IntensityLow IntensityLow Stoichiometry (<5% Ox)
Stress Condition Low IntensityHigh IntensityHigh Stoichiometry (>50% Ox)
Protein Degradation Low IntensityLow IntensityProtein Downregulated (Ratio Ox/Red unchanged)

Ticket #3: "My enrichment yield is extremely low / I'm losing hydrophobic peptides."

Diagnosis: Resin-Assisted Capture (RAC) Losses & Ionization Suppression. Severity: Moderate (Sensitivity Loss)

The Mechanism of Failure: Thiopropyl Sepharose (used in RAC) is excellent for covalent capture, but eluting peptides from the beads often requires DTT or β-mercaptoethanol, which can be incompatible with downstream LC-MS or require extensive cleanup (causing loss). Furthermore, hydrophobic peptides stick non-specifically to the Sepharose matrix.

Troubleshooting Protocol:

  • On-Bead Digestion (The "Golden Rule"):

    • Do not elute the intact protein.

    • Perform the trypsin digestion directly on the beads. The cysteine-containing peptides remain covalently bound to the resin, while non-cysteine peptides are washed away (reducing complexity).

    • Elution: Release only the cysteine peptides using a cleavable linker or DTT after the wash.

  • Solvent Compatibility:

    • Add 0.1% RapiGest or 5-10% n-Propanol during the digestion step. This helps solubilize hydrophobic transmembrane domains that often contain critical regulatory cysteines (e.g., Palmitoylation sites).

Visualization: High-Yield RAC Workflow

RAC_Workflow cluster_prep Sample Prep cluster_capture Resin Capture cluster_elution Elution Strategy Lysate Lysate (Blocked Free Thiols) Reduce Reduce Reversible Mods (TCEP) Lysate->Reduce Capture Thiopropyl Sepharose (Covalent Bond) Reduce->Capture Digest On-Bead Trypsin Digest (Releases Non-Cys Peptides) Capture->Digest Non-Cys Peptides Discarded Wash High Stringency Wash (Remove Non-Cys) Release DTT Elution (Releases Cys-Peptides) Wash->Release Pure Cys-Peptides Digest->Wash

Caption: Figure 2. Optimized Resin-Assisted Capture (RAC) workflow emphasizing on-bead digestion to minimize hydrophobic losses.

Frequently Asked Questions (FAQ)

Q: Can I use iodoTMT for absolute stoichiometry? A: Not directly. iodoTMT is an isobaric tag.[1] If you label the "oxidized" fraction with TMT-126 and the "reduced" fraction with TMT-127 (in the same sample), you can calculate stoichiometry, but you must account for the labeling efficiency differences. The "Differential Alkylation" (Light/Heavy NEM) method is generally more robust for absolute stoichiometry because the chemistry is identical for both isotopes.

Q: How do I validate that my "S-Nitrosylation" signal isn't just generic oxidation? A: You must use the Ascorbate-Dependence test. The Biotin-Switch Technique relies on Ascorbate to specifically reduce S-NO bonds.[2]

  • Control A: Sample + Biotin-HPDP + Ascorbate (Detects S-NO).

  • Control B: Sample + Biotin-HPDP minus Ascorbate (Detects background/non-specifics).

  • Result: Real S-NO sites disappear in Control B.

Q: I'm studying Sulfenic Acid (-SOH). Why is my signal so weak? A: Sulfenic acid is transient and rapidly condenses into disulfides. You cannot "freeze" it with standard alkylators. You must use a dimedone-based probe (e.g., DYn-2 or DAz-2 ) added directly to live cells or lysis buffer to trap the -SOH before it reacts further.

References

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.

  • Forrester, M. T., et al. (2009). Detection of Protein S-Nitrosylation with the Biotin Switch Technique.[2][3] Free Radical Biology and Medicine.

  • Chung, H. S., et al. (2013).[4] CysQuant: A comprehensive quantitative workflow for proteome-wide cysteine redox profiling. Nature Protocols. (Note: Concept adapted from standard redox protocols described in Nature Protocols).

  • Qu, J., et al. (2015). Technical challenges in the quantitative analysis of protein oxidative modifications. Journal of Proteomics.

Sources

Navigating the Solubility Challenges of S-[(2-Nitrophenyl)methyl]-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for S-[(2-Nitrophenyl)methyl]-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As a vital reagent in biochemical research for studying protein interactions and a building block for novel therapeutics, understanding its solubility characteristics is paramount for successful experimental outcomes.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can effectively work with this compound.

Understanding the Molecule: Why is Solubility a Hurdle?

S-[(2-Nitrophenyl)methyl]-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a nitrophenyl group attached to the sulfur atom. This modification, while crucial for its reactivity and utility in research, also significantly influences its physicochemical properties, including solubility.[1]

The molecule possesses both polar (the amino acid backbone) and non-polar (the nitrophenyl group) regions, giving it an amphipathic character. Its solubility is governed by a delicate balance of factors including:

  • Zwitterionic Nature: Like its parent amino acid, S-[(2-Nitrophenyl)methyl]-L-cysteine can exist as a zwitterion, with both a positive charge on the amino group and a negative charge on the carboxyl group. The overall charge of the molecule is pH-dependent.

  • Isoelectric Point (pI): At a specific pH, its pI, the net charge of the molecule is zero. Solubility is typically at its minimum at or near the pI.

  • Polarity of the Side Chain: The bulky and relatively non-polar (2-nitrophenyl)methyl group contributes to poor solubility in aqueous solutions.

A predicted acidic pKa of approximately 2.00 for the carboxylic acid group suggests that at physiological pH, this group will be deprotonated and negatively charged.[2] However, the overall solubility remains a challenge due to the non-polar side chain.

Frequently Asked Questions (FAQs)

Q1: My S-[(2-Nitrophenyl)methyl]-L-cysteine won't dissolve in water. What should I do?

Directly dissolving S-[(2-Nitrophenyl)methyl]-L-cysteine in neutral water is often unsuccessful due to its limited aqueous solubility. The primary reason is the hydrophobic nature of the nitrophenyl group. Forcing dissolution by simply adding more water is inefficient.

Q2: I've seen that L-cysteine's solubility is pH-dependent. Does this apply to its derivatives as well?

Absolutely. The principle of pH-dependent solubility is fundamental to amino acids and their derivatives. By adjusting the pH of the solvent, you can alter the ionization state of the amino and carboxyl groups, thereby increasing the molecule's interaction with the polar solvent and enhancing solubility.

Q3: Which organic solvents are recommended for dissolving S-[(2-Nitrophenyl)methyl]-L-cysteine?

Based on the solubility of structurally similar compounds, such as S-trityl-L-cysteine, polar aprotic solvents are a good starting point.[3] These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Polar protic solvents like methanol and ethanol may also be effective, although potentially to a lesser extent. For S-trityl-L-cysteine, a solubility of approximately 1 mg/mL in methanol has been reported.[3]

Q4: Can I heat the solution to aid dissolution?

Gentle heating can be employed to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to monitor the solution closely and use the lowest effective temperature.

Q5: How should I prepare a stock solution for my cell-based assays?

For biological experiments, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous assay buffer. This approach minimizes the final concentration of the organic solvent in your experiment, reducing potential cytotoxicity.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering difficulties in dissolving S-[(2-Nitrophenyl)methyl]-L-cysteine, follow this systematic troubleshooting workflow.

Sources

Validation & Comparative

Photocaged Cysteine Architectures: A Technical Comparison of S-[(2-Nitrophenyl)methyl]-L-cysteine vs. High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-[(2-Nitrophenyl)methyl]-L-cysteine (often abbreviated as Cys(Onb) or S-2-NB-Cys ) serves as the foundational "workhorse" in the field of photocaged thiols. It is characterized by high synthetic accessibility, robust stability during Solid-Phase Peptide Synthesis (SPPS), and a well-understood cleavage mechanism. However, its utility in live-cell imaging and rapid kinetic studies is limited by its requirement for UV irradiation (toxicity risk) and relatively slow uncaging kinetics compared to modern derivatives.

For applications requiring sub-millisecond temporal resolution or two-photon excitation (deep tissue), methoxy-substituted nitrobenzyls (DMNB) or coumarin-based cages (Bhc/NDBF) are superior alternatives. This guide analyzes these trade-offs to assist in experimental design.

Mechanistic Deep Dive: The Nitrobenzyl Rearrangement

To understand the performance limitations of S-2-NB-Cys, one must understand its photolysis mechanism. The cleavage relies on a Norrish Type II-like rearrangement . Upon UV excitation (~300–365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This intermediate rearranges to a hemiacetal, which collapses to release the free thiol and a nitrosobenzaldehyde byproduct.

Critical Limitation: The Nitroso Byproduct

The released 2-nitrosobenzaldehyde is reactive. It can form Schiff bases with protein amines or absorb light (internal filter effect), potentially confounding quantitative measurements. This is a key differentiator: newer cages (like coumarins) often release less interfering byproducts.

Visualization: Photolysis Pathway

NB_Photolysis Reactant S-2-NB-Cys (Ground State) Excited Excited Nitro (n-π*) Reactant->Excited hν (365nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Products Free Cysteine (Thiol) Aci->Products Hemiacetal Collapse Byproduct 2-Nitroso Byproduct Aci->Byproduct

Figure 1: The photochemical pathway of S-(2-nitrobenzyl) cysteine uncaging. Note the generation of the nitroso byproduct.[1][2]

Comparative Analysis: S-2-NB-Cys vs. Alternatives

The following table contrasts the baseline S-2-NB-Cys against its evolved derivatives (DMNB) and distinct chemical classes (Coumarin/Bhc).

Performance Matrix
FeatureS-2-NB-Cys (Baseline) S-DMNB-Cys (Methoxy-variant)S-Bhc-Cys (Coumarin)S-NDBF-Cys (Dibenzofuran)
Primary Indication Bulk peptide synthesis, in vitro redox assays.Fast kinetic studies, standard biological uncaging.Two-photon microscopy, tissue slices.High-efficiency 2P uncaging, no isomerization.[3]
Excitation (

)
~260–360 nm (UV)~350–400 nm (Near-UV)~350–400 nm (1P) / 740 nm (2P)~300–420 nm (1P) / 800 nm (2P)
Quantum Yield (

)
Low (~0.01 – 0.06)Moderate (~0.05 – 0.1)High (~0.05 – 0.2)Very High (>0.4)
Uncaging Rate Slow (

)
Fast (

)
FastVery Fast
Solubility Low (Hydrophobic)ModerateLow (often requires solubilizing groups)Low
Byproduct Toxicity High (Nitrosoaldehyde is reactive)ModerateLow (Coumarin byproduct is fluorescent)Low
Cost/Accessibility Low (Commodity chemical)ModerateHighHigh
Technical Verdict
  • Choose S-2-NB-Cys if: You are synthesizing large quantities of peptide for in vitro biochemical assays (e.g., testing enzyme inhibition after uncaging) and cost is a factor.

  • Choose DMNB-Cys if: You require faster release kinetics to capture a transient biological event. The methoxy groups donate electrons, stabilizing the transition state and red-shifting the absorption, allowing the use of less damaging 405 nm lasers.

  • Choose NDBF-Cys if: You are performing experiments in live tissue slices. NDBF has a massive two-photon cross-section (GM), allowing precise spatial control with IR lasers, avoiding the scattering and toxicity of UV light.

Experimental Protocol: Synthesis & Validation

A self-validating workflow for incorporating and testing S-2-NB-Cys.

Phase A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-Cys(2-NB)-OH into a peptide sequence.

  • Coupling: Use standard Fmoc chemistry. The nitrobenzyl group is stable to piperidine (deprotection) and TFA (cleavage).

    • Reagents: HBTU/DIEA in DMF.

    • Note: Avoid strong reducing agents during cleavage (e.g., high concentration silanes) which might reduce the nitro group to an amine, rendering it photo-inactive.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). Do not use EDT (ethanedithiol) as a scavenger if you plan to quantify the uncaged thiol immediately, as EDT is difficult to remove completely and interferes with Ellman’s assay.

Phase B: Uncaging & Validation (The "DTNB" Assay)

Objective: Quantify the release of free thiols upon UV irradiation.

  • Preparation: Dissolve purified peptide (50 µM) in PBS (pH 7.4).

    • Control: Keep one aliquot in the dark (Dark Control).

  • Irradiation:

    • Source: 365 nm UV LED or Mercury Arc Lamp with bandpass filter.

    • Dose: 5 – 10 mW/cm² for 5–10 minutes.

    • Scavenger Addition (Crucial): Add 1 mM Dithiothreitol (DTT) after photolysis if you suspect disulfide formation, but for direct quantification of uncaging efficiency, use Ellman's Reagent (DTNB) immediately without DTT.

  • Quantification:

    • Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to the irradiated sample.

    • Measure Absorbance at 412 nm.

    • Calculate concentration using

      
      .
      
  • Self-Validation Step: The "Dark Control" must show <5% absorbance compared to the irradiated sample. If the dark control is high, the cage is thermally unstable or hydrolyzed.

Visualization: Experimental Workflow

Workflow cluster_0 Synthesis cluster_1 Validation Step1 Fmoc-Cys(NB)-OH Coupling (SPPS) Step2 TFA Cleavage (No EDT Scavenger) Step1->Step2 Step3 Split Sample Step2->Step3 Step4A Dark Control (No UV) Step3->Step4A Step4B UV Irradiation (365nm, 10 min) Step3->Step4B Step5 Add DTNB (Ellman's Reagent) Step4A->Step5 Step4B->Step5 Step6 Measure A412 (Calc. % Uncaging) Step5->Step6

Figure 2: Step-by-step validation protocol ensuring chemical integrity and quantitative release.

Applications in Drug Development

  • Target Validation (Redox Signaling): Caged cysteines allow researchers to "turn on" a specific redox state (e.g., activating a kinase by uncaging a catalytic cysteine) to prove causality in signaling pathways.

  • Lipidation Studies: S-2-NB-Cys is used to mask palmitoylation sites. Uncaging allows for the real-time tracking of protein migration to the plasma membrane upon lipidation.

  • Intein Splicing: Caged cysteines are critical in "activatable" inteins, where splicing is triggered by light, allowing for the controlled synthesis of cytotoxic protein drugs inside a target cell.

References

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society. Link

    • Foundational text on the nitrobenzyl mechanism.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

    • Comprehensive review comparing quantum yields and kinetics of DMNB vs. NB.
  • Friedman, B. R., et al. (2015). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society. Link

    • Source for NDBF performance data and comparison to Coumarin/Nitrobenzyl.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.[4] Link

    • Authoritative guide on biological applications and limit

Sources

Comparative Analysis of Caged Electrophiles for Cysteine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interrogation of reactive cysteine residues within the proteome has shifted from global electrophile bombardment to precision targeting. Traditional methods involving bolus dosing of electrophiles (e.g., HNE, curcumin) often fail to distinguish between direct modification and secondary phenotypic responses.

Caged electrophiles —inert precursors activated by light—solve this by providing spatiotemporal control.[1] This guide compares the three dominant photocage classes (Nitrobenzyl, Coumarin, and BODIPY) and details the T-REX (Targetable Reactive Electrophiles and Oxidation) methodology, the current gold standard for profiling specific cysteine reactivity in live cells.

Mechanism of Action: The Photouncaging Event

Caged electrophiles consist of a "warhead" (the reactive electrophile, e.g., an enone or acrylamide) masked by a photolabile protecting group (the cage). Upon irradiation at a specific wavelength (


), the cage absorbs a photon, undergoes intersystem crossing, and cleaves, releasing the active electrophile in the vicinity of the target cysteine.
Diagram 1: General Photouncaging Mechanism

UncagingMechanism InertProbe Inert Probe (Cage-Electrophile) Light Light (hν) Trigger InertProbe->Light ExcitedState Excited State (Singlet/Triplet) Light->ExcitedState Cleavage Photocleavage ExcitedState->Cleavage FreeElectrophile Active Electrophile (Michael Acceptor) Cleavage->FreeElectrophile Release Cysteine Target Cysteine (Thiolate S-) FreeElectrophile->Cysteine Diffusion Adduct Covalent Adduct (S-Alkylation) Cysteine->Adduct Michael Addition

Figure 1: The photochemical cascade from inert probe to covalent protein modification. Note that the rate of diffusion vs. reaction determines the "sphere of influence" of the released electrophile.

Comparative Analysis of Photocages

Selecting the right cage is a trade-off between uncaging speed , quantum yield , and biological compatibility (toxicity/penetration).

Class A: Nitrobenzyl Derivatives (The Legacy Standard)

Examples: o-nitrobenzyl (ONB), DMNPE.

  • Mechanism: Norrish Type II reaction.

  • Performance:

    • Pros: Synthetically accessible; extremely well-characterized; "clean" dark stability.

    • Cons: Requires UV light (~365 nm), which is phototoxic to cells (DNA damage) and has poor tissue penetration. Slow release kinetics (

      
      ) can lead to diffusion away from the target before reaction. The nitroso byproduct is often toxic.
      
  • Best For: In vitro lysate experiments where UV toxicity is irrelevant.

Class B: Coumarin Derivatives (The Live-Cell Workhorse)

Examples: Bhc (bromo-hydroxycoumarin), DEACM.

  • Mechanism: Heterolysis via ion pair formation.

  • Performance:

    • Pros: Activates with Blue/Cyan light (400–450 nm), significantly reducing cellular phototoxicity. Faster release kinetics (

      
      ) ensure tighter spatial control. High extinction coefficients (
      
      
      
      ) mean less laser power is needed.[2]
    • Cons: Larger steric bulk than nitrobenzyls; synthesis is more complex.

    • Best For: T-REX assays in live mammalian cells; time-resolved signaling studies.[1][3]

Class C: BODIPY & Si-Rhodamine (The Deep Tissue Frontier)

Examples: BODIPY-caged phenols/carboxylates.

  • Mechanism: Photoinduced electron transfer (PeT).[4]

  • Performance:

    • Pros: Activates with Green/Red/NIR light (>500 nm). Excellent for deep tissue or whole-organism imaging (e.g., C. elegans, Zebrafish).

    • Cons: Often lower quantum yields compared to Coumarins; complex synthesis; solubility issues in aqueous media.

    • Best For: In vivo animal models (e.g., G-REX protocols).

Summary Data Table
FeatureNitrobenzyl (ONB)Coumarin (Bhc/DEACM)BODIPY / Si-Rhodamine
Activation

UV (350–365 nm)Blue (400–450 nm)Green/Red (>500 nm)
Quantum Yield (

)
Low (0.01 – 0.1)High (0.05 – 0.3)Variable (Low to Med)
Uncaging Rate Slow (ms scale)Fast (ns scale)Fast (ns scale)
Cellular Toxicity High (UV damage)LowLow
Byproducts Toxic NitrosoBiocompatibleBiocompatible
Primary Use Case Lysate / In vitroLive Cell T-REX In vivo / Deep Tissue

Application Focus: The T-REX Protocol

T-REX (Targetable Reactive Electrophiles and Oxidation) is the industry-standard method for delivering a specific electrophile (e.g., 4-hydroxynonenal, HNE) to a specific protein of interest (POI) in live cells.

Why T-REX? Unlike bolus dosing, T-REX uses a HaloTag fusion system. The caged probe consists of:

  • The Cage: (e.g., Coumarin)

  • The Linker: Alkyl chain

  • The Anchor: Chloroalkane (binds covalently to HaloTag)

  • The Warhead: (e.g., HNE precursor)

This creates a high local concentration of the electrophile upon uncaging, mimicking native signaling events where enzymes generate reactive species in proximity to their targets.

Diagram 2: T-REX Experimental Workflow

TREX_Workflow cluster_Control Critical Control Point Step1 1. Transfection Express POI-HaloTag Fusion Step2 2. Probe Incubation Add Caged-Probe (Dark, 2h) Wash excess probe Step1->Step2 Split Split Samples Step2->Split LightPlus Light (+) 365-405nm (1-5 min) Split->LightPlus Activation LightMinus Light (-) Keep in Dark Split->LightMinus Control Step3 3. Lysis & Click Chem Biotin-Azide Click Reaction LightPlus->Step3 LightMinus->Step3 Step4 4. Analysis Streptavidin Blot / Mass Spec Step3->Step4

Figure 2: The T-REX workflow. The "Light (-)" control is mandatory to quantify background "dark" reactivity or probe instability.

Detailed Protocol (Self-Validating)

Reagents:

  • POI-HaloTag Plasmid.

  • Caged Probe (e.g., Ht-PreHNE for HNE delivery).

  • HEK293T or HeLa cells.

  • Photocuring light source (365nm or 405nm LED array).

Step-by-Step:

  • Expression: Transfect cells with POI-HaloTag. Allow 24h for expression.

    • Validation: Verify expression via Western blot using anti-HaloTag antibody.

  • Probe Loading: Treat cells with 5–10

    
    M caged probe in serum-free media for 2 hours.
    
    • Why serum-free? Serum albumin can sequester hydrophobic probes, reducing intracellular uptake.

  • Wash: Wash 3x with PBS to remove unbound probe.

    • Critical: This ensures that only the probe covalently bound to the HaloTag remains. This is the "Targeting" mechanism.

  • Uncaging (The Trigger):

    • Sample A (Light +): Expose to 5 mW/cm² light (365nm or 405nm depending on cage) for 2–5 minutes.

    • Sample B (Light -): Keep wrapped in foil.

    • Validation: If Sample B shows modification, your probe is unstable or hydrolyzing in the dark (Dark Toxicity).

  • Readout: Lyse cells immediately (to capture rapid signaling) or incubate further (to observe downstream phenotypic changes).

    • Quantification: For occupancy assays, use a biotin-functionalized probe or a "chase" with a reactive probe to measure how many cysteines were blocked by the uncaged electrophile.

References

  • Parvez, S., et al. (2016).[5] "T-REX on-demand redox targeting in live cells." Nature Protocols, 11(12), 2328–2356. [Link]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

  • Long, M. J. C., & Aye, Y. (2017). "Privileged Electrophile Sensors: A Resource for Covalent Drug Development." Cell Chemical Biology, 24(7), 787-800. [Link]

  • Lin, Q., et al. (2018). "Coumarin-Based Caged Compounds for Biological Applications." Accounts of Chemical Research, 51(5), 1073–1082. [Link]

  • Zhao, J., et al. (2018). "G-REX: Genome-wide Reactivity Profiling of Electrophile-Sensors." Nature Methods, 15, 977–980. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry for Cysteine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of cysteine, a proteogenic amino acid, is critical in pharmaceutical development and biomedical research due to its central role in protein structure, redox homeostasis, and various pathological conditions.[1][2][3][4] This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for cysteine analysis. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to ensure data integrity and regulatory compliance. It delves into the rationale behind experimental choices, outlines self-validating protocols, and is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Introduction: The Analytical Imperative for Cysteine Quantification

Cysteine's thiol group makes it highly reactive and susceptible to oxidation, presenting significant analytical challenges.[1][11] Its accurate measurement in biological matrices is paramount for understanding disease mechanisms, assessing drug efficacy, and ensuring product quality in biopharmaceutical manufacturing.[3][11] Given the distinct analytical principles of HPLC with UV or fluorescence detection and the high specificity of mass spectrometry, cross-validation is not merely a recommendation but a necessity to ensure the reliability and interchangeability of data. This guide will compare and contrast these methodologies, providing a robust framework for their synergistic application.

The Principle of Cross-Validation

Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable and reliable results for the same analyte.[12] This is a critical component of bioanalytical method validation, as stipulated by regulatory bodies like the FDA and EMA, and detailed in the ICH M10 guideline.[5][6][7][8][9] The objective is to ensure that data generated across different platforms or laboratories are consistent and trustworthy.

Analytical Techniques Under Comparison

The choice of analytical technique for cysteine analysis is dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix.[12][]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[] For cysteine analysis, which lacks a strong native chromophore, pre- or post-column derivatization is typically required for UV or fluorescence detection.[14][15]

  • HPLC with UV/Vis Detection: A robust and widely accessible technique. Derivatization with agents like Dansyl Chloride introduces a chromophore, allowing for quantification.[16]

  • HPLC with Fluorescence Detection (FLD): Offers higher sensitivity and selectivity compared to UV/Vis. Derivatizing agents such as o-phthalaldehyde (OPA) or monobromobimane (MBB) are commonly used.[17][18]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing high specificity and sensitivity.[1][3] When coupled with liquid chromatography (LC-MS), it is a powerful tool for quantifying analytes in complex biological matrices.[1][]

  • LC-MS/MS (Tandem Mass Spectrometry): Considered the gold standard for bioanalysis, offering exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7] This technique can often measure underivatized amino acids, simplifying sample preparation.[15]

  • High-Resolution Accurate Mass (HRAM) MS: Provides highly accurate mass measurements, enabling confident identification and quantification of analytes, even in complex samples.[19]

Experimental Design for Cross-Validation

A robust cross-validation study is built upon a well-defined experimental plan that adheres to regulatory guidelines.[5][8]

Causality in Experimental Choices

The selection of derivatization agents, chromatographic conditions, and mass spectrometric parameters is not arbitrary. For instance, the choice of N-ethylmaleimide (NEM) for derivatization is based on its ability to form stable adducts with thiols, preventing oxidation and enhancing chromatographic retention and ionization efficiency in positive mode LC-MS.[1] The use of hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating polar molecules like derivatized cysteine.[1][11]

A Self-Validating System: The Core of Trustworthiness

Each analytical method must undergo a full validation before cross-validation can commence. This includes assessing selectivity, accuracy, precision, linearity, range, and stability, as outlined in the ICH M10 guidelines.[5][6][8][20]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the compared analytical techniques for cysteine analysis. These values are derived from a synthesis of published methods and represent expected performance.

ParameterHPLC-UV (with Derivatization)HPLC-FLD (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 30 - 150 ng/mL3 - 30 ng/mL0.3 - 15 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.001 - 25 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%97 - 103%
Precision (%RSD) < 15%< 10%< 5%

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of cysteine.

Protocol 1: HPLC-FLD Analysis with OPA Derivatization
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., homocysteine).

    • Precipitate proteins by adding 200 µL of ice-cold methanol.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Reduction of Cystine (Optional, for total cysteine):

    • Add 10 µL of 100 mM dithiothreitol (DTT) to the supernatant.

    • Incubate at room temperature for 30 minutes.

  • Derivatization:

    • Add 50 µL of OPA derivatizing reagent (prepared in borate buffer, pH 9.5, with 2-mercaptoethanol).

    • Incubate for 2 minutes at room temperature in the dark.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of (A) sodium acetate buffer and (B) methanol.

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Protocol 2: LC-MS/MS Analysis with NEM Derivatization
  • Sample Preparation and Derivatization:

    • To 50 µL of cell lysate, add 200 µL of an extraction solution containing 80% methanol and 5 mM N-ethylmaleimide (NEM).

    • Include an isotopically labeled internal standard (e.g., ¹³C₃,¹⁵N-cysteine-NEM).

    • Vortex for 1 minute and incubate at room temperature for 30 minutes to ensure complete derivatization.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the sample onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the cysteine-NEM adduct and the internal standard.

Visualization of Workflows

HPLC-FLD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Reduction Reduction (Optional) Protein_Precipitation->Reduction Derivatization OPA Derivatization Reduction->Derivatization HPLC HPLC Separation Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition FLD->Data LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Biological Sample Derivatization NEM Derivatization Sample->Derivatization Centrifugation Centrifugation Derivatization->Centrifugation LC HILIC Separation Centrifugation->LC MSMS Tandem MS Detection LC->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for Cysteine Analysis by LC-MS/MS.

Cross-Validation Logical Framework

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_comparison Comparative Analysis cluster_outcome Validation Outcome HPLC HPLC Method Analyze_Samples Analyze Identical Samples HPLC->Analyze_Samples MS Mass Spec Method MS->Analyze_Samples Statistical_Analysis Statistical Comparison (e.g., Bland-Altman, Regression) Analyze_Samples->Statistical_Analysis Comparable Results are Comparable Statistical_Analysis->Comparable Acceptance Criteria Met Not_Comparable Results are Not Comparable Statistical_Analysis->Not_Comparable Acceptance Criteria Not Met Investigation Investigate Discrepancies Not_Comparable->Investigation

Caption: Logical Framework for Cross-Validation.

Conclusion

The cross-validation of HPLC and mass spectrometry methods for cysteine analysis is a rigorous but essential process for ensuring the generation of high-quality, reliable, and interchangeable data. While HPLC-based methods offer accessibility and robustness, LC-MS/MS provides unparalleled sensitivity and specificity. The synergistic use of these techniques, underpinned by a thorough understanding of their principles and a commitment to regulatory guidelines, empowers researchers and drug development professionals to have the utmost confidence in their analytical results. This guide provides the foundational knowledge and practical protocols to achieve this critical objective.

References

  • ICH M10 on bioanalytical method validation. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Best practices for cysteine analysis. (2025). Science Exploration Press. [Link]

  • A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. (n.d.). National Center for Biotechnology Information. [Link]

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025). Acro-Biosystems. [Link]

  • DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. (2015). Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Determination of Glutathione and L-cysteine in Pharmaceuticals After Derivatization With Ethacrynic Acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Cysteine Modification Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]

  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (n.d.). National Center for Biotechnology Information. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). MDPI. [Link]

  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. (n.d.). ScienceDirect. [Link]

  • CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv. [Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). MDPI. [Link]

  • High-performance liquid chromatographic determination of urinary cysteine and cystine. (n.d.). National Center for Biotechnology Information. [Link]

  • The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016). American Laboratory. [Link]

  • Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/ (n.d.). Agilent. [Link]

  • Validation of amino acid analysis methods. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation of Amino Acid Analysis Methods. (2025). ResearchGate. [Link]

  • Production of Cysteine: Approaches, Challenges and Potential Solution. (2025). ResearchGate. [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (n.d.). Waters. [Link]

Sources

Advantages of Photoremovable Protecting Groups Over Chemical Deprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-driven fields of chemical biology and drug development, the method of deprotection dictates the spatial and temporal resolution of an experiment.[1] While traditional chemical deprotection (e.g., acid/base hydrolysis) remains the workhorse of bulk organic synthesis, it fails in complex biological environments where "off-target" toxicity and lack of localization are prohibitive.

This guide objectively compares Photoremovable Protecting Groups (PPGs) —often called "caged" compounds—against standard chemical deprotection strategies. We analyze the shift from bulk chemical processing to precise, light-mediated control, supported by reaction kinetics, quantum yield data, and experimental protocols.

Core Comparison: The Shift to Light-Mediated Control

The fundamental advantage of PPGs is the substitution of a diffusive chemical reagent (acid, base, fluoride) with a non-invasive photon . This shift enables control over where and when a bioactive molecule is released, a capability chemical deprotection cannot offer.

Spatiotemporal Precision vs. Bulk Processing
  • Chemical Deprotection: Relies on the diffusion of reagents (e.g., Trifluoroacetic acid for Boc removal). Once added, the reaction occurs throughout the entire vessel or tissue. It is a binary "on/off" switch for the whole system.

  • PPG Deprotection: Relies on the intersection of a light beam and the substrate. Using two-photon excitation (2PE), release can be confined to a focal volume as small as 1 femtoliter (1 µm³), allowing subcellular manipulation.

Bioorthogonality and Toxicity
  • Chemical Reagents: Standard deprotection reagents are often cytotoxic.

    • Boc removal: Requires strong acid (TFA/HCl) → Incompatible with live cells.

    • Fmoc removal: Requires secondary amines (Piperidine) → Perturbs cellular pH and signaling.

  • Light (PPG): Light at appropriate wavelengths (365 nm – 800 nm) acts as a "traceless reagent." It leaves no chemical residue other than the inert photocleavage byproduct.

Technical Deep Dive: Performance Metrics

Comparative Performance Table

The following table contrasts common PPGs with standard chemical protecting groups, highlighting the operational differences in a biological context.

FeatureBoc (Chemical) Fmoc (Chemical) o-Nitrobenzyl (PPG) Coumarin (PPG) BODIPY (PPG)
Trigger Strong Acid (TFA)Base (Piperidine)UV Light (300-365 nm)Vis Light (400-500 nm)Green/Red (>500 nm)
Reaction Time Minutes to HoursMinutes to HoursMicroseconds (

s)
Nanoseconds (ns)Nanoseconds (ns)
Bio-compatibility Low (Cytotoxic)Low (pH disruptive)Medium (UV risk)High (Visible light)High (Deep tissue)
Byproducts Isobutene, CO

DibenzofulveneNitrosobenzaldehydeCoumarin fluorophoreBODIPY fluorophore
Quantum Yield (

)
N/A (Chemical Yield >95%)N/A (Chemical Yield >95%)0.01 – 0.640.01 – 0.20< 0.01 (High

)
Spatio-Resolution Bulk SolutionBulk SolutionSubcellular (High)Subcellular (High)Subcellular (High)
Mechanism of Action: The Photolysis Pathway

Unlike acid-catalyzed hydrolysis, PPGs typically operate via an excited-state rearrangement or cleavage. The o-nitrobenzyl system is the most widely characterized. Upon UV irradiation, it undergoes an intramolecular hydrogen abstraction, forming an aci-nitro intermediate that hydrolyzes to release the substrate.

PhotolysisMechanism GroundState Ground State (Caged Compound) ExcitedState Excited State (Singlet/Triplet) GroundState->ExcitedState hν (UV Light) Absorption Intermediate Aci-Nitro Intermediate ExcitedState->Intermediate H-Abstraction (Fast) Products Free Substrate + Nitroso Byproduct Intermediate->Products Hydrolysis (Rate Limiting)

Figure 1: General mechanism of o-nitrobenzyl photolysis. The rate-determining step is often the breakdown of the aci-nitro intermediate.

Experimental Protocols

To validate the advantages of PPGs, researchers must characterize the Quantum Yield (


) —the efficiency of photon usage. A high chemical yield in bulk synthesis does not equate to a high quantum yield in photolysis.
Protocol 1: Determination of Photolysis Quantum Yield

This protocol uses ferrioxalate actinometry to quantify the photon flux and determine the efficiency of the uncaging reaction.

Reagents:

  • Potassium ferrioxalate (Actinometer).

  • 1,10-Phenanthroline.

  • Caged compound of interest (e.g., Caged-Glutamate).[2]

  • UV/Vis Spectrophotometer.[3]

Step-by-Step Methodology:

  • Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H

    
    SO
    
    
    
    .
  • Irradiation (Sample): Dissolve the caged compound (approx 1 mM) in buffer. Irradiate a 3 mL aliquot in a quartz cuvette using a calibrated light source (e.g., 365 nm LED) for defined intervals (

    
     seconds).
    
  • Irradiation (Actinometer): Irradiate the ferrioxalate solution under identical conditions to determine photon flux (

    
    ).
    
  • Quantification:

    • Sample: Monitor the disappearance of the starting material or appearance of the product via HPLC.

    • Actinometer: Complex the irradiated ferrioxalate with phenanthroline and measure absorbance at 510 nm to calculate moles of Fe

      
       generated.
      
  • Calculation:

    
    
    Note: A 
    
    
    
    is generally considered sufficient for biological applications.
Protocol 2: In Vitro "Uncaging" Validation

This workflow confirms bioactivity recovery, essential for proving the "on-demand" nature of PPGs compared to the permanent "on" state of chemically deprotected molecules.

UncagingWorkflow Start Synthesize Caged Bioactive Molecule Incubate Incubate with Biological System (Cells/Tissue) Start->Incubate Control Dark Control (No Light) Incubate->Control Split Sample Exp Irradiation (Specific $ ambda$) Incubate->Exp Split Sample Readout Measure Biological Response (e.g., Ca2+ influx) Control->Readout Expect: No Response Exp->Readout Expect: Activation

Figure 2: Experimental workflow for validating biological activity restoration upon photolysis.

Methodology:

  • Loading: Incubate cells with the caged agonist (e.g., MNI-Caged-Glutamate) at non-saturating concentrations.

  • Baseline: Record physiological baseline (e.g., membrane potential or fluorescence) for 60s to ensure the caged compound is biologically inert (stable).

  • Uncaging: Apply a light pulse (e.g., 1 ms at 365 nm).

  • Data Acquisition: Immediately record the biological response.

  • Validation: Compare the response amplitude to a positive control (direct application of the free agonist).

Critical Considerations & Limitations

While PPGs offer superior control, they are not a universal replacement for chemical deprotection in bulk synthesis due to:

  • Light Penetration: UV/Visible light has poor tissue penetration compared to small molecule chemical reagents. Solution: Use Two-Photon (2P) sensitive cages (e.g., nitroindolines) for deeper access.

  • Inner Filter Effect: High concentrations of the caged compound can absorb the incident light, preventing photolysis in deeper layers of the solution.

  • Byproduct Toxicity: The nitrosobenzaldehyde byproduct from nitrobenzyl cages can react with cellular thiols. Solution: Use p-hydroxyphenacyl (pHP) cages which release inert phenylacetic acid.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Yu, H., et al. (2012). Recent Advances in the Design of Photoremovable Protecting Groups. Chemical Society Reviews. Link

  • Brieke, C., et al. (2012). Light-controlled tools to regulate protein function. Angewandte Chemie International Edition. Link

  • Specht, A., et al. (2021). Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Sciences. Link[4]

Sources

Benchmarking S-[(2-Nitrophenyl)methyl]-L-cysteine: A Guide to Photocaged Thiol Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-[(2-Nitrophenyl)methyl]-L-cysteine (commonly referred to as S-2-nitrobenzyl-cysteine or S-NBC ) represents the "foundational standard" in photocaged thiol technology. Unlike fluorescent labeling probes (e.g., Iodoacetamide-Fluorescein) used for detection, S-NBC is a functional probe used for spatiotemporal control . It masks the nucleophilic reactivity of the cysteine thiol group until exposed to UV light (typically 365 nm), allowing researchers to "switch on" protein activity or peptide binding on demand.

This guide benchmarks S-NBC against established alternatives: NEM/IAA (permanent blockers), DMNB-Caged Cysteine (high-efficiency photocages), and Coumarin-Caged Cysteine ( rapid/visible-light cages).

Part 1: The Chemistry of Control

To effectively deploy S-NBC, one must understand the mechanism of release. It relies on the ortho-nitrobenzyl photochemistry (Norrish Type II mechanism).

Mechanism of Action

Upon irradiation at ~365 nm, the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate. This rearranges to release the free cysteine thiol and a nitrosobenzaldehyde byproduct.

Diagram 1: Photolysis Mechanism

The following diagram illustrates the uncaging pathway and the critical byproduct formation that distinguishes this probe from others.

PhotolysisMechanism Substrate S-NBC (Caged Cys) Inter aci-Nitro Intermediate Substrate->Inter Excitation Light UV Light (365 nm) Light->Inter Product1 Free Cysteine (-SH) Inter->Product1 Rearrangement Product2 2-Nitrosobenzaldehyde (Toxic Byproduct) Inter->Product2 Release

Caption: The photolytic cleavage of S-NBC yields the active thiol and a nitroso byproduct. Note that the byproduct absorbs UV light, potentially creating an internal filter effect.

Part 2: Comparative Benchmarking

This section objectively compares S-NBC against three classes of cysteine probes.

Benchmark A: S-NBC vs. Permanent Blockers (NEM / IAA)

Context: Used when defining the baseline activity of a protein.

FeatureS-NBC (Photocaged)NEM (N-Ethylmaleimide)IAA (Iodoacetamide)
Reversibility Irreversible Uncaging (One-way switch: Off

On)
Permanent (Always Off)Permanent (Always Off)
Application Temporal studies (e.g., enzyme kinetics start point)Negative control (activity mapping)Mass Spec mapping (alkylation)
Selectivity High (incorporated during synthesis)Moderate (reacts with all surface Cys)Moderate (reacts with all surface Cys)
Trigger UV Light (365 nm)Chemical AdditionChemical Addition

Expert Insight: Do not use S-NBC if you simply need to block a cysteine to prevent oxidation. Use IAA for that.[1] Use S-NBC only when you need to initiate a reaction at a specific time point


.
Benchmark B: S-NBC vs. Advanced Photocages (DMNB & Coumarin)

Context: Used when speed of release or biological compatibility is critical.

MetricS-NBC (The Standard)DMNB-Cysteine (The Upgrade)Coumarin-Cysteine (The Premium)
Structure o-Nitrobenzyl4,5-Dimethoxy-2-nitrobenzyl(7-Methoxycoumarin-4-yl)methyl
Uncaging Speed Slow (

)
Fast (

)
Very Fast (

)
Quantum Yield (

)
Low (~0.01 - 0.04)High (~0.1 - 0.2)Moderate to High
Wavelength UV (300-365 nm)UV (350-365 nm)Cyan/Blue (350-420 nm)
Toxicity High (Nitroso byproduct)ModerateLow (Coumarin byproduct is inert)
Cost LowModerateHigh

Critical Analysis:

  • Choose S-NBC for bulk biochemical assays, solid-phase peptide synthesis (SPPS), or when cost is a driver. It is robust and stable in acidic conditions (TFA).

  • Choose DMNB if you observe "internal filtering" (where the byproduct absorbs the UV light, slowing down the reaction) or if you need higher yields.

  • Choose Coumarin for live-cell imaging or rapid kinetic studies (nanosecond/microsecond resolution), as it uncages faster and can often be triggered with less damaging visible light.

Part 3: Experimental Validation (Protocols)

To validate the performance of S-NBC in your system, you must measure the Uncaging Efficiency . The following protocol uses Ellman's Reagent (DTNB) to quantify the release of free thiols upon irradiation.

Protocol: Uncaging Efficiency Assay

Objective: Determine the time (


) required to release 50% of the cysteine thiol under your specific light source.

Materials:

  • S-NBC stock solution (10 mM in DMSO).

  • Reaction Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0).

  • Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[2][3][4]

  • UV Light Source (365 nm LED or Mercury Arc Lamp).

  • Spectrophotometer (Absorbance at 412 nm).[2][4][5]

Workflow:

  • Preparation: Dilute S-NBC to 100 µM in Reaction Buffer (1 mL final volume). Prepare 6 identical aliquots in quartz cuvettes or UV-transparent plates.

  • Irradiation: Expose samples to 365 nm light for varying intervals: 0, 1, 2, 5, 10, and 20 minutes.

    • Control: Keep one sample in the dark (0 min).

  • Quantification: Add 50 µL of Ellman’s Reagent solution to each sample.

  • Incubation: Incubate at room temperature for 15 minutes (protected from light).

  • Measurement: Measure Absorbance at 412 nm (

    
    ).
    
  • Calculation:

    • Calculate concentration of free thiol:

      
      
      
    • Plot

      
       vs. Irradiation Time.
      

Self-Validating Check: The "0 min" control must show negligible absorbance. If


, your probe has degraded (thermal hydrolysis) or the buffer is contaminated.

Part 4: Decision Logic & Visualization

Use this decision matrix to select the correct probe for your application.

ProbeSelection Start Start: Define Goal Static Static Mapping / Blocking? Start->Static Dynamic Dynamic / Temporal Control? Start->Dynamic Perm Use IAA or NEM Static->Perm Yes Speed Requirement: Speed/Toxicity? Dynamic->Speed Fast Live Cells / Fast Kinetics (Use Coumarin-Cys) Speed->Fast High Speed/Low Tox Robust In Vitro / Synthesis / Cost (Use Nitrobenzyls) Speed->Robust Robust/Standard Eff High Efficiency Needed? Robust->Eff DMNB Use DMNB-Cys Eff->DMNB Yes (> Yield) SNBC Use S-NBC (Standard) Eff->SNBC No (Standard)

Caption: Decision matrix for selecting cysteine probes. S-NBC is the choice for robust, cost-effective in vitro applications where ultrafast kinetics are not required.

References

  • Ellman, G. L. (1959).[5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) User Guide.

  • Friedman, M. (1973). The Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides, and Proteins.[6] Pergamon Press.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of S-[(2-Nitrophenyl)methyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

S-[(2-Nitrophenyl)methyl]-L-cysteine (also known as S-(2-Nitrobenzyl)-L-cysteine ) is a photocleavable "caged" cysteine derivative used primarily in proteomic research and peptide synthesis.

Critical Disposal Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong oxidizers or reducing agents.

  • Light Sensitive: Waste containers must be light-protected (amber glass or foil-wrapped) to prevent uncontrolled photochemical degradation.

  • Incineration Required: Final destruction must occur via a high-temperature incinerator equipped with scrubbers for nitrogen oxides (NOx) and sulfur oxides (SOx).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the foundation of a safe disposal plan.

PropertyDescriptionImplications for Disposal
Chemical Name S-[(2-Nitrophenyl)methyl]-L-cysteineLabeling must be precise to avoid confusion with unmodified Cysteine.
CAS Number 60115-45-9 (Specific isomer may vary)Use for waste manifesting.
Molecular Formula C₁₀H₁₂N₂O₄SContains Sulfur and Nitrogen (Nitro group).
Physical State Yellow to off-white powderSolid waste stream unless dissolved.
Reactivity Photosensitive ; Incompatible with strong oxidizers.Store waste in the dark. Potential for energetic reaction with oxidizers.
Hazard Class Irritant (Skin/Eye/Respiratory); Potential Mutagen (Nitro aromatics).PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Expert Insight: The "nitrobenzyl" moiety is designed to cleave upon exposure to UV light (300-360 nm). In a waste container, uncontrolled photolysis can generate 2-nitrosobenzaldehyde , a reactive byproduct that may polymerize or react with other waste constituents. Light protection is not just for product stability; it is a safety control for waste stability.

Waste Stream Segregation Logic

Proper segregation minimizes the risk of cross-reactivity and ensures regulatory compliance (RCRA).

Decision Matrix: Which Bin?

Use the following logic to determine the correct waste stream for your specific situation.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid (Powder, contaminated gloves, paper)? Start->IsSolid IsLiquid Is the waste Liquid (Dissolved in solvent)? Start->IsLiquid SolidBin Stream A: Solid Hazardous Waste (Double-bagged, Amber/Foil) IsSolid->SolidBin Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloBin Stream B: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Stream C: Non-Halogenated Organic (e.g., DMSO, Methanol, Ethanol) SolventCheck->NonHaloBin Flammable/Organic Only AqueousBin Stream D: Aqueous Toxic (pH 5-9, Heavy Metal Free) SolventCheck->AqueousBin >90% Water

Figure 1: Waste segregation decision tree for S-[(2-Nitrophenyl)methyl]-L-cysteine.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired powder, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Light Protection: If the container is clear, wrap the exterior in aluminum foil or place it inside an opaque secondary container.

  • Bagging: Place the solid waste into a clear polyethylene bag first, seal it (tape or zip tie), and then place it into the waste container. This "double containment" prevents dust inhalation when the waste facility opens the drum.

  • Labeling:

    • Primary Constituent: S-[(2-Nitrophenyl)methyl]-L-cysteine.

    • Hazards: Irritant, Toxic.[3]

    • Warning: "PROTECT FROM LIGHT."

Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: Solutions in DMSO, Methanol, or DCM.

  • Compatibility Check: Ensure no strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste bottle. The nitro group is stable, but the sulfur atom can be oxidized exothermically.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in DMSO, Methanol, Ethanol, or Acetone.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

  • Cap Venting: Use a vented cap (e.g., Eco-Funnel) if available to prevent pressure buildup, though this compound is generally non-volatile.

Emergency Spill Response

Scenario: You have dropped a vial of S-[(2-Nitrophenyl)methyl]-L-cysteine powder (1–5g) on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If the powder is fine and airborne, allow dust to settle for 5 minutes.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, wear an N95 respirator.

  • Containment: Cover the spill with a damp paper towel (moistened with water or ethanol) to prevent dust dispersal.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic dustpan or stiff card.

    • Place immediately into a heavy-duty plastic bag.

    • Wipe the surface with a soap/water solution.[1][4][5]

    • Verify decontamination (no yellow residue visible).

  • Disposal: Treat the cleanup debris as Hazardous Solid Waste (Protocol A).

Regulatory & Compliance Context (USA/RCRA)

While S-[(2-Nitrophenyl)methyl]-L-cysteine is not explicitly listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic), it must be characterized by the generator (you).

  • Characteristic of Ignitability (D001): Not applicable for the solid. Applicable if dissolved in flammable solvents (MeOH/EtOH).

  • Characteristic of Reactivity (D003): Generally stable, but nitro compounds are scrutinized. It does not meet the definition of "explosive" under standard lab conditions, but should be treated with respect.

  • Toxicity: Due to the biological activity of cysteine derivatives and nitro-aromatics, it should be managed as Non-Regulated Hazardous Waste (if not ignitable/corrosive) or State-Regulated Waste (e.g., California/Massachusetts specific codes).

Final Disposition: The waste management vendor will incinerate this material. The sulfur content necessitates incineration facilities with flue gas desulfurization (scrubbers) to capture SO₂ emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). S-(2-Nitrobenzyl)-L-cysteine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Technical Guide: Safe Handling and Operational Protocols for S-[(2-Nitrophenyl)methyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-[(2-Nitrophenyl)methyl]-L-cysteine (also known as S-(2-Nitrobenzyl)-L-cysteine) is a photocleavable "caged" amino acid derivative.[1] While its primary toxicological profile is that of an irritant (Skin/Eye/Respiratory), its operational handling requires a dual-threat mitigation strategy:[1]

  • Personnel Safety: Protection against inhalation of fine particulates and nitro-aromatic sensitization.[1]

  • Data Integrity: Strict exclusion of UV/blue light to prevent premature photolysis (uncaging), which renders the reagent useless and experimental data invalid.[1]

Immediate Action Required:

  • Hazard Code: Warning (H302, H315, H319, H335).

  • Critical PPE: Nitrile gloves (0.11mm min), Safety Goggles (not just glasses), Lab Coat, N95/P100 respirator (if outside fume hood).[1]

  • Environment: Amber glassware and UV-filtered lighting are mandatory .[1]

Chemical Intelligence & Risk Assessment

To handle this compound effectively, one must understand the "Why" behind the safety data.

The Nitrobenzyl Moiety

The 2-nitrobenzyl group is the functional unit that makes this compound valuable as a photocage, but it also dictates its stability profile.[1] Upon exposure to UV light (~300–365 nm), the nitrobenzyl group undergoes a Norrish Type II reaction, cleaving the C-S bond and regenerating free cysteine.[1]

  • Safety Implication: While not highly explosive like polynitrated aromatics (e.g., TNT), mono-nitro aromatics can still exhibit energetic decomposition if heated under confinement.[1] Avoid high heat and friction.[1]

  • Toxicological Implication: Nitro-aromatics are known to be readily absorbed through the skin and can act as sensitizers.[1] The L-cysteine backbone suggests metabolic processing, but the cleaved nitroso-benzaldehyde byproducts can be cytotoxic.[1]

Hazard Classification Table[1]
Hazard TypeCodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedSystemic absorption; potential interference with redox homeostasis.[1]
Skin Irritation H315 Causes skin irritationDermal inflammation upon contact with acidic/reactive moieties.[1]
Eye Irritation H319 Causes serious eye irritationMechanical abrasion (powder) and chemical irritation of mucous membranes.[1]
STOT - SE H335 May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[1]

The PPE Matrix: A Self-Validating System[1]

Do not treat PPE as a passive barrier.[1] It is an active component of your experimental success.

ComponentSpecificationScientific RationaleValidation Step
Hand Protection Nitrile (0.11mm min) Latex is permeable to many organic modifiers.[1] Nitrile offers superior resistance to nitro-aromatics.[1]The "Balloon Test": Inflate glove slightly to check for micro-pinholes before donning.[1]
Eye Protection Chemical Goggles Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against aerosolized powder.[1]Seal Check: Ensure no gaps exist between the goggle rim and the temple/cheekbone.[1]
Respiratory Fume Hood (Primary) Engineering controls are superior to masks.[1] Maintains negative pressure to contain dust.[1]Kimwipe Test: Hold a tissue at the sash opening; it must be pulled inward (100 fpm face velocity).[1]
Body Defense Lab Coat (Buttoned) Prevents accumulation of dust on street clothes, which can migrate home.[1]Coverage Check: Ensure cuffs cover the wrist when arms are extended.[1]

Operational Protocol: The "Dark Room" Workflow

This protocol is designed to maximize safety while preserving the photochemical integrity of the reagent.[1]

Pre-Operational Checklist (The "Go/No-Go" Gate)
Handling & Solubilization Workflow

HandlingProtocol cluster_safety Safety & Integrity Loop Start Start: Retrieve from -20°C Equilibrate Equilibrate to RT (In Desiccator, Dark) Start->Equilibrate Prevent Condensation Weighing Weighing (Anti-static gun + Low Light) Equilibrate->Weighing 30 mins Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Minimize Dust Usage Experimental Use (UV Uncaging) Solubilization->Usage Keep Amber Waste Disposal Usage->Waste

Figure 1: Operational workflow emphasizing temperature equilibration and light protection.

Detailed Methodology
  • Equilibration: Remove the vial from the freezer (-20°C). Place it in a desiccator protected from light (wrapped in foil) and allow it to reach room temperature.

    • Why? Opening a cold vial causes condensation.[1] Moisture hydrolyzes the ester/amide bonds and causes powder clumping, increasing the risk of spillage.[1]

  • Weighing (The Critical Step):

    • Perform in a fume hood.

    • Use an anti-static gun on the weighing boat if available.[1] Electrostatic charge scatters fine powders, creating inhalation hazards.

    • Technique: Do not pour.[1][2] Use a micro-spatula to transfer small amounts.

  • Solubilization:

    • Dissolve immediately in the target solvent (often DMSO or aqueous buffer).[1]

    • Note: Once in solution, the photosensitivity often increases.[1] Keep in amber vials wrapped in foil.

Emergency Response & Disposal

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold eyelids open) Eye->Rinse Air Move to Fresh Air Support Breathing Inhalation->Air Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical Air->Medical

Figure 2: Immediate response logic for exposure events.[1]

Disposal Protocols
  • Solid Waste: Excess powder must be labeled as "Hazardous Waste - Solid, Toxic/Irritant."[1] Do not throw in trash.

  • Liquid Waste: Solutions containing S-[(2-Nitrophenyl)methyl]-L-cysteine should be segregated into Halogenated or Non-Halogenated organic waste streams depending on the solvent (e.g., DMSO goes to non-halogenated).[1]

  • Container: Triple rinse empty vials with a compatible solvent before discarding glass.[1]

References

  • Royal Society of Chemistry. (2021).[1] Triggering biological processes: Methods and applications of photocaged peptides and proteins.[1][3] Retrieved from [Link][1]

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1] Compound Summary: S-(2-Nitrobenzyl)-L-cysteine.[1] Retrieved from [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.